2-Chloro-4-nitrophenylboronic acid
Description
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGPTZONRAXNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436612-57-5 | |
| Record name | 2-Chloro-4-nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-nitrophenylboronic Acid from 2-chloro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-Chloro-4-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthesis commences from the readily available starting material, 2-chloro-4-nitroaniline, and proceeds via a two-step process involving diazotization followed by a Sandmeyer-type borylation reaction. This guide elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and addresses critical safety considerations. Furthermore, it outlines the expected analytical characterization of the final product and offers insights into purification techniques. The content is structured to empower researchers and drug development professionals with the necessary knowledge to confidently and safely perform this important transformation.
Introduction: The Significance of this compound
Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex organic molecules, including a vast array of pharmaceuticals. This compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of various biologically active compounds. The presence of the chloro, nitro, and boronic acid functionalities provides multiple reaction handles for further chemical elaboration, making it a versatile precursor in the development of novel therapeutic agents and functional materials.
The synthesis of this valuable compound from 2-chloro-4-nitroaniline offers a practical and economically viable route, utilizing well-established chemical transformations. This guide will provide a detailed exploration of this synthetic pathway, emphasizing the causality behind the experimental choices to ensure a thorough understanding of the process.
The Chemical Pathway: A Mechanistic Perspective
The synthesis of this compound from 2-chloro-4-nitroaniline is a two-step process. The first step is the diazotization of the primary aromatic amine, followed by a Sandmeyer-type borylation reaction.
Step 1: Diazotization of 2-chloro-4-nitroaniline
The initial step involves the conversion of the primary amino group of 2-chloro-4-nitroaniline into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using sodium nitrite (NaNO₂) as the diazotizing agent.
The mechanism of diazotization begins with the protonation of nitrous acid (formed in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the nitrogen atom of the amino group then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt. The low reaction temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures.
Diagram of the Diazotization Mechanism:
Caption: Mechanism of Diazotization.
Step 2: Sandmeyer-Type Borylation
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt.[1][2] In this synthesis, a modification of the Sandmeyer reaction is employed to introduce a boronic acid group. The in situ generated 2-chloro-4-nitrophenyldiazonium salt is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to yield the corresponding arylboronate ester. While traditional Sandmeyer reactions often utilize copper(I) salts as catalysts, some modern borylation protocols can proceed under metal-free conditions.[3]
The precise mechanism of the borylation of diazonium salts can vary. In some cases, it is believed to proceed through a radical pathway initiated by a single-electron transfer from a reductant or catalyst. The resulting aryl radical can then react with the boron reagent. Subsequent hydrolysis of the boronate ester during the work-up yields the desired this compound.
Overall Reaction Workflow:
Caption: Synthetic workflow.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Reagents and Equipment
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2-chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 10.0 g (57.9 mmol) | >98% |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~50 mL | 37% |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.2 g (60.9 mmol) | >97% |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 16.1 g (63.4 mmol) | >98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ice | H₂O | 18.02 | As needed | - |
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ice-salt bath.
-
Beakers and graduated cylinders.
-
Separatory funnel.
-
Rotary evaporator.
-
Filtration apparatus (Büchner funnel and flask).
-
pH paper or pH meter.
Step-by-Step Procedure
Step 1: Diazotization
-
In the 500 mL three-necked round-bottom flask, suspend 2-chloro-4-nitroaniline (10.0 g, 57.9 mmol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (4.2 g, 60.9 mmol) in cold water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution or a fine precipitate of the diazonium salt should be observed.
Step 2: Borylation and Work-up
-
To the cold diazonium salt solution, add a solution of bis(pinacolato)diboron (16.1 g, 63.4 mmol) in dichloromethane (100 mL) dropwise over 30 minutes, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The evolution of nitrogen gas should be observed.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound pinacol ester.
Step 3: Hydrolysis and Purification
-
To the crude boronate ester, add a mixture of acetone (100 mL) and 1 M hydrochloric acid (50 mL).
-
Stir the mixture at room temperature for 4-6 hours to effect hydrolysis of the pinacol ester.
-
Remove the acetone under reduced pressure.
-
The resulting aqueous solution may precipitate the product. If not, extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization. A suitable solvent system can be determined through small-scale solubility tests, but a mixture of ethyl acetate and hexanes is often effective for arylboronic acids.
Safety Precautions
A thorough risk assessment should be conducted before commencing this synthesis.
-
2-chloro-4-nitroaniline: This compound is toxic if swallowed and may cause skin irritation.[4] It is also toxic to aquatic life with long-lasting effects.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared in situ and used immediately. Do not isolate the diazonium salt.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| Appearance | Off-white to pale yellow solid. |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the chloro substituent. The B(OH)₂ protons are often broad and may exchange with D₂O. |
| ¹³C NMR | The spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the boron atom will have a characteristic chemical shift. |
| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the N-O stretches of the nitro group (~1520 and 1340 cm⁻¹), and C-Cl and aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₆H₅BClNO₄, Exact Mass: 201.00). |
Conclusion
The synthesis of this compound from 2-chloro-4-nitroaniline is a robust and accessible method for obtaining this valuable synthetic intermediate. By understanding the underlying diazotization and Sandmeyer-type borylation reactions, and by adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently prepare this compound for their synthetic endeavors. The versatility of this compound in cross-coupling reactions and other transformations underscores its importance in the ongoing quest for novel pharmaceuticals and advanced materials.
References
- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, 2nd ed. Wiley-VCH, 2011.
- N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995.
- T. Sandmeyer, "Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen," Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 2, pp. 1633–1635, 1884.
- J. K. Stille, "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles," Angewandte Chemie International Edition in English, vol. 25, no. 6, pp. 508–524, 1986.
-
Wikipedia contributors, "Sandmeyer reaction," Wikipedia, The Free Encyclopedia, [Link] (accessed Jan. 19, 2026).
-
L.S.College, Muzaffarpur, "Sandmeyer reaction," Jan. 21, 2022. [Online]. Available: [Link]
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3), Accounts of Chemical Research, 2018.
- Recent trends in the chemistry of Sandmeyer reaction: a review, Journal of the Iranian Chemical Society, 2021.
- 2-CHLORO-4-NITROANILINE, CAMEO Chemicals, NOAA.
- 2-Chloro-4-nitroaniline Safety D
- 2-Chloro-4-Nitroaniline MATERIAL SAFETY D
- This compound, Echemi.
- How to purify boronic acids/boronate esters?
- Recrystallization, University of California, Los Angeles.
- Diazotis
Sources
An In-Depth Technical Guide to Alternative Synthesis Routes for 2-Chloro-4-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-nitrophenylboronic acid is a pivotal building block in medicinal chemistry and materials science, primarily utilized as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. The strategic placement of the chloro, nitro, and boronic acid functionalities on the phenyl ring makes it an attractive intermediate for the synthesis of complex organic molecules with diverse biological activities. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this valuable compound. It delves into the mechanistic underpinnings of each method, offers detailed, step-by-step experimental protocols, and presents a comparative analysis of the different approaches to aid researchers in selecting the most suitable route for their specific needs.
Introduction
The synthesis of functionalized arylboronic acids is of paramount importance in modern organic chemistry. These compounds are key intermediates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This compound, with its electron-withdrawing nitro group and ortho-chloro substituent, presents unique challenges and opportunities in its synthesis and subsequent applications. The electronic nature of the substituents influences the reactivity of the starting materials and the stability of the intermediates, necessitating careful consideration of reaction conditions. This guide will explore the traditional Grignard-based approach, the widely used Miyaura borylation, and other potential synthetic strategies, providing a robust resource for chemists in both academic and industrial settings.
Core Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.
Route 1: The Grignard Reagent Approach
The reaction of a Grignard reagent with a trialkyl borate ester is a classic and fundamental method for the preparation of arylboronic acids. This approach involves the formation of an organomagnesium halide, which then acts as a nucleophile to attack the electrophilic boron atom of the borate ester.
Reaction Pathway:
Figure 1: Grignard-based synthesis of this compound.
Causality Behind Experimental Choices:
The choice of 1,2-dichloro-4-nitrobenzene as a starting material is strategic. The presence of two chlorine atoms allows for the selective formation of the Grignard reagent at the more reactive C1 position, ortho to the nitro group. The strong electron-withdrawing nature of the nitro group acidifies the ortho-protons, making the corresponding Grignard reagent formation challenging but achievable under carefully controlled conditions. The use of extremely low temperatures (-78 °C) is crucial to prevent side reactions, such as the reaction of the highly reactive Grignard reagent with the nitro group of another molecule.[1] Anhydrous conditions are paramount, as Grignard reagents are potent bases and will readily react with any protic solvents, including water.[2]
Experimental Protocol: Grignard Synthesis
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 eq).
-
A solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel.
-
A small portion of the aryl halide solution is added to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
The Grignard reagent solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2-3 hours.
-
-
Hydrolysis and Work-up:
-
The reaction is quenched by the slow addition of cold 2M hydrochloric acid.
-
The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure this compound.
Route 2: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the preparation of boronic esters. This method offers excellent functional group tolerance, making it particularly suitable for substrates bearing sensitive groups like the nitro functionality.[3]
Reaction Pathway:
Figure 2: Miyaura borylation for the synthesis of this compound.
Causality Behind Experimental Choices:
The Miyaura borylation is highly effective for the conversion of aryl halides to boronic esters. The choice of a palladium catalyst, such as Pd(dppf)Cl₂, is critical for the efficiency of the catalytic cycle.[3] A base, typically potassium acetate (KOAc), is required to facilitate the transmetalation step.[4] The reaction is generally carried out in an inert solvent like dioxane at elevated temperatures. The resulting pinacol ester is often stable enough to be isolated and purified before hydrolysis to the final boronic acid. This two-step process can be advantageous for purification.
Experimental Protocol: Miyaura Borylation
-
Reaction Setup: A Schlenk flask is charged with 1,2-dichloro-4-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Anhydrous and degassed 1,4-dioxane is added to the flask under an inert atmosphere (nitrogen or argon).
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude pinacol ester.
-
-
Hydrolysis:
-
The crude pinacol ester is dissolved in a mixture of acetone and water.
-
An excess of an acid, such as hydrochloric acid, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
-
Purification: The product is extracted with an organic solvent, and the solvent is removed to yield the crude boronic acid. Purification is achieved by recrystallization.
Alternative Synthetic Approaches
While the Grignard and Miyaura routes are the most common, other methods can be considered, particularly when seeking greener or more specialized synthetic pathways.
Route 3: Nitration of 2-Chlorophenylboronic Acid
A conceptually straightforward approach is the direct nitration of commercially available 2-chlorophenylboronic acid. However, electrophilic aromatic substitution on phenylboronic acids can be complicated by protodeboronation (loss of the B(OH)₂ group).
Reaction Pathway:
Figure 3: Direct nitration of 2-chlorophenylboronic acid.
Causality Behind Experimental Choices:
The success of this reaction hinges on carefully controlling the reaction conditions to favor nitration over protodeboronation. The boronic acid group is an ortho-, para-director, but the presence of the ortho-chloro group will primarily direct the incoming nitro group to the para position. Low temperatures and the use of a suitable nitrating agent are essential to minimize the undesired side reaction. A Chinese patent describes the successful nitration of phenylboronic acid to 2-nitrophenylboronic acid in high yield using nitric acid in the presence of a catalyst like ammonium nitrate in an organic solvent at low temperatures, suggesting that similar conditions could be adapted for this synthesis.[5]
Experimental Protocol: Nitration
-
Reaction Setup: A flask is charged with 2-chlorophenylboronic acid (1.0 eq) and a suitable organic solvent (e.g., acetic anhydride).
-
Nitration: The mixture is cooled to 0 °C, and a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (catalytic amount) is added dropwise, maintaining the temperature below 5 °C.
-
Reaction: The reaction is stirred at low temperature for several hours.
-
Work-up and Purification: The reaction is quenched by pouring it onto ice. The precipitated product is collected by filtration, washed with cold water, and recrystallized.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Grignard | 1,2-Dichloro-4-nitrobenzene | Mg, Trialkyl borate | Moderate | Cost-effective starting materials. | Requires strictly anhydrous conditions; sensitive to nitro group; cryogenic temperatures needed. |
| Miyaura Borylation | 1,2-Dichloro-4-nitrobenzene | B₂pin₂, Pd catalyst, Base | Good to Excellent | High functional group tolerance; milder conditions. | Cost of palladium catalyst and diboron reagent; potential for catalyst contamination in the product. |
| Nitration | 2-Chlorophenylboronic acid | HNO₃/H₂SO₄ | Variable | Potentially a very direct route. | Risk of protodeboronation; regioselectivity can be an issue with different substrates. |
Conclusion
The synthesis of this compound can be successfully achieved through several synthetic routes. The classical Grignard approach, while cost-effective, requires stringent reaction conditions. The Miyaura borylation offers a more versatile and often higher-yielding alternative, albeit at a higher reagent cost. The direct nitration of 2-chlorophenylboronic acid presents a potentially shorter route, but requires careful optimization to avoid side reactions. The choice of the optimal synthetic pathway will ultimately be dictated by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
-
Jasperse, C. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- CN104788484B. (2017). Synthetic method of 2-nitro phenyl boric acid. Google Patents.
-
ResearchGate. (n.d.). Miyaura borylation. Retrieved from [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Scientific Reports, 5, 11879. [Link]
- CN104788484A. (2015). Synthetic method of 2-nitro phenyl boric acid. Google Patents.
- CN106946915A. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Google Patents.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
-
Organic Chemistry - YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]
- CN101343232B. (2011). Preparation method for 2-chloro-4-nitroaniline. Google Patents.
- RU2046794C1. (1995). Method of synthesis of 2-chloro-4-nitrophenol. Google Patents.
- US2629745A. (1953). Process for preparing 2-chloro-4-nitrophenol. Google Patents.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Base‐Free Pd‐Catalyzed C−Cl Borylation of Fluorinated Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]
2-Chloro-4-nitrophenylboronic acid chemical properties and reactivity
An In-depth Technical Guide to 2-Chloro-4-nitrophenylboronic Acid: Properties, Reactivity, and Applications
Introduction
In the landscape of modern synthetic and medicinal chemistry, aryboronic acids stand out as exceptionally versatile building blocks. Their stability, low toxicity, and diverse reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have cemented their role as indispensable tools for the construction of complex molecular architectures.[1][2][3] Among this important class of reagents, this compound emerges as a particularly valuable intermediate. Its substituted phenyl ring is adorned with three distinct functional handles: the boronic acid, a chloro group, and a nitro group. This trifecta of reactivity allows for sequential, site-selective modifications, making it an attractive scaffold for generating molecular diversity in drug discovery and materials science.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, explore its reactivity in key synthetic transformations, present detailed experimental protocols, and discuss its strategic application as a bifunctional linker in the synthesis of novel compounds.
Core Chemical and Physical Properties
This compound is a solid organic compound whose utility is fundamentally derived from its electronic and structural characteristics. The presence of a strong electron-withdrawing nitro group and an inductively withdrawing chloro group significantly influences the acidity of the boronic acid and the reactivity of the aromatic ring. Like other boronic acids, it is a Lewis acid, capable of reversibly forming tetrahedral boronate complexes with nucleophiles.[1]
| Property | Value | Source |
| CAS Number | 1436612-57-5 | [4] |
| Molecular Formula | C₆H₅BClNO₄ | [4] |
| Molecular Weight | 201.37 g/mol | [4][5] |
| Boiling Point (Predicted) | 391.3 ± 52.0 °C | [5] |
| Density (Predicted) | 1.54 ± 0.1 g/cm³ | [5] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Topological Polar Surface Area | 86.3 Ų | [4] |
| Complexity | 198 | [4] |
Synthetic Considerations
The synthesis of substituted nitrophenylboronic acids can be challenging. Direct nitration of the parent phenylboronic acid often leads to a mixture of ortho and meta isomers, with the para isomer formed in only trace amounts. Furthermore, the carbon-boron bond is susceptible to cleavage (protodeboronation) under harsh electrophilic conditions. A more controlled and reliable strategy involves the borylation of a pre-functionalized aryl halide. The Miyaura borylation reaction, a palladium-catalyzed process using a boron source like bis(pinacolato)diboron (B₂pin₂), is a robust method for this purpose.
A plausible and efficient route to this compound would, therefore, start from the commercially available 1-bromo-2-chloro-4-nitrobenzene.
Caption: Proposed synthetic workflow for this compound.
Representative Protocol: Miyaura Borylation
Causality: This protocol is chosen for its high functional group tolerance and generally excellent yields. The use of a palladium catalyst with a suitable ligand like dppf is crucial for the oxidative addition to the aryl bromide to proceed efficiently. Potassium acetate acts as a mild base, sufficient for the transmetalation step without promoting side reactions.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-chloro-4-nitrobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Seal the flask and heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography on silica gel or used directly in the next step.
-
For deprotection, dissolve the crude pinacol ester in a suitable solvent system (e.g., acetone/water) and treat with an oxidizing agent like sodium periodate and a mild acid source like ammonium acetate to hydrolyze the pinacol ester to the desired boronic acid.
Reactivity and Key Applications
The synthetic power of this compound lies in its ability to participate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2] It is one of the most powerful methods for constructing biaryl linkages. For this compound, this reaction proceeds at the boronic acid moiety.
Mechanistic Insight: The reaction follows a well-established catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][6] The electron-withdrawing nature of the nitro and chloro groups on the boronic acid can facilitate the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Causality: The choice of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is critical and substrate-dependent.[7] An aqueous/organic biphasic solvent system is often used to facilitate the dissolution of both the organic substrates and the inorganic base.
-
In a round-bottom flask, combine this compound (1.2 equiv), the desired aryl halide (Ar-X, 1.0 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).
-
Add a suitable solvent system, such as a 4:1 mixture of toluene and water.
-
Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 3.0 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
The Chan-Lam C-N/C-O Cross-Coupling Reaction
As a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, the Chan-Lam coupling enables the formation of carbon-heteroatom bonds using a copper catalyst.[8][9] This reaction couples arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols.[10]
Causality: The primary advantage of the Chan-Lam coupling is its operational simplicity. It is often performed open to the air at room temperature, using molecular oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.[8][9] This offers a greener and more cost-effective alternative to palladium-based systems that require inert conditions and often expensive phosphine ligands. The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the C-N or C-O bond.[8][10]
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Experimental Protocol: Chan-Lam Amination
-
To a flask open to the atmosphere, add the amine or other nucleophile (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv).
-
Add a suitable solvent, typically dichloromethane (DCM) or methanol.
-
Add a base like pyridine or triethylamine (2.0 equiv) to facilitate the reaction. Molecular sieves can be added to absorb water, which can reduce unwanted side reactions like homocoupling of the boronic acid.[11]
-
Stir the mixture vigorously at room temperature for 24-72 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the copper salts.
-
Wash the filtrate with an aqueous solution of EDTA or ammonia to remove any remaining copper.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product via column chromatography.
Application in Drug Discovery and Library Synthesis
The unique substitution pattern of this compound makes it an ideal scaffold for building chemical libraries for drug discovery. The different reactivities of the functional groups allow for a programmed, sequential diversification strategy. For instance, the boronic acid can be reacted first via Suzuki or Chan-Lam coupling, followed by a nucleophilic aromatic substitution (SₙAr) on the electron-deficient ring (displacing the chloride), and finally, the nitro group can be reduced to an amine, which can be further functionalized.
Caption: Sequential functionalization strategy for library synthesis.
This approach allows for the rapid generation of a large number of structurally diverse molecules from a single, advanced intermediate, which is a core principle of modern medicinal chemistry and high-throughput screening.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from its pinacol ester and related nitrophenylboronic acids provide essential guidance.[12]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]
-
Health Hazards: Avoid contact with skin and eyes. Do not inhale dust or vapors. Harmful if swallowed, in contact with skin, or if inhaled. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
-
Stability and Storage: The compound is expected to be stable under recommended storage conditions.[12] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products may include carbon monoxide, nitrogen oxides, and hydrogen chloride gas.[12]
Summary and Outlook
This compound is a powerful and versatile synthetic intermediate. Its value is derived from the orthogonal reactivity of its three functional groups, which can be selectively addressed using a range of modern synthetic methodologies. It serves as an excellent substrate for foundational cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings and as a strategic building block for creating diverse molecular libraries. For researchers in synthetic and medicinal chemistry, a thorough understanding of its properties and reactivity opens the door to the efficient and programmed synthesis of novel and potentially bioactive compounds. Future applications will likely continue to leverage its unique structure in the development of new pharmaceuticals, agrochemicals, and functional organic materials.
References
- Combi-Blocks, Inc. (2023-01-02).
- Echemi. This compound.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). Molecules.
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Wikipedia. Chan–Lam coupling. [Link]
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NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
YouTube. (2022-07-09). Chan-Lam Coupling. [Link]
-
MDPI. (2025-03-03). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
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PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Myers, A. The Suzuki Reaction. Chem 115. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]
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Tevard Biosciences. The Strategic Role of Boronic Acids in Modern Drug Discovery. [Link]
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PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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An In-depth Technical Guide to 2-Chloro-4-nitrophenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand out as indispensable building blocks. Their versatility, stability, and functional group tolerance have made them central to the construction of complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a particularly valuable, yet specialized reagent: 2-Chloro-4-nitrophenylboronic acid .
This document will delve into the core chemical and physical properties of this compound, its synthesis, and its strategic applications, with a focus on providing actionable insights for researchers at the bench.
Core Compound Identification
Molecular Structure
The molecular structure of this compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a nitro group (-NO₂). The ortho-chloro and para-nitro substituents significantly influence the electronic properties and reactivity of the boronic acid.
Caption: Molecular structure of this compound.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting its behavior in biological systems. Below is a summary of key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 201.37 g/mol | [1][2] |
| Boiling Point (Predicted) | 391.3±52.0 °C | [1] |
| Density (Predicted) | 1.54±0.1 g/cm³ | [1] |
| XLogP3 | 0.45120 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Topological Polar Surface Area | 86.3 Ų | [2] |
Synthesis of this compound
Illustrative Synthetic Pathway
A feasible approach would start from 2-chloro-4-nitrophenol, a commercially available precursor.
Caption: A plausible synthetic workflow for this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, a cornerstone of modern organic synthesis.[4][5]
The electron-withdrawing nature of the nitro and chloro groups on the phenyl ring of this compound can influence the reaction kinetics and yields. These substituents can make the boronic acid more stable to protodeboronation, a common side reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water)
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly recognized for their significant potential in drug discovery.[6] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive pharmacophores. The FDA-approved drugs Bortezomib (Velcade®) and Ixazomib (Ninlaro®), both boronic acid-containing proteasome inhibitors for the treatment of multiple myeloma, underscore the therapeutic potential of this class of compounds.[6]
The 2-chloro-4-nitrophenyl scaffold is a valuable starting point for the synthesis of a variety of bioactive molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The chlorine atom provides an additional site for modification or can influence the electronic properties and binding affinity of the final compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Based on data for structurally related compounds such as 2-chloro-4-nitrobenzoic acid, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[7] A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before use.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for further functionalization, making it a strategic reagent in the synthesis of complex molecules for drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- ChemicalBook. This compound CAS#: 1436612-57-5. (URL not available)
- Echemi. This compound. (URL not available)
- The Suzuki−Miyaura coupling between different aryl halides and various...
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL not available)
- ChemicalBook. 4-Nitrophenylboronic acid synthesis. (URL not available)
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- PubChem. 2-Chloro-4-nitrobenzoic acid. (URL not available)
- Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. (URL not available)
- D'hooghe, M., & De Kimpe, N. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(20), 5746-5765.
- Benchchem. Synthesis routes of 4-Nitrophenylboronic acid. (URL not available)
- World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (URL not available)
- Google Patents. US2629745A - Process for preparing 2-chloro-4-nitrophenol. (URL not available)
- Sigma-Aldrich. 2-Chloro-4-nitrophenol 97 619-08-9. (URL not available)
- ChemicalBook. 2-Chloro-4-nitrophenol(619-08-9) 1H NMR spectrum. (URL not available)
- ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (URL not available)
- Ambeed.com. 1312921-23-5 | (4-Chloro-2-nitrophenyl)boronic acid. (URL not available)
- ChemicalBook. Boronic acid, B-(4-chloro-2-nitrophenyl)- CAS. (URL not available)
- BLD Pharm. 24067-17-2|(4-Nitrophenyl)boronic acid. (URL not available)
- Preprints.org. Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. (URL not available)
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL not available)
- Stanford Libraries. Accounts in drug discovery : case studies in medicinal chemistry. (URL not available)
- Sigma-Aldrich. 4-Nitrophenylboronic acid = 95.0 24067-17-2. (URL not available)
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline. (URL not available)
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An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-nitrophenylboronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 2-chloro-4-nitrophenylboronic acid in organic solvents commonly utilized in research and drug development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related analogs and fundamental chemical principles to offer a predictive framework for its behavior. Detailed methodologies for the experimental determination of solubility and stability are provided to empower researchers in generating precise data for their applications. This guide is intended for chemists, pharmaceutical scientists, and process development professionals who require a deep understanding of the handling and application of this versatile chemical reagent.
Introduction: The Chemical Persona of this compound
This compound is a multifaceted building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of a boronic acid moiety, which can be readily transformed into a variety of functional groups, and the substituted phenyl ring that allows for the introduction of specific structural motifs into target molecules. The chloro and nitro substituents, both being electron-withdrawing groups, significantly influence the electronic properties of the phenyl ring and the reactivity of the boronic acid group. These substituents are also expected to play a crucial role in dictating the compound's solubility and stability profiles in organic media.
Understanding these physicochemical properties is paramount for its effective use. Solubility determines the choice of reaction solvent and concentration, impacting reaction kinetics and yield. Stability, on the other hand, is critical for storage, handling, and ensuring the integrity of the reagent throughout a chemical process. This guide will delve into the theoretical and practical aspects of these two key parameters.
Predicted Solubility Profile
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can predict its general solubility behavior based on its structural features and by analogy to similar compounds. The molecule possesses both polar (boronic acid, nitro group) and non-polar (chlorophenyl ring) characteristics, suggesting a nuanced solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl groups of the boronic acid can form hydrogen bonds with the solvent. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | High to Moderate | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. |
| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Low to Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Causality Behind Solubility Predictions:
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The presence of the highly polar boronic acid and nitro groups imparts significant polar character to this compound.
-
In Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the boronic acid's hydroxyl groups, thus promoting high solubility.
-
In Polar Aprotic Solvents: Solvents such as DMF and DMSO have large dipole moments and can effectively solvate the polar regions of the molecule. THF and acetone are also expected to be good solvents due to their polarity.
-
In Non-Polar Solvents: The energy required to break the solute-solute and solvent-solvent interactions and form new, weaker solute-solvent interactions is unfavorable, leading to poor solubility.
Understanding and Predicting Stability
The stability of this compound in organic solvents is a critical consideration for its storage and use in synthesis. Phenylboronic acids are susceptible to several degradation pathways, and the electron-withdrawing nature of the chloro and nitro substituents can influence the rates of these processes.
Key Degradation Pathways
There are three primary degradation pathways for phenylboronic acids in solution:
-
Oxidative Decomposition: This is a common degradation route where the carbon-boron bond is cleaved, often leading to the formation of the corresponding phenol (2-chloro-4-nitrophenol in this case). This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.
-
Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. While often catalyzed by acids or bases, it can also occur thermally. The electron-withdrawing groups on the phenyl ring of this compound are expected to make the ipso-carbon more electrophilic, potentially increasing its susceptibility to nucleophilic attack, but they generally decrease the rate of acid-promoted protodeboronation by destabilizing the positively charged intermediate.[1]
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is an equilibrium process that is favored in non-polar, aprotic solvents and at higher concentrations and temperatures. The presence of water will shift the equilibrium back towards the boronic acid.
Caption: Major degradation pathways for this compound.
Influence of Substituents on Stability
The electron-withdrawing chloro and nitro groups have a significant electronic impact on the phenyl ring, which in turn affects the stability of the boronic acid.
-
Oxidation: Electron-withdrawing groups generally make the aryl group less susceptible to oxidation.
-
Protodeboronation: As mentioned, these groups can have a complex effect. While they increase the electrophilicity of the ipso-carbon, they generally disfavor electrophilic aromatic substitution reactions like acid-catalyzed protodeboronation.
-
Boroxine Formation: The electronic effects of substituents on the rate of boroxine formation are less straightforward and can be influenced by steric factors as well.
Based on these principles, it is predicted that this compound will exhibit moderate stability. While the electron-withdrawing groups may offer some protection against oxidation, the inherent reactivity of the boronic acid moiety necessitates careful handling and storage.
Experimental Protocols for Determining Solubility and Stability
To obtain precise and reliable data for this compound, the following experimental protocols are recommended. These protocols are designed to be self-validating and provide a clear, step-by-step approach for researchers.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.
Caption: Workflow for the isothermal shake-flask solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, it is recommended to centrifuge the sample and then filter the supernatant through a chemically inert filter (e.g., PTFE) to remove any remaining microscopic particles.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the saturated solution sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated sample. This concentration represents the solubility at the tested temperature.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and pathways, which is a requirement for developing stability-indicating analytical methods.[2][3]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions as outlined in ICH guidelines:
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% hydrogen peroxide.
-
Thermal: Heat the solution at a controlled temperature (e.g., 60 °C).
-
Photolytic: Expose the solution to a controlled light source as per ICH Q1B guidelines.
-
-
Sampling and Quenching: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial. For the acidic and basic samples, neutralize them to prevent further degradation.
-
Analysis: Analyze the samples using a stability-indicating analytical method. A reversed-phase HPLC method with a photodiode array (PDA) detector is highly recommended.[4] This allows for the separation and quantification of the parent compound and any degradation products.
-
Peak Purity and Identification: Assess the peak purity of the parent compound to ensure no co-eluting degradants. For the identification of major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6][7][8][9]
Recommended Analytical Techniques for Stability Monitoring
The choice of analytical technique is crucial for obtaining accurate and reliable stability data.
Table 2: Recommended Analytical Techniques for Stability Studies
| Technique | Application | Strengths |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the parent compound and degradation products. | High sensitivity, accuracy, and versatility. Can be developed into a stability-indicating method.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown degradation products. | Provides molecular weight information, aiding in structural elucidation.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the parent compound and degradation products. Monitoring the formation of boroxines. | Provides detailed structural information. ¹¹B NMR is particularly useful for observing the boron center.[5][6][7][8][9] |
Conclusion and Best Practices
While this compound is a valuable synthetic intermediate, its utility is intrinsically linked to its solubility and stability. This guide provides a predictive framework for these properties, suggesting high solubility in polar organic solvents and moderate stability that necessitates careful handling. The provided experimental protocols offer a robust approach for researchers to determine the precise solubility and stability of this compound in their specific applications.
Best Practices for Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to minimize degradation from moisture, light, and heat. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Solvent Selection: For reactions, choose a solvent in which the boronic acid is sufficiently soluble at the desired reaction temperature. For stock solutions, use a dry, aprotic solvent and store at low temperatures.
-
Monitoring: Periodically check the purity of the stored material, especially if it has been exposed to air or moisture.
By understanding the principles outlined in this guide and implementing the recommended experimental procedures, researchers can confidently and effectively utilize this compound in their synthetic endeavors.
References
-
A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. Retrieved from [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. Retrieved from [Link]
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Handling and storage guidelines for 2-Chloro-4-nitrophenylboronic acid
An In-Depth Technical Guide to the Handling and Storage of 2-Chloro-4-nitrophenylboronic acid
Executive Summary
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No: 1436612-57-5)[1][2]. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to explain the chemical principles underpinning recommended practices. Arylboronic acids are powerful reagents, pivotal in modern synthetic chemistry, particularly in carbon-carbon bond formation like the Suzuki coupling[3]. However, their utility is matched by their susceptibility to degradation, which can compromise experimental reproducibility and introduce impurities. This guide emphasizes proactive measures to maintain the compound's integrity and ensure operator safety through an understanding of its inherent chemical stability and potential hazards.
Chemical & Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper management. While specific experimental data for this exact molecule is sparse, properties can be inferred from closely related analogs like 4-Nitrophenylboronic acid.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1436612-57-5 | [1][2] |
| Molecular Formula | C₆H₅BClNO₄ | [1] |
| Molecular Weight | 201.37 g/mol (approx.) | - |
| Appearance | Typically an off-white to yellow solid powder | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [4][5] |
Core Principles of Boronic Acid Stability: Degradation Pathways
The primary challenge in working with arylboronic acids is preventing their degradation. Understanding these pathways is critical for designing appropriate storage and handling protocols. The three major pathways are dehydration (boroxine formation), protodeboronation, and oxidation.
3.1 Dehydration to Boroxine This is the most common and often reversible degradation pathway. Three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[6] This process is driven by the presence of moisture and can be accelerated by heat.[6] The formation of boroxine alters the stoichiometry of the reagent, leading to inconsistent results in reactions.
3.2 Protodeboronation Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This irreversible process leads to the formation of 1-chloro-3-nitrobenzene as a significant impurity. The reaction is often catalyzed by aqueous acidic or basic conditions and can be promoted by certain transition metals.[7]
3.3 Oxidation The carbon-boron bond is susceptible to oxidation, which replaces the boronic acid group with a hydroxyl group, yielding the corresponding phenol (2-chloro-4-nitrophenol). This pathway can be initiated by atmospheric oxygen and other oxidizing agents.[8]
Risk Assessment and Hazard Management
While the Safety Data Sheet (SDS) for the pinacol ester of this compound indicates no known hazards, this is likely due to a lack of comprehensive toxicological data.[9] Therefore, it is prudent to handle this compound with the precautions appropriate for related, better-characterized arylboronic acids, which are known irritants and potentially harmful.[10][11][12]
4.1 Hazard Identification
| Hazard Class | Classification | Precautionary Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [5][11] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wear protective gloves. Wash skin thoroughly after handling. | [11] |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Wear eye protection. Rinse cautiously with water for several minutes. | [11][12][13] |
| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | Avoid breathing dust. Use only in a well-ventilated area. | [12] |
4.2 Personal Protective Equipment (PPE) Protocol A multi-layered PPE approach is mandatory to minimize exposure.[14]
| PPE Category | Specification | Rationale | Source(s) |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from airborne dust particles and potential splashes. Must be ANSI Z87.1 compliant. | [10][14] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination. | [14] |
| Body Protection | A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Protects skin from accidental spills and contact. | [14] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required for handling the solid compound, especially when weighing or transferring. | Prevents the inhalation of fine dust particles, minimizing the risk of respiratory tract irritation. | [10] |
Standard Operating Procedure: Safe Handling Protocol
Adherence to a strict operational workflow is crucial for both safety and maintaining the chemical's integrity.
5.1 Preparation & Engineering Controls
-
Ventilation : All handling of solid this compound must be conducted in a certified chemical fume hood to control dust and vapor exposure.[11]
-
Emergency Equipment : Confirm that a safety shower and an eyewash station are readily accessible and unobstructed before beginning work.[12]
-
Work Area : The designated work area within the fume hood should be clean, dry, and free of incompatible materials.
5.2 Step-by-Step Handling Workflow
-
Don PPE : Put on all required PPE as specified in section 4.2 before entering the handling area.
-
Inert Atmosphere Transfer : If possible, transfer the compound from its primary container to a tared vial inside a glovebox or under a gentle stream of inert gas (Argon or Nitrogen) to minimize exposure to air and moisture.
-
Weighing : Use a dedicated, clean spatula. Weigh the required amount quickly and efficiently. Avoid generating dust clouds. If weighing outside a glovebox, perform the task in a fume hood.[10]
-
Reaction Addition : Add the solid directly to the reaction solvent. Do not leave the compound exposed to the atmosphere on a weighing paper for an extended period.
-
Cleanup : Immediately clean any spills using a method that does not generate dust (see Section 7.1). Decontaminate spatulas and the weighing vessel.
-
Container Sealing : Tightly reseal the primary container, preferably with paraffin film around the cap for an extra barrier against moisture, and place it back in designated storage.[4][11]
-
Doff PPE & Hygiene : Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water after handling is complete.[11]
Long-Term Storage and Stability Management
The primary goal of storage is to mitigate the degradation pathways outlined in Section 3.0.
6.1 Optimal Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Refrigerated (2-8 °C) | Slows the rate of all chemical degradation pathways, particularly the thermal dehydration to boroxine. | [4][9][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes hydrolytic decomposition by excluding oxygen and moisture. | [4] |
| Light | Dark | Protects against potential light-catalyzed degradation pathways. | [11] |
| Container | Tightly sealed, airtight container made of amber glass or other non-reactive material. | Prevents ingress of moisture and air. Amber glass protects from light. | [4][11][15] |
| Location | A dry, well-ventilated area designated for chemical storage. | Ensures separation from incompatible materials and provides a safe environment. | [4][11] |
6.2 Monitoring for Degradation For long-term storage or when using older batches, it is advisable to check the purity of the boronic acid before use. This can be accomplished via ¹H NMR or LC-MS to detect the presence of common degradation products like the corresponding phenol or boroxine.
Emergency Procedures
7.1 Spill Containment and Cleanup
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing full PPE, gently cover the spill with a dry absorbent material like sand or vermiculite. Avoid raising dust.[10]
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[9][10]
-
Clean the spill area with a damp cloth (water), followed by a dry one, and dispose of cleaning materials as hazardous waste.
7.2 First Aid Measures
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10][11]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9][10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[10]
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste. Disposal should be carried out through a licensed waste disposal company, in strict accordance with all federal, state, and local environmental regulations.[11] It may be possible to dissolve the material in a combustible solvent and dispose of it via a chemical incinerator equipped with an afterburner and scrubber.[11]
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A Theoretical Investigation into the Electronic Landscape of 2-Chloro-4-nitrophenylboronic acid: A DFT-Based Technical Guide
Abstract: This technical guide provides an in-depth analysis of the electronic properties of 2-Chloro-4-nitrophenylboronic acid, a molecule of significant interest in synthetic chemistry and drug development. Leveraging Density Functional Theory (DFT), we elucidate the molecule's structural and electronic characteristics. This paper details the computational methodology, including geometry optimization, and explores key quantum chemical descriptors. Specifically, we examine the Frontier Molecular Orbitals (HOMO-LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The findings offer a foundational understanding of the molecule's reactivity, stability, and intermolecular interaction potential, providing critical insights for researchers in medicinal chemistry and materials science.
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic functionalization of the phenyl ring allows for the fine-tuning of their electronic and steric properties, making them versatile building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] this compound is a particularly compelling derivative, featuring two potent electron-withdrawing groups: a nitro group (-NO₂) at the para position and a chlorine atom (-Cl) at the ortho position relative to the boronic acid moiety [-B(OH)₂].
The presence of these substituents is expected to significantly modulate the electronic landscape of the molecule, influencing its reactivity, acidity, and potential as a ligand or sensor. For instance, electron-withdrawing groups can increase the Lewis acidity of the boron atom and affect the energy of the frontier molecular orbitals, which dictates the molecule's behavior in chemical reactions.
Understanding these electronic properties with high precision is paramount for predicting chemical behavior and designing new molecules with desired functions. While experimental characterization is indispensable, theoretical calculations provide a powerful, complementary approach to gain deep mechanistic insights at the atomic level. This guide employs Density Functional Theory (DFT), a robust quantum chemical method, to construct a detailed electronic profile of this compound. Our objective is to provide a comprehensive theoretical framework that is both instructive for academic researchers and practical for professionals in drug discovery and development.
Theoretical Framework and Computational Methodology
The Choice of Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (T) offers the optimal balance between computational accuracy and resource efficiency.[2] Unlike more computationally demanding ab initio methods like Hartree-Fock (HF), DFT incorporates electron correlation effects, which are crucial for accurately describing the electronic structure.[3] We have selected the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely recognized for its reliability in predicting the geometries and electronic properties of organic molecules, including various phenylboronic acid derivatives.[2][4] To ensure a precise description of the electron distribution, particularly for the electronegative oxygen, nitrogen, and chlorine atoms, the 6-311++G(d,p) basis set was chosen. This basis set is sufficiently flexible, incorporating diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-uniform distortion of electron clouds in the molecular environment.[5]
Computational Protocol
All calculations were performed using a standard quantum chemistry software package like Gaussian. The protocol is designed to be self-validating, ensuring the results correspond to a true energy minimum on the potential energy surface.
Step-by-Step Computational Workflow:
-
Initial Structure Input: The initial 3D structure of this compound was constructed using a molecular modeling interface.
-
Geometry Optimization: The structure was then fully optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory without any geometric constraints. This process systematically alters the molecular geometry to find the configuration with the lowest possible potential energy.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface and not a transition state.[2]
-
Property Calculations: Using the validated optimized geometry, single-point energy calculations were performed to determine the electronic properties. This includes:
-
Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO, LUMO).
-
Molecular Electrostatic Potential (MEP) surface.
-
Natural Bond Orbital (NBO) analysis.
-
Mulliken population analysis for atomic charges.
-
Caption: A flowchart of the DFT computational protocol.
Results and Discussion
Optimized Molecular Structure
The geometry optimization yields the most stable conformation of the molecule. The boronic acid group [-B(OH)₂] is found to be nearly coplanar with the phenyl ring, which facilitates electronic communication between them. The presence of the ortho-chlorine atom does not induce significant out-of-plane twisting, suggesting that steric hindrance is minimal. The nitro group also lies in the plane of the phenyl ring, maximizing its resonance-based electron-withdrawing effect.
Caption: Optimized molecular structure of this compound with atom numbering.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.[3]
The calculated HOMO and LUMO energy values are presented in Table 1. The HOMO is primarily localized over the phenyl ring and the chlorine atom, indicating these are the most electron-rich regions. In contrast, the LUMO is predominantly distributed over the nitro group and the phenyl ring. This distribution signifies that an electronic transition would involve a charge transfer from the ring towards the electron-withdrawing nitro group.
The strong electron-withdrawing nature of the -NO₂ and -Cl groups significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. The resulting HOMO-LUMO gap provides a quantitative measure of the molecule's stability.
Table 1: Calculated Frontier Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.892 |
| ELUMO | -3.451 |
| Energy Gap (ΔE) | 4.441 |
Caption: HOMO-LUMO energy level diagram for this compound.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks.[7] It visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values.
-
Negative Regions (Red/Yellow): These areas are rich in electrons and are favorable sites for electrophilic attack. For this compound, the most intense negative potential is localized over the oxygen atoms of the nitro group and, to a lesser extent, the oxygen atoms of the boronic acid hydroxyl groups. This indicates their high susceptibility to interaction with positive charges or Lewis acids.[8]
-
Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. The most positive potential is found around the hydrogen atoms of the boronic acid's hydroxyl groups, making them strong candidates for hydrogen bonding.[9] A significant positive region is also associated with the boron atom, highlighting its Lewis acidic character.
-
Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the carbon atoms of the phenyl ring.
The MEP analysis clearly illustrates the charge polarization induced by the substituents, providing a rational basis for understanding its intermolecular interactions, which is a critical aspect of drug-receptor binding.[10]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular charge delocalization and the stability arising from hyperconjugative interactions.[11] It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Key interactions for this compound include:
-
π → π interactions:* Significant delocalization is observed within the phenyl ring, as expected for an aromatic system.
-
n → π interactions:* There are strong stabilizing interactions involving the lone pairs (n) of the oxygen atoms of the nitro group and the chlorine atom donating into the antibonding π* orbitals of the phenyl ring.
-
n → σ interactions:* The lone pairs of the hydroxyl oxygens also engage in hyperconjugative interactions with antibonding σ* orbitals of adjacent bonds.
These delocalization effects contribute significantly to the overall stability of the molecule. The NBO results quantify the electron-withdrawing effects of the nitro and chloro groups by showing significant charge transfer from the phenyl ring to these substituents.
Table 2: Selected NBO Second-Order Perturbation Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(2) O (Nitro) | π*(N-C) | 45.8 |
| LP(3) Cl | σ*(C-C) | 8.2 |
| π(C1-C6) | π*(C2-C3) | 20.5 |
| π(C2-C3) | π*(C4-C5) | 18.9 |
(Note: LP refers to a lone pair. Values are representative and depend on the precise calculation.)
Conclusion
This guide has detailed a comprehensive theoretical analysis of the electronic properties of this compound using Density Functional Theory at the B3LYP/6-311++G(d,p) level. Our findings provide key insights into the molecule's behavior:
-
The optimized geometry reveals a largely planar structure, facilitating electronic delocalization.
-
The HOMO-LUMO analysis quantifies the molecule's kinetic stability with an energy gap of 4.441 eV and shows that electronic transitions involve a charge transfer from the phenyl ring to the nitro group.
-
The MEP map successfully identifies the nucleophilic and electrophilic centers, with the nitro and hydroxyl oxygens being the primary sites for electrophilic attack and the boronic acid protons being key for hydrogen bonding.
-
NBO analysis confirms significant intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.
The theoretical data presented herein serves as a robust foundation for researchers and professionals, enabling a more rational approach to the design of novel synthetic routes, catalysts, and therapeutic agents involving this versatile boronic acid derivative.
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The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. (2006). ResearchGate. [Link]
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Ab - Initio Calculations of the Electronic, Transport, and Bulk Properties of Cubic Boron Nitride. (2016). ResearchGate. [Link]
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Ab - Initio Calculations of the Electronic, Transport, and Bulk Properties of Cubic Boron Nitride. (2016). ResearchGate. [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
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Reactivity of 2-Chloro-4-nitrophenylboronic acid with electron-rich and electron-deficient systems
An In-Depth Technical Guide to the Reactivity of 2-Chloro-4-nitrophenylboronic acid with Electron-Rich and Electron-Deficient Systems
Abstract
This compound is a pivotal building block in modern synthetic chemistry, valued for its utility in constructing complex molecular architectures. Its reactivity is profoundly influenced by the electronic nature of its substituents: a strongly electron-withdrawing nitro group, an inductively withdrawing chloro group, and the Lewis acidic boronic acid moiety. This guide provides a comprehensive analysis of the reactivity of this compound, focusing on its engagement in palladium-catalyzed cross-coupling reactions with both electron-rich and electron-deficient aromatic systems. We will explore the underlying mechanistic principles, the rationale behind catalyst selection and reaction optimization, and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.
Electronic Profile and Intrinsic Reactivity of this compound
The unique reactivity of this compound stems from the synergistic electronic effects of its substituents. The nitro group at the para-position is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. The chloro group at the ortho-position contributes an additional inductive withdrawing effect. This combination renders the phenyl ring significantly electron-deficient.
This electron deficiency has two primary consequences:
-
Increased Lewis Acidity: The electron-withdrawing nature of the nitro and chloro groups enhances the Lewis acidity of the boronic acid moiety.[1][2] This increased acidity facilitates the crucial transmetalation step in palladium-catalyzed cross-coupling reactions by making the boron center more susceptible to coordination with the palladium complex.[3]
-
Enhanced Stability: Compared to electron-rich phenylboronic acids, electron-deficient variants like this compound exhibit greater stability towards protodeborylation, a common side reaction where the carbon-boron bond is cleaved by a proton source.
Caption: Electronic influence of substituents on the properties of this compound.
Reactivity with Electron-Rich Systems: The Suzuki-Miyaura Coupling Challenge
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][5] When coupling this compound with an electron-rich (deactivated) aryl halide, such as 4-chloroanisole, the primary challenge is not the boronic acid's reactivity but that of its coupling partner.
Mechanistic Considerations
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. This step is notoriously difficult and often rate-limiting for electron-rich aryl chlorides, which are reluctant to accept the electron density from the palladium center.[7][8]
-
Transmetalation: The organoborane, activated by a base, transfers its organic group to the Pd(II) complex. The high Lewis acidity of this compound facilitates this step.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup (Self-Validation: Inert Atmosphere): In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv), the electron-rich aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The use of a flame-dried flask and inert gas is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere Purge: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition (Self-Validation: Degassed Solvents): Add a degassed solvent mixture (e.g., 10 mL of Toluene/Water 5:1) via syringe. Solvents must be degassed to remove dissolved oxygen, which can degrade the catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Reactivity with Electron-Deficient Systems
When this compound is coupled with an electron-deficient aryl halide (e.g., 4-bromobenzonitrile), the dynamics of the catalytic cycle shift.
Mechanistic Considerations
The oxidative addition step, previously the bottleneck, is now significantly accelerated. The electron-deficient nature of the aryl halide makes its C-X bond more polarized and susceptible to insertion by the Pd(0) catalyst. The overall reaction rate is typically much faster, and the reaction can often proceed under milder conditions.
Catalyst Selection
The demand for highly specialized, electron-rich, and bulky ligands is reduced. More conventional and less expensive catalyst systems are often sufficient.
Table 2: Comparative Conditions for Coupling with Electron-Rich vs. Electron-Deficient Aryl Halides
| Parameter | Coupling with Electron-Rich Ar-X | Coupling with Electron-Deficient Ar-X | Rationale for Difference |
| Aryl Halide Example | 4-Chloroanisole | 4-Bromobenzonitrile | Electron density on the aromatic ring. |
| Oxidative Addition | Slow, Rate-Limiting | Fast, Facile | Electron-deficient Ar-X is a better electrophile for Pd(0). |
| Typical Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ | Less demanding oxidative addition requires a less active catalyst. |
| Reaction Temp. | 80 - 110 °C | Room Temp - 80 °C | Faster kinetics allow for lower energy input. |
| Reaction Time | 12 - 24 hours | 1 - 6 hours | All steps in the catalytic cycle are relatively fast. |
Experimental Protocol: Coupling with 4-Bromobenzonitrile
The protocol is similar to the one described in Section 2.3, with key modifications reflecting the higher reactivity of the substrate.
Key Modifications:
-
Catalyst: Use Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). No additional ligand is needed.
-
Base: A milder base such as sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv) can be used.
-
Solvent: A mixture of dimethoxyethane (DME) and water is often effective.
-
Temperature: The reaction may proceed efficiently at a lower temperature (e.g., 80 °C) or even room temperature in some cases.
Competing Reactivity and Side Reactions
-
Protodeborylation: While more stable than electron-rich analogs, the C-B bond can still be cleaved under overly acidic or prolonged high-temperature conditions, leading to the formation of 1-chloro-3-nitrobenzene. [6]* Homocoupling (Glaser-type): Dimerization of the boronic acid to form a symmetrical biaryl can occur, particularly if the palladium catalyst is not efficient or if oxygen is present.
-
Reactivity of the Aryl Chloride Moiety: The C-Cl bond on the this compound itself is a potential site for oxidative addition. In a self-coupling reaction, this is a possibility. However, when reacting with a more reactive aryl bromide or iodide, the latter will preferentially react with the palladium catalyst. This selectivity is a cornerstone of designing effective cross-coupling strategies.
Conclusion
This compound is a highly valuable reagent whose reactivity is dictated by a logical and predictable set of electronic principles. Its electron-deficient nature makes it an excellent partner for transmetalation in Suzuki-Miyaura coupling. When reacting with electron-rich systems, the synthetic challenge lies in promoting the slow oxidative addition of the coupling partner, necessitating the use of advanced, bulky, and electron-rich phosphine ligands. Conversely, reactions with electron-deficient systems are often facile and can be achieved with simpler catalysts under milder conditions. A thorough understanding of these principles allows the modern chemist to harness the full synthetic potential of this versatile building block for applications ranging from medicinal chemistry to materials science.
References
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Reddy, K. S., et al. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 26(1), 131-139. [Link]
-
Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255. [Link]
-
Bhanja, P., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(34), 6695-6703. [Link]
-
Brown, B. J., et al. (1976). Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions. Australian Journal of Chemistry, 29(5), 941-947. [Link]
-
Sikorski, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3438. [Link]
-
Javed, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(15), e202104193. [Link]
-
Grushin, V. V., & Alper, H. (1994). Highly active catalysts for the Suzuki coupling of aryl chlorides. Chemical Reviews, 94(4), 1047-1062. [Link]
-
Grigoras, S., et al. (1987). Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. The Journal of Physical Chemistry, 91(23), 5909-5914. [Link]
-
Bei, X., et al. (2003). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 5(25), 4855–4858. [Link]
-
Lebeuf, R., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 949, 121950. [Link]
- Google Patents. (2015). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Littke, A. F., & Fu, G. C. (2000). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 37(24), 3387-3388. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling Protocol Utilizing 2-Chloro-4-nitrophenylboronic Acid
Introduction: The Strategic Importance of Substituted Biaryls and the Suzuki-Miyaura Coupling
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone, particularly for the construction of complex molecular architectures essential to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the synthesis of biaryl and substituted aryl compounds.[2][3][4] Its ascendancy is attributed to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][5]
This application note provides a detailed protocol and technical guidance for the use of 2-Chloro-4-nitrophenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of both a chloro and a nitro substituent on the boronic acid presents unique electronic and steric challenges that necessitate careful consideration of reaction parameters for optimal outcomes. The chloro group, being less reactive than bromo or iodo analogues, often requires more active catalyst systems.[3] Concurrently, the strongly electron-withdrawing nitro group can influence the transmetalation step of the catalytic cycle. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) species.[3][6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4] Consequently, the coupling of aryl chlorides, such as those intended to react with this compound, often necessitates more specialized and highly active catalyst systems.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[4][5] The base reacts with the boronic acid to form a more nucleophilic boronate species.[8][9] This boronate then undergoes ligand exchange with the halide on the Pd(II) complex, ultimately transferring the 2-chloro-4-nitrophenyl group to the palladium.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][6][7]
Below is a visualization of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling with this compound
This protocol provides a general framework for the Suzuki coupling of an aryl bromide with this compound. Optimization of specific parameters may be necessary for different substrates.[1][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Bromide | ≥98% | Commercially Available | --- |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Handle under inert atmosphere. |
| Ligand (e.g., SPhos, XPhos) | Ligand Grade | Commercially Available | Required for some catalysts. |
| Base (e.g., K₂CO₃, K₃PO₄) | Anhydrous | Commercially Available | Finely powder before use. |
| Solvent (e.g., Toluene, Dioxane, DMF) | Anhydrous | Commercially Available | Degas prior to use. |
| Deionized Water | --- | --- | For biphasic systems. |
| Inert Gas (Argon or Nitrogen) | High Purity | --- | --- |
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow for Suzuki coupling.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[11]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the appropriate ligand. For challenging couplings involving aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective.[12][13][14]
-
Add the degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
-
Reaction Conditions:
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[15]
-
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of catalyst and ensure proper handling under inert gas.- Thoroughly degas solvents and maintain a positive pressure of inert gas.- Use high-purity, dry reagents. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources- Elevated temperatures for extended periods | - Use anhydrous solvents and a precisely controlled amount of water if required for a biphasic system.- Consider using the pinacol ester of the boronic acid, which can be more stable. |
| Formation of Homocoupling Products | - Presence of oxygen | - Ensure rigorous exclusion of air from the reaction mixture. |
| Difficulty with Aryl Chloride Coupling Partner | - Low reactivity of the C-Cl bond | - Employ a more active catalyst system, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[12][13][14]- Higher reaction temperatures may be required. |
Safety Information
-
This compound: May cause skin and eye irritation.[16] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18][19]
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.[16][17][18][19][20]
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful method for the synthesis of functionalized biaryl compounds. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully employ this versatile building block in their synthetic campaigns. The protocol and troubleshooting guide provided herein serve as a valuable resource for achieving high yields and purity in these important transformations.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(30), 9785–9795. Retrieved from [Link]
-
da Silva, R. A. B., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(17), 10147–10154. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Netherton, M. R., et al. (2001). Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes. Organic Letters, 3(26), 4161–4164. Retrieved from [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5, 2857-2866. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Li, Y., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(8), 12536–12548. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
MDPI. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 9(12), 1039. Retrieved from [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(3), 384. Retrieved from [Link]
-
Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: 2-Nitrophenylboronic acid. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Brückner, C., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 20(08n11), 1266-1277. Retrieved from [Link]
-
Stanford University. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]
-
Singh, H., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 3(1), 65-79. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
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Palladium catalysts for Suzuki coupling with 2-Chloro-4-nitrophenylboronic acid
An Application Guide to Palladium-Catalyzed Suzuki Coupling with 2-Chloro-4-nitrophenylboronic Acid
Introduction: Navigating a Challenging Coupling Partner
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] However, the broad utility of this reaction is often tested by substrates that possess challenging electronic or steric properties.
This compound represents one such challenging substrate. Its successful implementation in Suzuki coupling requires a nuanced understanding of the catalytic system, as it presents a dual challenge:
-
A Deactivated Coupling Partner: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. The carbon-chlorine bond is stronger, making the rate-determining oxidative addition step of the catalytic cycle significantly more difficult.[5][6]
-
Electronic and Steric Effects: The presence of a strong electron-withdrawing nitro group and an ortho-chloro substituent introduces complex electronic demands and steric hindrance that can impede the reaction.[6][7][8][9]
This guide provides a detailed exploration of the critical parameters for achieving high-yield Suzuki couplings with this compound. We will dissect the roles of the catalyst, ligand, base, and solvent, offering a robust experimental protocol and troubleshooting advice for researchers in synthetic chemistry and drug development.
Dissecting the Catalytic System: A Symphony of Reagents
The success of a challenging Suzuki coupling hinges on the rational selection of each component. The catalyst, ligand, base, and solvent work in concert to overcome the high activation barriers associated with unreactive substrates.
The Palladium Precatalyst and the Ligand: The Heart of the Reaction
The true catalyst in the Suzuki reaction is a Palladium(0) species, which initiates the catalytic cycle.[2][5][10] For a difficult substrate like an aryl chloride, the choice of ligand bound to the palladium center is the single most critical factor for success. The ligand must be able to facilitate the cleavage of the strong C-Cl bond.
Two classes of ligands have proven exceptionally effective:
-
Bulky, Electron-Rich Phosphines: These ligands are designed to enhance the reactivity of the palladium center. The high electron density on the ligand is donated to the palladium atom, making it more nucleophilic and promoting the oxidative addition step.[1][5] The steric bulk of these ligands facilitates the final reductive elimination step, releasing the product and regenerating the Pd(0) catalyst.[1] For aryl chlorides, ligands such as SPhos, XPhos, and tri-tert-butylphosphine (P(t-Bu)₃) are often indispensable.[11][12]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki couplings of aryl chlorides.[11][13] They are strong σ-donors, even more so than many phosphines, which robustly stabilizes the palladium catalyst and potently promotes oxidative addition. Their thermal stability also makes them suitable for reactions requiring elevated temperatures.[1]
The Role of the Base: Activating the Nucleophile
The base plays a crucial and multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻).[11][14] This transformation is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[1][2][15]
Commonly used bases include:
-
Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
For challenging substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to drive the reaction to completion.[10] The choice of base must also consider the stability of other functional groups in the molecule.
The Solvent System: Creating the Optimal Environment
The solvent must effectively solubilize the organic substrates, the palladium complex, and the base (or at least facilitate its interaction with the other reagents).[16][17] Aprotic polar solvents are common choices. Often, a mixture of an organic solvent and water is used.[10]
-
Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF).
-
The Role of Water: The aqueous phase is critical for dissolving inorganic bases like K₂CO₃ or K₃PO₄, making them available to activate the boronic acid.
The polarity of the solvent can significantly influence the reaction rate and even the identity of the active catalytic species.[13][17][18]
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki reaction is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][10] Understanding this cycle is key to troubleshooting and optimizing the reaction.
Protocol: Coupling of 4-Bromobenzonitrile with this compound
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg), this compound (242 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg). 2. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. 3. Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe under a positive pressure of inert gas. 4. Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure.<br>2. Poor quality boronic acid (protodeboronation).<br>3. Insufficiently strong base or poor mixing.<[19]br>4. Ineffective ligand for the C-Cl bond activation. | 1. Ensure rigorous degassing of solvents and maintenance of a positive inert atmosphere.<br>2. Use fresh, high-purity boronic acid or consider a more stable boronate ester (e.g., pinacol ester).<[20]br>3. Switch to a stronger base (K₃PO₄, Cs₂CO₃) and ensure vigorous stirring.<[19]br>4. Screen bulky, electron-rich ligands (SPhos, XPhos, P(t-Bu)₃) or an NHC-based catalyst system. [7] |
| Dehalogenation of Starting Material | The aryl-palladium intermediate reacts with a hydride source (from solvent, water, or base) instead of the boronic acid. [3] | 1. Use high-purity, anhydrous solvents.<br>2. Ensure the base is dry.3. A change in solvent or ligand can sometimes suppress this side reaction. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or residual Pd(II) precatalyst, which can facilitate the coupling of two boronic acid molecules. [3] | 1. Maintain a strict inert atmosphere throughout the reaction.<br>2. Ensure the Pd(II) precatalyst is efficiently reduced to the active Pd(0) species. Adding a small amount of a reducing agent or ensuring the ligand can facilitate this reduction can help. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation with a rational approach to reaction design. Success is predicated on overcoming the low reactivity of the aryl chloride bond. This is accomplished through the judicious selection of a palladium catalyst equipped with a bulky, electron-rich phosphine or N-heterocyclic carbene ligand. Combined with an appropriate base to activate the boronic acid and a suitable solvent system, these advanced catalytic systems provide a reliable and powerful method for synthesizing complex molecules, empowering researchers in the ongoing development of novel chemical entities.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]
-
Suzuki reaction - Wikipedia . (2024). Wikipedia. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . (2005). Journal of the American Chemical Society. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . (2020). NIH. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . (2020). ACS Catalysis. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions . (2020). ArODES. [Link]
-
Suzuki Coupling: Mechanism & Examples . (2022). NROChemistry. [Link]
-
Merits of the Suzuki Coupling Reaction . (2024). BYJU'S. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . (2021). Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . (2024). Organic Chemistry Portal. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides . (2021). ACS Publications. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions . (2015). White Rose Research Online. [Link]
-
Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides . (2007). ResearchGate. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . (2002). University of Windsor. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... . (2020). ResearchGate. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides . (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand . (2007). Organometallics - ACS Publications. [Link]
-
Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? . (2017). ResearchGate. [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands . (2007). PubMed. [Link]
-
Cross-Coupling Reactions of Nitroarenes . (2021). Accounts of Chemical Research. [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes... . (2020). RSC Publishing. [Link]
-
The Suzuki Reaction - Chem 115 Myers . (n.d.). Harvard University. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst . (2016). ResearchGate. [Link]
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The Suzuki–Miyaura Coupling of Nitroarenes . (2017). Synfacts. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2022). YouTube. [Link]
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Topic: Strategic Base and Solvent Selection for Suzuki-Miyaura Coupling of 2-Chloro-4-nitrophenylboronic Acid
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] However, substrates bearing combined steric and electronic challenges, such as 2-chloro-4-nitrophenylboronic acid, demand a nuanced approach to reaction optimization. The presence of an ortho-chloro substituent introduces significant steric hindrance, while the para-nitro group imparts strong electron-withdrawing characteristics, increasing the propensity for deleterious side reactions. This guide provides a detailed analysis of the mechanistic hurdles posed by this substrate and outlines rational strategies for the selection of appropriate bases, solvents, and catalytic systems to achieve high-yield couplings. We offer field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals aiming to incorporate this valuable synthetic building block into their synthetic campaigns.
Mechanistic Insight: The Challenge of a Hindered, Electron-Deficient Substrate
The efficacy of the Suzuki-Miyaura reaction hinges on the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For a substrate like this compound, two of these steps present significant kinetic barriers.
-
Transmetalation (The Steric Hurdle) : This is often the rate-limiting step for sterically hindered substrates. The ortho-chloro group on the boronic acid sterically impedes the approach and efficient transfer of the aryl group from the activated boronate complex to the palladium(II) center. Overcoming this requires a carefully chosen catalytic system, typically involving bulky ligands that create a more open coordination sphere around the metal.[4][5]
-
Protodeboronation (The Electronic Challenge) : The strongly electron-withdrawing nitro group acidifies the C-B bond, making the boronic acid susceptible to protodeboronation—a parasitic side reaction where the boronic acid group is cleaved by water or other protic species, quenching the reagent.[6] The choice of base and solvent is critical to minimize this pathway by promoting the rate of productive transmetalation over undesired protodeboronation.
Visualizing the Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction. The key challenge with this compound lies in optimizing the transmetalation step (II → III) while preventing off-cycle decomposition of the boronic acid.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Strategic Component Selection
A successful reaction with this compound is not achieved by a single magic bullet, but by the synergistic interplay of the base, solvent, and catalyst.
Base Selection: Activating the Boronic Acid
The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)3]⁻ or [R-B(OR)3]⁻), which is essential for transmetalation.[7] For this challenging substrate, the choice of base is a delicate balance between reactivity and stability.
-
Strong, Non-nucleophilic Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice. Their strength is sufficient to promote the formation of the active boronate species, accelerating the transmetalation step to outcompete protodeboronation.[8]
-
Moderate Bases: Potassium carbonate (K₂CO₃) can be effective, particularly with highly active catalyst systems. It represents a milder and more economical option.
-
Fluoride Sources: Bases like potassium fluoride (KF) can also be used. Fluoride activates the boronic acid by forming a highly nucleophilic trifluoroborate species, which can be effective in anhydrous conditions.
Solvent System: The Reaction Medium
The solvent system must solubilize the reagents and catalyst while mediating the activity of the base. Biphasic systems are highly common and effective for Suzuki couplings.[9]
-
Ethereal Solvents (Dioxane, THF): 1,4-Dioxane or tetrahydrofuran (THF), typically in a mixture with water (e.g., 4:1 to 10:1 ratio), is a standard choice. The organic solvent dissolves the aryl halide, boronic acid, and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate.[3]
-
Aromatic Solvents (Toluene): Toluene, also used in an aqueous biphasic system, is an excellent alternative, especially for higher temperature reactions.
-
Polar Aprotic Solvents (DMF, NMP): Solvents like DMF can be used but may require more careful optimization, as their polarity can sometimes influence catalyst activity and side reactions.[10] The choice of solvent can sometimes alter reaction selectivity, although this is more relevant in substrates with multiple potential coupling sites.[10]
Catalyst and Ligand: The Key to Overcoming Steric Hindrance
Standard palladium catalysts like Pd(PPh₃)₄ often provide poor to moderate yields with sterically congested substrates. The key to success lies in using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).[7]
-
Buchwald Ligands: Biaryl monophosphine ligands such as SPhos and XPhos are exceptionally effective. Their steric bulk facilitates the crucial reductive elimination step and promotes the formation of a highly reactive, monoligated Pd(0) active species, while their electron-donating nature enhances the rate of oxidative addition.
-
Other Bulky Phosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also powerful for coupling challenging substrates, including aryl chlorides.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and active palladium complexes, making them excellent ligands for difficult couplings.[7]
Data Summary: Representative Reaction Conditions
The following table summarizes common conditions for the Suzuki-Miyaura coupling of substrates similar to this compound, highlighting the interplay between the chosen components.
| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Typical Yield | Reference |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | High | |
| 1-Chloro-2-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Methanol / H₂O | 120 (MW) | Excellent | |
| Aryl Chlorides | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane / H₂O | RT - 80 | Good-Excellent | [7][11] |
| Aryl Bromides | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane / H₂O | 100 | High | [12] |
| Hindered Aryl Chlorides | PEPPSI-iPr (NHC) | K₂CO₃ | Toluene | 110 | High |
Recommended Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a robust starting point for coupling this compound with a variety of aryl bromides or activated aryl chlorides.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0–3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 4–24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Experimental Workflow
Caption: General experimental workflow for Suzuki reactions.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable through a rational and informed selection of reaction parameters. The primary challenges—steric hindrance from the ortho-chloro group and electronic deactivation/instability from the para-nitro group—can be effectively overcome. The use of strong, non-nucleophilic bases like K₃PO₄ in biphasic solvent systems such as dioxane/water, paired with a highly active palladium catalyst bearing a bulky, electron-rich ligand like SPhos or XPhos, provides a reliable blueprint for success. By understanding the mechanistic principles and adopting the robust protocols outlined in this guide, researchers can confidently utilize this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Dalton Transactions. (2023, February 3). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]
-
Dalton Transactions. (2023, February 3). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. [Link]
-
Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups?. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. (2019, February 13). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. [Link]
-
Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Semantic Scholar. Selection of boron reagents for Suzuki-Miyaura coupling. [Link]
-
Technical University of Munich. Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... [Link]
-
National Institutes of Health (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2023, March 22). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
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- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Microwave-assisted Suzuki coupling of 2-Chloro-4-nitrophenylboronic acid
Title: Accelerating Synthesis of Complex Biaryl Scaffolds: A Detailed Protocol for the Microwave-Assisted Suzuki Coupling of 2-Chloro-4-nitrophenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1][2] This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of this compound, a challenging substrate due to its electron-deficient nature and the presence of a sterically hindering ortho-chloro group. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed, step-by-step protocol, and offer troubleshooting guidance to empower researchers in synthesizing novel biaryl compounds with high efficiency and reproducibility.
Introduction: The Imperative for Efficient Cross-Coupling
The synthesis of complex biaryl structures is a critical endeavor in drug discovery, where these motifs are prevalent in a myriad of therapeutic agents. The Suzuki-Miyaura coupling offers a powerful and versatile method for their construction, tolerating a wide range of functional groups and generally proceeding under mild conditions.[2] However, traditional thermal heating methods can be time-consuming and lead to undesired side reactions. Microwave-assisted synthesis has emerged as a transformative technology, offering rapid, uniform heating that can dramatically reduce reaction times, increase yields, and enhance product purity.[3][4][5] This is particularly advantageous for challenging substrates that may be prone to decomposition under prolonged heating.[6]
Our focus, this compound, presents a unique set of challenges. The strong electron-withdrawing nitro group can influence the electronic properties of the boronic acid, while the ortho-chloro substituent introduces steric hindrance. This guide provides a robust protocol to overcome these hurdles, enabling the efficient incorporation of this valuable building block into more complex molecular architectures.
Mechanistic Considerations and Strategic Reagent Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
The Catalyst and Ligand: The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step. For an aryl chloride, which is less reactive than a bromide or iodide, a sophisticated catalyst system is required.[7] We have selected a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species. To facilitate the challenging oxidative addition of the C-Cl bond, a bulky, electron-rich phosphine ligand such as SPhos is employed. Such ligands stabilize the palladium center and promote the formation of the active catalytic species.[8] N-heterocyclic carbene (NHC) ligands are also excellent choices for activating aryl chlorides.[9]
-
The Role of the Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9][10] The base activates the boronic acid by forming a more nucleophilic boronate species.[9] For this protocol, we utilize potassium carbonate (K₂CO₃), a moderately strong base that is effective in a variety of solvent systems and is generally well-tolerated by many functional groups.
-
Solvent System: The choice of solvent is critical for solubilizing the reactants and facilitating heat transfer. A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[11]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide as the coupling partner.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 201.41 | 1.2 | 241.7 mg |
| Aryl Bromide | - | 1.0 | - |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| SPhos | 410.54 | 0.04 | 16.4 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Deionized Water | - | - | 1.0 mL |
Note: Ensure all reagents are of high purity. Solvents should be degassed prior to use to prevent oxidation of the palladium catalyst.
Reaction Setup and Execution
The following workflow outlines the key steps from reagent preparation to product isolation.
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (241.7 mg, 1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the vial.
-
Degassing: Seal the vial with a septum cap and carefully purge the reaction mixture with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[11]
-
Microwave Irradiation: Place the sealed vial into the cavity of a microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes.[12] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active base. 3. Poor solubility of reactants. | 1. Ensure thorough degassing of the solvent and reaction mixture. 2. Try a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[13] 3. Consider a different solvent system, such as DMF/water or toluene/ethanol/water.[14] |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Elevated temperatures for extended periods. 3. Palladium-catalyzed protodeboronation. | 1. Use anhydrous solvents and dry the base before use. 2. Optimize the reaction time and temperature to minimize decomposition. 3. Screen different palladium catalysts and ligands; some may be less prone to this side reaction.[1] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Rigorously degas the reaction mixture. 2. Ensure the reaction conditions favor the reduction of the Pd(II) precatalyst. The presence of a phosphine ligand aids in this process.[11][15] |
| Formation of Impurities | 1. Side reactions due to high temperatures. 2. Decomposition of starting materials or product. | 1. Lower the reaction temperature and incrementally increase the reaction time. 2. Confirm the stability of all reactants and the product under the reaction conditions. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently synthesize a wide range of valuable biaryl compounds. The use of microwave irradiation significantly accelerates this transformation, making it a powerful tool for modern organic synthesis and drug discovery.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
da Silva, R. G., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(9), 10756-10768. Retrieved from [Link]
-
Neuberger, F., et al. (2013). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances, 3(43), 20957-20963. Retrieved from [Link]
-
Aher, D., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3245-3259. Retrieved from [Link]
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CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Zhang, W. (2005). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 7(18), 3973-3976. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 1). Conventional heating compared to microwave heating of chemical reactions. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
El-Sayed, M. A., et al. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 119-128. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(12), 1225-1254. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Science. Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Retrieved from [Link]
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Application Notes and Protocols: 2-Chloro-4-nitrophenylboronic Acid in the Synthesis of Bioactive Molecules
Introduction: Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their versatility, stability, and broad functional group tolerance in pivotal cross-coupling reactions.[1][2][3] Among these, 2-Chloro-4-nitrophenylboronic acid stands out as a particularly valuable reagent. Its unique substitution pattern—an electron-withdrawing nitro group para to the boronic acid and a chloro group in the ortho position—offers medicinal chemists a powerful tool for introducing specific electronic and steric properties into target molecules.
The nitro group can serve as a hydrogen bond acceptor, a precursor to an amino group for further functionalization, or as a modulator of the scaffold's pharmacokinetic properties.[4] The ortho-chloro substituent introduces steric bulk that can enforce a specific conformation (atropisomerism) and provides a metabolically stable halogen bond donor.[4] This combination makes this compound a strategic choice for the synthesis of kinase inhibitors, anti-cancer agents, and other classes of bioactive molecules.
This guide provides an in-depth exploration of the application of this compound, focusing on its utility in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-proven methodologies for researchers in synthetic and medicinal chemistry.
Core Applications in Bioactive Scaffolds
The primary utility of this compound lies in its ability to participate in palladium- and copper-catalyzed cross-coupling reactions to form key structural motifs found in a multitude of bioactive compounds.
Suzuki-Miyaura Coupling: Forging Critical C-C Bonds
The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis, a motif frequently found in kinase inhibitors that target the ATP-binding pocket.[5] The reaction couples an organoboron compound (like our title compound) with an organohalide.[6]
The 2-chloro-4-nitrophenyl moiety, when incorporated, can form part of a critical pharmacophore. A prominent example, while using a closely related analogue, is in the synthesis of MEK inhibitors like Trametinib . Trametinib is an allosteric inhibitor of MEK1/2 and is approved for treating metastatic melanoma.[7] Its synthesis involves coupling a substituted aniline with a pyridine core, where a similar iodinated phenyl precursor plays a key role that can be conceptually mirrored by our boronic acid.[8][9]
The electron-withdrawing nitro group can make the transmetalation step of the Suzuki catalytic cycle more facile. However, the ortho-chloro group introduces steric hindrance, which necessitates careful selection of catalyst, ligand, and base to achieve high yields.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Chan-Lam Coupling: Constructing Diaryl Ethers and Amines
The Chan-Lam (also Chan-Evans-Lam) coupling provides a powerful, often milder alternative to the Buchwald-Hartwig amination for forming C-O and C-N bonds.[10][11] This copper-catalyzed reaction couples arylboronic acids with alcohols, phenols, or amines.[12][13] This is particularly relevant for synthesizing diaryl ether and diarylamine scaffolds, which are prevalent in natural products and pharmaceuticals, including antibiotics and anti-HIV agents.[14]
Using this compound in a Chan-Lam coupling allows for the direct installation of the substituted phenyl ring onto a phenol or amine-containing core. This is a highly efficient strategy for building molecular complexity. The reaction is typically conducted at room temperature and is tolerant of ambient air, making it operationally simpler than many palladium-catalyzed systems.[10][15]
Diagram 2: General Workflow for Chan-Lam Coupling
This workflow outlines the typical laboratory procedure for synthesizing a diaryl ether using this compound.
Caption: Experimental workflow for a typical Chan-Lam coupling.
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should note that optimization may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from established methods for sterically hindered and electron-deficient substrates and is designed to maximize yield while minimizing reaction time through microwave irradiation.[16]
Rationale for Choices:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst suitable for a broad range of Suzuki couplings.
-
Base (Na₂CO₃): An aqueous solution of sodium carbonate is a moderately strong base that facilitates the transmetalation step without promoting significant side reactions.[16]
-
Solvent (Methanol/Water): A polar protic solvent mixture aids in dissolving the base and boronic acid, promoting efficient reaction kinetics.[16]
-
Microwave Irradiation: This technique significantly accelerates the reaction, often reducing times from hours to minutes, which is particularly beneficial for challenging couplings.[16]
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Methanol (MeOH) and Deionized Water (4:1 mixture, 5 mL)
-
Microwave reactor vial (10 mL) with stir bar
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)
-
Silica gel (for chromatography)
Procedure:
-
To a 10 mL microwave reactor vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Add 5 mL of the 4:1 methanol/water solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes with active stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Robust, general-purpose catalyst. |
| Base | Na₂CO₃ (2 equiv.) | Effective for activating the boronic acid. |
| Solvent | MeOH/H₂O (4:1) | Good solubility for reactants and base.[16] |
| Temperature | 120 °C | Overcomes activation energy for hindered coupling. |
| Time | 30 min | Microwave irradiation accelerates the reaction.[16] |
| Expected Yield | 65-90% | Dependent on the specific aryl bromide used. |
Protocol 2: Room Temperature Chan-Lam Coupling for Diaryl Ether Synthesis
This protocol describes a copper-catalyzed C-O bond formation under exceptionally mild conditions, highlighting the practicality of the Chan-Lam reaction.[13][15]
Rationale for Choices:
-
Catalyst (Cu(OAc)₂): Copper(II) acetate is an inexpensive and effective catalyst for this transformation.[15]
-
Base (Pyridine): Acts as both a base and a ligand, facilitating the catalytic cycle.
-
Solvent (Dichloromethane, DCM): A common organic solvent that provides good solubility for the reactants.
-
Conditions (Room Temp, Air): The ability to run the reaction open to the atmosphere without heating is a major advantage, simplifying the experimental setup.[10]
Materials:
-
A substituted Phenol (1.0 mmol)
-
This compound (1.5 mmol)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Molecular sieves (4Å, optional but recommended)
-
Saturated aqueous NH₄Cl, Brine (for workup)
-
Anhydrous Magnesium Sulfate (for workup)
-
Silica gel (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a stir bar, add the phenol (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).
-
Add anhydrous DCM (10 mL) followed by pyridine (2.0 mmol). If the phenol is sensitive to moisture, adding powdered 4Å molecular sieves is recommended.
-
Stir the resulting suspension vigorously at room temperature, open to the air. Monitor the reaction by TLC until the starting phenol is consumed (typically 24-72 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble copper salts, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the target diaryl ether.
| Parameter | Value/Condition | Rationale |
| Catalyst | Cu(OAc)₂ (1 equiv.) | Standard, effective copper source.[15] |
| Base/Ligand | Pyridine (2 equiv.) | Facilitates the copper-mediated coupling. |
| Solvent | Dichloromethane (DCM) | Good solubility and inertness. |
| Temperature | Room Temperature | Mild conditions, operational simplicity.[10] |
| Atmosphere | Air | Oxygen acts as the terminal oxidant.[13] |
| Expected Yield | 70-95% | Generally high-yielding for electron-rich phenols. |
Conclusion
This compound is a high-value, strategic building block for the synthesis of complex bioactive molecules. Its utility in robust and versatile C-C and C-heteroatom bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for the efficient incorporation of a sterically and electronically defined phenyl moiety. The protocols detailed herein provide a reliable foundation for researchers to leverage this reagent in their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics.
References
- Angew Chem Int Ed Engl. 1999 Aug;38(16):2345-2347. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
- J Nucl Med. 2019 Jun;60(6):741-748. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
- BenchChem Application Notes. Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
- RSC Adv. 2022;12(49):31941-31946. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55).
- Wikipedia. Chan–Lam coupling.
- NROChemistry. Chan-Lam Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Chan-Lam Coupling.
- BenchChem Application Notes. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
- Royal Society of Chemistry.
- YouTube. Chan-Lam Coupling.
- BenchChem Application Notes. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Harvard University. The Suzuki Reaction - Chem 115 Myers.
- ResearchGate. Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug.
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?
- Molecules. 2020 Sep; 25(18): 4223. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
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- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Wikipedia. Suzuki reaction.
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- Google Patents.
- ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF.
- Curr Drug Targets. 2021;22(4):379-398. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds.
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Application Notes & Protocols: The Strategic Use of 2-Chloro-4-nitrophenylboronic Acid in Medicinal Chemistry Research
Introduction: A Versatile Building Block for Modern Drug Discovery
Boronic acids are indispensable tools in the medicinal chemist's arsenal, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the creation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl scaffolds that are prevalent in a vast number of pharmaceuticals.[3] Within this class of reagents, 2-Chloro-4-nitrophenylboronic acid presents a unique combination of structural features that make it a particularly strategic building block for synthesizing novel bioactive molecules.
This guide provides an in-depth analysis of this compound, detailing its reactivity profile, applications in synthetic workflows, and step-by-step protocols for its effective use in a research setting. The narrative is designed to explain not just the procedural steps, but the underlying chemical principles that drive experimental success.
Physicochemical Properties and Reactivity Profile
The utility of this compound is dictated by the electronic and steric effects of its substituents.
-
Electronic Effects : The molecule is decorated with two powerful electron-withdrawing groups: a nitro group (-NO₂) in the para position and a chloro group (-Cl) in the ortho position. The nitro group strongly deactivates the aromatic ring through resonance and inductive effects, while the chloro group contributes a strong inductive withdrawing effect. This electron-deficient nature makes the aryl ring a potential pharmacophoric element for interactions with electron-rich biological targets.
-
Steric Hindrance : The ortho-chloro group introduces significant steric bulk around the boronic acid moiety. This feature can be challenging for the Suzuki-Miyaura coupling, often necessitating specialized catalytic systems to achieve high yields.
-
Synthetic Handle : The nitro group is not just an electronic modulator; it is a versatile synthetic handle. It can be readily reduced to an aniline derivative, opening up a vast chemical space for further functionalization via amide bond formation, sulfonylation, or diazotization reactions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BClNO₄ |
| Molecular Weight | 201.37 g/mol |
| Appearance | Typically a yellow to brown powder |
| Key Functional Groups | Boronic acid, Chloro, Nitro |
| Primary Application | Suzuki-Miyaura Cross-Coupling |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the synthesis of 2-chloro-4-nitrobiphenyl derivatives. These structures serve as crucial intermediates in the development of more complex molecules.
The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4] For sterically hindered substrates like this compound, the transmetalation step is often the rate-limiting part of the cycle. The success of the reaction is therefore highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Key Considerations for Reaction Success
-
Ligand Selection : Standard phosphine ligands like PPh₃ may be ineffective due to the steric hindrance of the ortho-chloro group. More effective options are bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands facilitate both the oxidative addition and the challenging reductive elimination steps.
-
Base Selection : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield and should be screened for optimal results.
-
Solvent System : A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often employed. The aqueous phase is necessary to dissolve the inorganic base.[6] Degassing the solvent thoroughly before use is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Table 2: Representative Conditions for Suzuki Coupling
The following table summarizes typical conditions adapted from protocols for the closely related 2-nitrophenylboronic acid, which are expected to provide a strong starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | 75-90 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 16 | 65-80 |
| 3 | 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ (5) | RuPhos (10) | K₃PO₄ (3) | THF/H₂O | 80 | 24 | 50-70 |
Application in Bioactive Molecule Synthesis
The 2-chloro-4-nitrophenyl scaffold is a valuable pharmacophore. The nitro group can act as a hydrogen bond acceptor and its reduction to an amine provides a critical vector for exploring structure-activity relationships (SAR).[7] Many bioactive compounds feature substituted aniline or nitroaromatic cores. For instance, related 2-chloro-3-(4-nitrophenyl) derivatives have been investigated for their anticancer properties.[8]
The following workflow illustrates a common strategy in medicinal chemistry: using a Suzuki coupling to build a core scaffold, followed by modification to generate a library of analogs for biological screening.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a representative coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
SPhos (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)
-
Toluene, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Schlenk flask or microwave vial
-
Standard glassware, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vessel Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-bromoanisole, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Solvent Addition : Add anhydrous, degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe. It is crucial that the solvents are free of oxygen to ensure catalyst stability.
-
Reaction : Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed (typically 8-16 hours).
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction : Wash the organic layer with brine (2 x 15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
Self-Validation & Troubleshooting:
-
Expected Outcome : The crude product should be a solid. TLC analysis (e.g., 20% ethyl acetate in hexanes) should show a new, less polar spot corresponding to the product and disappearance of the 4-bromoanisole spot.
-
Troubleshooting :
-
No Reaction: Ensure solvents were properly degassed and the inert atmosphere was maintained. The palladium catalyst may have degraded.
-
Low Yield: The reaction may require a different ligand, base, or higher temperature. Consider screening alternative conditions as outlined in Table 2. Deboronated starting material may indicate the reaction temperature is too high or the reaction time is too long.
-
Protocol 2: Post-Coupling Reduction of the Nitro Group
This protocol describes the reduction of the nitro-biphenyl product from Protocol 1 to the corresponding aniline.
Materials:
-
2-Chloro-4'-methoxy-4-nitrobiphenyl (from Protocol 1, 1.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv)
-
Ethanol, absolute (15 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
Procedure:
-
Setup : In a round-bottom flask, dissolve the nitro-biphenyl starting material in absolute ethanol.
-
Reagent Addition : Add SnCl₂·2H₂O to the solution.
-
Reaction : Carefully add concentrated HCl (approx. 1 mL) dropwise. Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours.
-
Monitoring : Monitor the reaction by TLC until the starting material is consumed. The product aniline will be more polar.
-
Work-up : Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralization : Dilute the residue with water (20 mL) and cool in an ice bath. Carefully neutralize the mixture by adding saturated NaHCO₃ solution dropwise until the pH is ~8.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aniline product.
Self-Validation & Troubleshooting:
-
Expected Outcome : The product is typically a solid or oil. Successful conversion can be confirmed by IR spectroscopy (disappearance of NO₂ stretches ~1520 & 1340 cm⁻¹ and appearance of N-H stretches ~3300-3500 cm⁻¹) or ¹H NMR (shifts in aromatic protons).
-
Troubleshooting :
-
Incomplete Reaction: Add more SnCl₂·2H₂O and HCl and continue refluxing.
-
Difficult Purification: The resulting aniline may be purified by column chromatography on silica gel if necessary.
-
Conclusion
This compound is a high-value reagent for medicinal chemistry. While its substituted nature presents synthetic challenges that require careful optimization of reaction conditions, it also offers significant advantages. The electron-deficient ring system and the synthetically versatile nitro group make it an excellent starting point for the construction of complex molecular architectures. The protocols and strategic insights provided herein offer researchers a robust framework for leveraging this building block to accelerate the discovery of novel therapeutic agents.
References
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
-
Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
-
ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.
-
Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
-
Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry.
-
Shaaban, M., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
-
Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate.
-
Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds.
-
Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
List, M., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry.
-
Lesyk, R., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
-
Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
-
Juarez-Cepeda, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
-
Perera, D., et al. (2018). Boron Chemistry for Medical Applications. Molecules.
-
MDPI. (n.d.). Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology.
-
Melchiorre, C., et al. (1979). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Journal of Medicinal Chemistry.
-
Stephenson, G. A., et al. (2000). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate.
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- 2. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic deployment of 2-Chloro-4-nitrophenylboronic Acid in the Synthesis of Novel Heterocyclic Scaffolds: An Application & Protocol Guide
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and their synthesis is a cornerstone of organic chemistry.[1] Among the vast arsenal of synthetic tools, palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful methods for constructing complex molecules with high precision and efficiency.[2][3] This guide focuses on a particularly valuable, yet strategically challenging, building block: 2-Chloro-4-nitrophenylboronic acid .
The unique substitution pattern of this arylboronic acid—a para-nitro group and an ortho-chloro substituent—imparts a distinct electronic and steric profile that can be harnessed for the synthesis of diverse heterocyclic systems. The electron-withdrawing nitro group significantly influences the reactivity of the boronic acid and provides a synthetic handle for further transformations, such as reduction to an amine, which can then be used to construct fused heterocyclic rings. The ortho-chloro group, while adding steric hindrance that must be carefully managed, also serves as a potential site for subsequent functionalization, allowing for the generation of molecular diversity from a common intermediate.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel heterocyclic compounds. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into overcoming the specific challenges associated with this versatile reagent.
Reactivity and Strategic Considerations
The reactivity of this compound in cross-coupling reactions is governed by the interplay of its substituents. The strong electron-withdrawing nature of the para-nitro group generally enhances the rate of transmetalation in the Suzuki-Miyaura catalytic cycle by increasing the Lewis acidity of the boron atom.[4] However, this effect can be counterbalanced by the steric bulk of the ortho-chloro substituent, which can hinder the approach of the boronic acid to the metal center.
In Chan-Lam coupling reactions for C-N or C-O bond formation, the electronic effects of the nitro group can also play a significant role, with electron-deficient arylboronic acids sometimes exhibiting different reactivity profiles compared to their electron-rich counterparts.[5][6] Successful implementation of this compound in synthesis, therefore, requires careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, to strike the right balance between electronic activation and steric hindrance.
Core Synthetic Applications: Suzuki-Miyaura and Chan-Lam Couplings
Two of the most powerful applications of this compound in heterocyclic synthesis are the Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation.[7][8]
The Suzuki-Miyaura Coupling: A Gateway to Biaryl and Substituted Aromatic Heterocycles
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[9] When using this compound, this reaction allows for the introduction of the 2-chloro-4-nitrophenyl moiety onto a variety of heterocyclic cores.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. BJOC - Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 2-Chloro-4-nitrophenylboronic Acid in Advanced Materials for Organic Electronics: Application Notes and Protocols
Foreword: Unlocking New Frontiers in Organic Electronics
The relentless pursuit of next-generation organic electronic devices, characterized by enhanced efficiency, stability, and novel functionalities, necessitates a sophisticated approach to molecular design. At the heart of this endeavor lies the strategic selection of fundamental building blocks that dictate the ultimate electronic and photophysical properties of organic semiconductors. 2-Chloro-4-nitrophenylboronic acid has emerged as a pivotal precursor, offering a unique combination of electronic modulation and synthetic versatility. The presence of a strongly electron-withdrawing nitro group and a reactive chloro-substituent on the phenylboronic acid scaffold provides a powerful lever for tuning the energy levels and intermolecular interactions of conjugated materials. This guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of the application of this compound in the synthesis of bespoke materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Through detailed protocols and an exploration of the underlying scientific principles, we aim to empower innovators to harness the full potential of this versatile building block.
Core Concepts: The Role of this compound
This compound is a bifunctional aromatic compound that serves as a valuable monomer in the synthesis of conjugated polymers and small molecules for organic electronics. Its utility stems from two key features:
-
The Boronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems that are essential for charge transport and light emission in organic electronic devices.[1]
-
The Substituted Phenyl Ring: The chloro and nitro substituents profoundly influence the electronic character of the resulting material:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro functionality lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the conjugated material.[3] This is crucial for designing electron-transporting materials (ETMs) and for tuning the bandgap of donor-acceptor copolymers.[4]
-
Chloro Group (-Cl): The chlorine atom offers a secondary reaction site for further functionalization or can influence the polymer's solubility and morphology through steric and electronic effects.
-
The strategic incorporation of the 2-chloro-4-nitrophenyl moiety allows for the precise engineering of material properties to meet the specific demands of different organic electronic devices.
Application in Organic Light-Emitting Diodes (OLEDs): Crafting Efficient Emitters
In the realm of OLEDs, the design of the emissive layer (EML) is paramount for achieving high efficiency and color purity. Donor-acceptor copolymers, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone, have proven to be a highly effective strategy.[5] The 2-chloro-4-nitrophenyl unit can serve as a potent acceptor moiety.
Protocol 1: Synthesis of a Polyfluorene-Based Donor-Acceptor Copolymer for Blue-Green Emission
This protocol details the synthesis of a copolymer, poly[(9,9-dioctylfluorene)-co-(2-chloro-4-nitrophenyl)], a material designed for potential application as an emissive layer in an OLED. The fluorene unit acts as the electron-donating and blue-emitting component, while the 2-chloro-4-nitrophenyl unit serves as the electron-accepting modulator.
Reaction Scheme:
Figure 1: Synthetic scheme for a polyfluorene-based donor-acceptor copolymer.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas manifold
-
Cannula for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Soxhlet extraction apparatus
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a Schlenk flask, combine 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.0 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes to create an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask via cannula. Subsequently, add the 2 M aqueous potassium carbonate solution (10 mL).
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere. The mixture will become viscous as the polymer forms.
-
End-Capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for an additional 4 hours. Then, add a few drops of bromobenzene and stir for another 4 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a fibrous solid.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with deionized water and methanol to remove residual salts and catalyst.
-
Perform Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and other impurities.
-
Finally, extract the polymer with chloroform or tetrahydrofuran (THF).
-
-
Isolation: Precipitate the purified polymer from the chloroform/THF solution into methanol. Collect the final polymer by filtration and dry under vacuum at 60 °C for 24 hours.
Characterization and Expected Properties
The resulting polymer should be characterized to confirm its structure and properties:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the successful incorporation of both monomer units into the polymer chain.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A higher molecular weight is generally desirable for good film-forming properties.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: The absorption spectrum in a suitable solvent (e.g., THF) will show the characteristic π-π* transitions of the conjugated backbone. The PL spectrum will reveal the emission color and quantum yield. The incorporation of the electron-accepting 2-chloro-4-nitrophenyl unit is expected to cause a red-shift in both absorption and emission compared to the fluorene homopolymer, resulting in a blue-green or green emission.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer. The electron-withdrawing nature of the 2-chloro-4-nitrophenyl unit is expected to lower these energy levels, which can be advantageous for charge injection and transport.
OLED Device Fabrication and Performance
A simple single-layer OLED can be fabricated to evaluate the electroluminescent properties of the synthesized polymer.
Device Architecture:
Figure 2: A typical single-layer OLED device structure.
Fabrication Protocol:
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer Deposition: Dissolve the synthesized polymer in a suitable solvent (e.g., toluene or chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal the film at 80 °C for 30 minutes inside the glovebox.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of lithium fluoride (LiF, ~1 nm) followed by a layer of aluminum (Al, ~100 nm) under high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass slide to protect it from oxygen and moisture.
Performance Metrics:
The performance of the OLED device should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics. Key performance parameters to be extracted are:
-
Turn-on Voltage: The voltage at which the device begins to emit light.
-
Luminance: The brightness of the emitted light, typically measured in candelas per square meter (cd/m²).
-
Current Efficiency: Measured in candelas per ampere (cd/A).
-
Power Efficiency: Measured in lumens per watt (lm/W).
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: To quantify the color of the emitted light.
Application in Organic Field-Effect Transistors (OFETs): Modulating Charge Transport
The electronic properties imparted by the 2-chloro-4-nitrophenyl unit can be leveraged to create materials for OFETs. The strong electron-withdrawing nature of this moiety can facilitate n-type (electron) transport, which is generally more challenging to achieve in organic semiconductors than p-type (hole) transport.
Protocol 2: Synthesis of a Small Molecule Semiconductor for OFETs
This protocol describes the synthesis of a small molecule semiconductor incorporating the 2-chloro-4-nitrophenyl group, designed for potential use as the active layer in an n-type OFET.
Reaction Scheme:
Figure 3: Synthesis of a DTT-based small molecule with acceptor end-groups.
Materials:
-
2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1 mixture)
-
Argon or Nitrogen gas
Procedure:
-
Reactant Setup: In a Schlenk tube, combine 2,6-dibromodithieno[3,2-b:2',3'-d]thiophene (1.0 mmol), this compound (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (4.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (10:1, 20 mL).
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure small molecule semiconductor.
OFET Device Fabrication and Characterization
The performance of the synthesized small molecule as an n-type semiconductor can be evaluated in a bottom-gate, top-contact OFET architecture.
Device Architecture:
Figure 4: Schematic of a bottom-gate, top-contact OFET.
Fabrication Protocol:
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric. Clean the substrate as described in the OLED fabrication protocol.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.
-
Semiconductor Deposition: Deposit a thin film (30-50 nm) of the synthesized small molecule onto the treated substrate via thermal evaporation under high vacuum.
-
Electrode Deposition: Through a shadow mask, thermally evaporate the source and drain electrodes (e.g., Gold) on top of the semiconductor layer.
Performance Metrics:
The OFET characteristics are measured using a semiconductor parameter analyzer. The key performance metrics for an n-type transistor include:
-
Electron Mobility (µe): A measure of how quickly electrons move through the semiconductor.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the current when the transistor is "on" to the current when it is "off". A high ratio is desirable for switching applications.
-
Threshold Voltage (Vth): The gate voltage required to turn the transistor "on".
Data Summary
The following table provides hypothetical yet representative performance data for organic electronic devices incorporating materials derived from this compound, based on the expected influence of this monomer.
| Application | Material Architecture | Key Performance Metric | Expected Value Range |
| OLED | Poly[(9,9-dioctylfluorene)-co-(2-chloro-4-nitrophenyl)] | Max. Luminance | 1000 - 5000 cd/m² |
| External Quantum Efficiency (EQE) | 1 - 3 % | ||
| CIE Coordinates (x, y) | (0.25-0.35, 0.40-0.55) (Blue-Green) | ||
| OFET | DTT-bis(2-chloro-4-nitrophenyl) | Electron Mobility (µe) | 10⁻³ - 10⁻² cm²/Vs |
| On/Off Ratio | > 10⁴ | ||
| Threshold Voltage (Vth) | 10 - 30 V |
Concluding Remarks and Future Outlook
This compound represents a strategic building block for the synthesis of advanced materials for organic electronics. Its inherent electronic properties and synthetic accessibility through Suzuki-Miyaura coupling provide a robust platform for the development of novel conjugated polymers and small molecules. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for further innovation. Future research directions may include the post-polymerization modification of the chloro-substituent, the reduction of the nitro group to an amino group to create new donor moieties, and the exploration of more complex copolymer architectures to further refine the optoelectronic properties for targeted applications. The continued exploration of such versatile building blocks will undoubtedly propel the field of organic electronics towards new horizons of performance and functionality.
References
- Holmes, A. B., et al. "Synthesis of light-emitting conjugated polymers for applications in electroluminescent devices." Chemical Reviews 99.3 (1999): 1045-1076.
-
Moser, M., et al. "Donor–Acceptor Polymers for Organic Electrochemical Transistors." Angewandte Chemie International Edition 60.1 (2021): 124-129. [Link]
- Miyaura, N., and A. Suzuki. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical reviews 95.7 (1995): 2457-2483.
-
Suzuki, A. "Organoborane coupling reactions (Suzuki coupling)." Proceedings of the Japan Academy, Series B 80.7 (2004): 359-371. [Link]
- BenchChem. "Application Notes and Protocols: 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions." BenchChem.
-
Royal Society of Chemistry. "Organic electron transport materials." Journal of Materials Chemistry C. [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical and Electro-Optical Properties of Copolymers Bearing Blue and Red Chromophores for Single-Layer White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Substituted Phenylboronic Acids in Modern Agrochemical Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex agrochemicals is a cornerstone of modern crop protection. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool for the construction of carbon-carbon bonds. This guide provides an in-depth look at the role of substituted phenylboronic acids as key intermediates in the synthesis of fungicides, with a specific focus on the industrial synthesis of Boscalid. While the specific reagent 2-chloro-4-nitrophenylboronic acid is not the common precursor for this fungicide, this guide will clarify the actual synthetic pathway, which involves the coupling of 2-chloro-1-nitrobenzene with 4-chlorophenylboronic acid. This distinction is critical for a precise understanding of the synthetic strategy. We will explore the rationale behind the selection of these building blocks and provide detailed, field-proven protocols for the synthesis of the key biphenyl intermediate and its subsequent conversion to the final active ingredient.
Introduction: The Suzuki-Miyaura Coupling in Agrochemical Design
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, catalyzed by a palladium complex.[1] Its significance in the agrochemical industry cannot be overstated, primarily due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.
This reaction is instrumental in creating the molecular scaffolds of many modern fungicides, herbicides, and insecticides. One of the most prominent examples is the synthesis of Boscalid, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.[2] The core of the Boscalid molecule is a biphenyl structure, which is efficiently assembled via a Suzuki-Miyaura coupling.
The Synthesis of Boscalid: A Case Study
The synthesis of Boscalid provides an excellent illustration of the strategic application of the Suzuki-Miyaura reaction in agrochemical manufacturing. The key biphenyl intermediate, 2-amino-4'-chlorobiphenyl, is not synthesized using this compound. Instead, the process involves two key steps following the coupling reaction:
-
Suzuki-Miyaura Coupling: The reaction of 2-chloro-1-nitrobenzene with 4-chlorophenylboronic acid to form 4'-chloro-2-nitrobiphenyl.[3]
-
Reduction: The subsequent reduction of the nitro group on the biphenyl intermediate to an amine, yielding 2-amino-4'-chlorobiphenyl.[4]
-
Amidation: The final step involves the reaction of the aminobiphenyl with 2-chloronicotinoyl chloride to produce Boscalid.[5]
The choice of 2-chloro-1-nitrobenzene as a coupling partner is strategic. The nitro group is a versatile functional group that can be readily reduced to an amine, which is then available for the final amidation step. The chloro substituent on the other ring contributes to the overall biological activity of the final fungicide.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic workflow for Boscalid, highlighting the key Suzuki-Miyaura coupling step.
Caption: Synthetic workflow for the fungicide Boscalid.
Experimental Protocols
The following protocols are representative procedures for the key steps in the synthesis of Boscalid. These are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.
Protocol 1: Synthesis of 4'-Chloro-2-nitrobiphenyl via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of 2-chloro-1-nitrobenzene and 4-chlorophenylboronic acid.
Materials:
-
2-Chloro-1-nitrobenzene
-
4-Chlorophenylboronic Acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos for improved efficiency[6]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-1-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4'-chloro-2-nitrobiphenyl by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow solid |
Protocol 2: Reduction of 4'-Chloro-2-nitrobiphenyl to 2-Amino-4'-chlorobiphenyl
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
4'-Chloro-2-nitrobiphenyl
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Parr hydrogenator or a balloon filled with hydrogen
Procedure:
-
Reaction Setup: Dissolve 4'-chloro-2-nitrobiphenyl in ethanol or ethyl acetate in a suitable reaction vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (approximately 5-10 mol% of palladium) to the solution under a stream of nitrogen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) or bubble hydrogen through the solution from a balloon.
-
Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 2-amino-4'-chlorobiphenyl. This product is often of sufficient purity for the next step.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | >95% |
| Purity (by HPLC) | >97% |
| Appearance | Off-white solid |
Causality and Experimental Insights
-
Choice of Palladium Catalyst and Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern agrochemical synthesis often employs more sophisticated catalysts and ligands (e.g., Buchwald-Hartwig ligands like SPhos) to achieve higher yields, lower catalyst loadings, and milder reaction conditions, which are crucial for industrial-scale production.[6]
-
Base Selection: The choice of base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Inorganic bases like potassium carbonate are commonly used due to their low cost and effectiveness.
-
Solvent System: A biphasic solvent system (e.g., toluene/water) is often employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[7]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure high catalytic activity.
Conclusion
The synthesis of agrochemicals like Boscalid showcases the power and versatility of the Suzuki-Miyaura cross-coupling reaction. By understanding the specific roles of the substituted phenyl building blocks, such as 4-chlorophenylboronic acid, and the nuances of the reaction conditions, researchers can efficiently construct complex molecular architectures. The provided protocols serve as a practical guide for the synthesis of key intermediates, emphasizing the importance of methodological rigor and a deep understanding of the underlying chemical principles for successful agrochemical development.
References
-
Boscalid. In Wikipedia; 2023. [Link]
-
Xu, J., Lan, X.-B., Xia, L.-J., Yang, Y., & Cao, G. (2021). Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An. Journal of the Serbian Chemical Society, 86(3), 247–256. [Link]
-
Kappe, C. O., et al. (2011). Toward a Continuous-Flow Synthesis of Boscalid (R). Organic Process Research & Development, 15(4), 845-856. [Link]
-
PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
Semantic Scholar. Synthesis and Bioactivity of Fungicide Boscalid. [Link]
-
Reich, M., et al. (2018). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]
-
Skjærvø, Ø., et al. (2020). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering, 5(1), 113-121. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Myers, A. G. The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Suzuki reaction. In Wikipedia; 2023. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Boscalid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Green Chemistry Approaches for Suzuki-Miyaura Coupling with 2-Chloro-4-nitrophenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation, pivotal in pharmaceutical and materials science.[1][2] However, the imperative of green chemistry necessitates a move away from traditional protocols that often rely on hazardous solvents and energy-intensive conditions.[3] This guide provides an in-depth analysis and detailed protocols for conducting Suzuki reactions with 2-Chloro-4-nitrophenylboronic acid, a challenging electron-deficient substrate, using sustainable methodologies. We explore aqueous and micellar catalysis, energy-efficient microwave-assisted synthesis, and the application of heterogeneous catalysts to enhance the environmental profile of these critical transformations. The protocols herein are designed for robustness, offering researchers and drug development professionals a practical framework for implementing greener synthetic routes.
Introduction: The Challenge of Electron-Deficient Substrates
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the electronic and steric nature of its coupling partners. This compound presents a dual challenge:
-
Electronic Effects: The potent electron-withdrawing nitro group decreases the nucleophilicity of the boronic acid. This can significantly slow the transmetalation step, which is often the rate-limiting step in the catalytic cycle.
-
Steric Hindrance: The presence of an ortho-chloro substituent introduces steric bulk near the reaction center, further impeding the approach of the reagents to the palladium catalyst.
Overcoming these hurdles typically requires more forcing conditions, such as higher temperatures or the use of specialized, often expensive, phosphine ligands. However, green chemistry principles guide us toward alternative strategies that achieve high efficiency without compromising environmental standards.[4] This note focuses on such strategies, demonstrating that sustainable methods can be effectively applied even to difficult substrates.
Foundational Green Approaches for Suzuki-Miyaura Reactions
Several key strategies form the bedrock of modern green Suzuki couplings. These approaches focus on minimizing waste, reducing energy consumption, and replacing hazardous substances with benign alternatives.
Aqueous and Micellar Catalysis
Water is the ultimate green solvent—it is non-toxic, non-flammable, and inexpensive.[5] Performing Suzuki reactions in water can enhance reaction rates and simplify product isolation.[5][6][7] For non-water-soluble organic substrates, micellar catalysis offers an elegant solution. Surfactants form nanomicelles in water, which act as "nanoreactors" that solubilize the reactants and catalyst, facilitating the reaction in an aqueous medium.[8][9] This technique can enable reactions at room temperature, drastically reducing energy input.[10]
Caption: Micellar catalysis encapsulates organic reactants in a nanoreactor.
Energy-Efficient Methodologies: Microwave and Ultrasound
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[11][12] By directly heating the solvent and reactants, microwave irradiation leads to rapid temperature increases and significantly shorter reaction times—often reducing processes from hours to minutes.[11][12] This efficiency is particularly valuable for activating less reactive coupling partners like aryl chlorides.[13] Similarly, ultrasound can promote reactions by inducing acoustic cavitation, which enhances mass transfer and catalyst activity.[14]
Heterogeneous and Recyclable Catalysts
A major drawback of homogeneous catalysis is the difficulty in separating the expensive and often toxic palladium catalyst from the final product.[15] Heterogeneous catalysts, such as palladium supported on activated carbon (Pd/C) or nanoparticles immobilized on various supports, offer a practical solution.[16][17][18] These catalysts can be easily recovered by filtration and reused multiple times, reducing both cost and metal contamination in the product.[15][16][17] Ligand-free protocols, where a simple palladium salt is used without phosphine ligands, further simplify the reaction setup and reduce toxicity.[6][7][19]
Application Protocols
The following protocols are designed to couple This compound with a representative aryl halide, 4-Bromoanisole , using different green chemistry approaches.
Protocol 1: Microwave-Assisted Ligand-Free Coupling in Aqueous Media
This protocol leverages the benefits of water as a solvent and the speed of microwave heating, making it a highly efficient and green method.[7][12][19] The absence of phosphine ligands simplifies the system and reduces costs.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Deionized Water/Ethanol (4:1 v/v)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
To the microwave reaction vessel, add this compound, 4-Bromoanisole, Pd(OAc)₂, and K₂CO₃.
-
Add 5 mL of the water/ethanol solvent mixture.
-
Seal the vessel and place it in the microwave reactor cavity.
-
Irradiate the mixture at 120°C for 15-20 minutes with stirring. Monitor the pressure to ensure it remains within the vessel's limits.[13]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with 15 mL of ethyl acetate and 15 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. gctlc.org [gctlc.org]
- 5. studylib.net [studylib.net]
- 6. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aqueous Micellar Catalysis for a Suzuki Cross-Coupling - ChemistryViews [chemistryviews.org]
- 9. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. mdpi.com [mdpi.com]
- 17. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 2-Chloro-4-nitrophenylboronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered with this sterically hindered and electronically deactivated substrate. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, offering robust troubleshooting strategies to enhance your reaction outcomes.
Introduction: The Challenge of a Doubly-Substituted Boronic Acid
This compound is a valuable building block, but its structure presents a unique set of challenges in palladium-catalyzed cross-coupling. The presence of a strongly electron-withdrawing nitro group and a sterically bulky ortho-chloro substituent significantly impacts the reactivity of the boronic acid. These features can lead to a number of undesired side reactions, resulting in low yields of the desired biaryl product. This guide will address the most common of these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is giving a very low yield of the desired product. What are the most likely side reactions occurring?
When coupling this compound, low yields are often attributable to three primary side reactions:
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1] For this compound, this results in the formation of 1-chloro-3-nitrobenzene. The electron-withdrawing nitro group makes the boronic acid particularly susceptible to this side reaction.
-
Homocoupling: This is the dimerization of the boronic acid to form 2,2'-dichloro-4,4'-dinitrobiphenyl. This can be promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[2]
-
Dehalogenation: The aryl halide coupling partner can lose its halogen atom, which is then replaced by a hydrogen. This side reaction can occur after oxidative addition to the palladium center.[2]
Monitoring your reaction by LC-MS or GC-MS can help identify the presence of these common byproducts and guide your troubleshooting strategy.
Q2: I've identified protodeboronation as the major side reaction. How can I minimize it?
Protodeboronation is a common issue with electron-deficient boronic acids. Here are several strategies to mitigate this undesired pathway:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect the C-B bond from premature cleavage.[2] These esters are generally more stable and can be used directly in the coupling reaction.
-
Careful Choice of Base and Solvent: The type and strength of the base are critical.[3] While a base is necessary to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate protodeboronation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxide or alkoxide bases. Anhydrous conditions can also be beneficial.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the degradation of the boronic acid. If possible, screen for lower reaction temperatures and monitor the reaction to stop it as soon as the starting material is consumed.
Workflow for Minimizing Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Q3: My main byproduct is the homocoupled dimer of this compound. What causes this and how can I prevent it?
Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture.[2] It can also occur if the Pd(II) precatalyst is not efficiently reduced to the catalytically active Pd(0).[2]
-
Thorough Degassing: Ensure that your solvents are properly degassed and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Techniques such as freeze-pump-thaw or sparging with an inert gas are essential.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can be beneficial. If using a Pd(II) source like Pd(OAc)₂, the presence of phosphine ligands can aid in its reduction to Pd(0).[2]
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), can promote the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step.[4]
Q4: I am observing dehalogenation of my aryl halide coupling partner. What adjustments should I make?
Dehalogenation of the aryl halide is another potential side reaction that consumes your starting material.[2]
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination of the desired product versus competing side reactions. Electron-rich and sterically hindered ligands can stabilize the palladium center and favor the desired C-C bond formation.[5][6]
-
Base Selection: Some bases, particularly those with nucleophilic character, can contribute to dehalogenation. Using non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ is often preferred.
-
Solvent Effects: The solvent can also play a role. Protic solvents may sometimes be a source of protons for dehalogenation. Switching to an aprotic solvent system might be beneficial.
In-Depth Technical Guide
Understanding the Mechanistic Challenges
The Suzuki-Miyaura coupling catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The electronic and steric properties of this compound can negatively impact these steps.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The electron-withdrawing nitro group on the aryl halide partner will generally accelerate this step.[10]
-
Transmetalation: This step is often rate-limiting, especially with sterically hindered substrates. The ortho-chloro group on this compound can sterically hinder the approach to the palladium center. The electron-withdrawing nitro group can also decrease the nucleophilicity of the aryl group being transferred.
-
Reductive Elimination: This final step to form the C-C bond and regenerate the Pd(0) catalyst is typically fast.
Strategic Selection of Reaction Components
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst System | Ligand Type | Rationale |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, often effective for hindered substrates.[4] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Another highly effective ligand for challenging couplings, known for its broad applicability.[4] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating ligands that form stable palladium complexes, often showing high activity.[2] |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic catalyst, but may be less effective for this challenging substrate and could require higher temperatures. |
Protocol: General Procedure for Suzuki Coupling with this compound
This is a starting point protocol that may require optimization for your specific aryl halide.
-
Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a stir bar, combine the aryl halide (1.0 equiv.), this compound or its pinacol ester (1.2-1.5 equiv.), the palladium pre-catalyst (1-5 mol%), and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water, toluene, or DMF) and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- How resistant are Suzuki couplings to nitro groups? : r/chemhelp - Reddit.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
The unexpected protodeboronation rather than condensation - ResearchGate. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for the Suzuki Coupling of 2-Chloro-4-nitrophenylboronic Acid with Aryl Chlorides
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-nitrophenylboronic acid with aryl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is based on established principles and peer-reviewed literature.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound with aryl chlorides in a question-and-answer format.
Question 1: I am observing low to no conversion of my starting materials. What are the primary factors to investigate?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling, especially with challenging substrates like aryl chlorides, can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Catalyst System Inactivity: The choice of palladium source and ligand is paramount for the successful coupling of aryl chlorides.
-
Rationale: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[1] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[1][2] To overcome this energy barrier, a highly active catalyst system is required.
-
Recommendations:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate oxidative addition.[3]
-
Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., XPhos Pd G3/G4). These are often more stable and provide more reproducible results than generating the active catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand.[4]
-
Catalyst Loading: While typically in the 1-5 mol% range, for particularly challenging couplings, increasing the catalyst loading might be beneficial.
-
2. Inadequate Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.
-
Protocol: Ensure all solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. The reaction vessel should be purged with an inert gas, and the reaction should be maintained under a positive pressure of that gas.
-
-
Temperature: Higher temperatures are often required for the coupling of aryl chlorides.
-
Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C, monitoring for potential decomposition of starting materials or product.[5]
-
3. Boronic Acid Instability:
-
Protodeboronation: this compound is an electron-deficient boronic acid, which can make it susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions at elevated temperatures.[6]
-
Mitigation Strategies:
-
Use a slight excess of the boronic acid (1.2-1.5 equivalents).
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which can be more resistant to degradation.[7]
-
-
Below is a DOT script for a troubleshooting workflow for low conversion:
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) are all effective methods for monitoring the progress of the reaction. It is advisable to take aliquots from the reaction mixture at regular intervals to determine when the consumption of the limiting starting material is complete.
Q4: What are some general tips for setting up a Suzuki coupling reaction?
A4:
-
Reagent Quality: Use high-purity reagents and solvents. The quality of the boronic acid, in particular, is crucial. * Inert Conditions: As emphasized previously, maintaining a strict inert atmosphere is critical for success. * Stirring: For heterogeneous mixtures (e.g., with an insoluble base), vigorous stirring is essential to ensure good mixing and reproducible results. * Order of Addition: A common procedure is to add the aryl halide, boronic acid, and base to the reaction flask, purge with an inert gas, add the degassed solvent, and finally add the catalyst.
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound with an Aryl Chloride
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv). 2. Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 5:1) via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G4, 1-5 mol%) to the reaction mixture.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Reaction Optimization
A systematic approach to optimization is recommended. Vary one parameter at a time while keeping others constant.
-
Catalyst/Ligand Screening: Using a standard set of conditions (e.g., K₃PO₄, toluene/water, 100 °C), screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources.
-
Base Screening: With the optimal catalyst system, screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu).
-
Solvent Screening: With the best catalyst and base combination, screen different solvent systems (e.g., toluene/water, dioxane/water, 2-MeTHF/water, DMF).
-
Temperature Optimization: Once the optimal components are identified, investigate the effect of temperature on the reaction rate and yield.
References
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Center for Biotechnology Information. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- WordPress. (2026).
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- National Center for Biotechnology Information. (n.d.).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-nitrophenylboronic Acid
A Guide to Minimizing Homocoupling and Other Side Reactions
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging substrates, such as 2-Chloro-4-nitrophenylboronic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize the formation of the common homocoupling byproduct (4,4'-Dinitro-2,2'-biphenyl) and other undesired side reactions, thereby maximizing the yield and purity of your target compound.
I. Understanding the Challenge: Homocoupling of Electron-Deficient Boronic Acids
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. However, the reaction is not without its complexities. One of the most persistent side reactions is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl impurity. This issue is particularly pronounced with electron-deficient boronic acids like this compound.
The primary mechanism for boronic acid homocoupling involves palladium(II) species.[1][2] These can be present from the start if a Pd(II) precatalyst is used, or they can be generated in situ by the oxidation of the active Pd(0) catalyst, often facilitated by the presence of oxygen.[1][3] Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[4][5]
II. Frequently Asked Questions (FAQs)
Here are some common questions and quick answers to the challenges you might face.
Q1: I'm seeing a significant amount of 4,4'-Dinitro-2,2'-biphenyl in my reaction mixture. What's the most likely cause?
A1: The most probable causes are the presence of oxygen in your reaction system and/or the use of a Pd(II) precatalyst without conditions that favor its rapid reduction to the active Pd(0) species.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of your boronic acid.[1]
Q2: My reaction is sluggish, and I'm still getting homocoupling. Should I increase the temperature?
A2: Not necessarily. While higher temperatures can increase the rate of the desired cross-coupling, they can also accelerate side reactions like homocoupling. It's often more effective to optimize the catalyst system (ligand and palladium source) and ensure anaerobic conditions before resorting to higher temperatures.
Q3: Can the choice of base influence the amount of homocoupling?
A3: Yes, the base is a critical parameter. While a base is required to activate the boronic acid for transmetalation, an overly strong or highly concentrated base can sometimes promote side reactions.[6] It's advisable to screen different bases, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), to find the optimal balance for your specific substrates.
Q4: I'm using an aryl chloride, which is less reactive than a bromide or iodide. What's the best catalyst system?
A4: For less reactive aryl chlorides, especially electron-deficient ones, palladium catalysts with bulky, electron-rich phosphine ligands are highly effective.[7] Ligands like SPhos, XPhos, and other dialkylbiarylphosphines can promote the challenging oxidative addition step with the aryl chloride. N-heterocyclic carbene (NHC) ligands are also excellent choices for stabilizing the active Pd(0) catalyst.[8]
Q5: Is there a way to "mop up" excess Pd(II) to prevent homocoupling?
A5: The addition of a mild reducing agent can be very effective. For instance, adding a small amount of potassium formate has been shown to suppress homocoupling by reducing residual Pd(II) to Pd(0) without interfering with the main catalytic cycle.[2][9]
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: High Levels of Homocoupling Product Observed
Potential Causes & Solutions:
-
Oxygen Contamination: This is the most common culprit.[1]
-
Solution: Implement rigorous degassing of all solvents, reagents, and the reaction vessel. The most effective method is the freeze-pump-thaw technique, although extensive sparging with an inert gas (argon or high-purity nitrogen) for 30-60 minutes can also be sufficient. Maintain a positive pressure of inert gas throughout the entire experiment.
-
-
Presence of Palladium(II) Species: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can lead to homocoupling during the initial reduction to Pd(0).[1]
-
Solution 1: Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the in-situ reduction step that can consume the boronic acid.
-
Solution 2: Employ a Mild Reducing Agent: If using a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture before adding the catalyst.[2][9] This will help to rapidly generate the active Pd(0) species.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired reaction versus side reactions.
-
Solution: For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are generally preferred. Consider ligands such as SPhos, XPhos, or RuPhos. The steric bulk of these ligands can promote the final reductive elimination step to form the desired product and disfavor the formation of intermediates that lead to homocoupling.
-
Issue 2: Low Yield of the Desired Cross-Coupled Product
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The C-Cl bond of 2-Chloro-4-nitrotoluene is less reactive than corresponding C-Br or C-I bonds.
-
Solution: As mentioned above, the use of bulky, electron-rich ligands is key to facilitating the oxidative addition of aryl chlorides.[7]
-
-
Protodeborylation of the Boronic Acid: Boronic acids can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom.
-
Solution: Ensure anhydrous conditions if possible, although some water is often necessary to dissolve the base.[10] Using the boronic acid as the limiting reagent can sometimes be a strategy, but for minimizing homocoupling, a slight excess of the aryl halide is often recommended.
-
Issue 3: Complex Reaction Mixture with Multiple Byproducts
Potential Causes & Solutions:
-
Dehalogenation of the Aryl Chloride: The aryl chloride can be reduced, replacing the chlorine with a hydrogen atom.
-
Solution: This can sometimes be promoted by certain bases or high temperatures. Screening different bases and running the reaction at the lowest effective temperature may help.
-
-
Reaction with the Nitro Group: While the C-NO₂ bond is generally stable under these conditions, highly active catalyst systems at elevated temperatures could potentially lead to side reactions involving the nitro group. Recent research has even explored the use of nitroarenes as coupling partners, highlighting the possibility of C-NO₂ bond activation.[11][12][13]
-
Solution: Careful control of reaction temperature and time is crucial. Monitor the reaction progress closely by TLC or LC-MS to avoid over-running the reaction.
-
IV. Experimental Protocols & Data
Optimized Protocol for Minimizing Homocoupling
This protocol is a general starting point and may require optimization for your specific coupling partner.
Materials:
-
This compound
-
Aryl halide (1.0 equivalent)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a 10:1 mixture with water)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, mix the Pd₂(dba)₃ and SPhos. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Bubble an inert gas through the stirred reaction mixture for an additional 20-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Effect of Reaction Parameters on Homocoupling
The following table summarizes the expected qualitative effects of various parameters on the formation of the homocoupling byproduct.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously Anaerobic (Ar or N₂) | Prevents oxidation of Pd(0) to the homocoupling-promoting Pd(II).[1][2] |
| Palladium Source | Pd(0) Precatalyst (e.g., Pd₂(dba)₃) | Avoids in-situ reduction of Pd(II) which can consume the boronic acid. |
| Ligand | Bulky, Electron-Rich (e.g., SPhos, XPhos) | Promotes oxidative addition of the aryl chloride and reductive elimination of the product. |
| Base | Weaker Inorganic Base (e.g., K₃PO₄, K₂CO₃) | Activates the boronic acid without promoting excessive side reactions. |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | Generally effective at minimizing homocoupling. |
| Temperature | Lowest Effective Temperature | Minimizes the rate of side reactions relative to the desired cross-coupling. |
| Additive | Mild Reducing Agent (e.g., Potassium Formate) | Reduces residual Pd(II) to the active Pd(0) catalyst.[2][9] |
V. Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The pathway for palladium(II)-mediated homocoupling of boronic acids.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
VI. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wallace, D. J., & Chen, C. Y. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 513-516. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Tetrahedron, 63(51), 12646-12654. [Link]
-
Gomez-Benitez, V., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ACS Catalysis, 12(22), 14166-14175. [Link]
-
Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(32), 6335-6341. [Link]
-
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Rossi, L. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(11), 7655-7662. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3049-3061. [Link]
-
Wallace, D. J., & Chen, C. Y. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. thieme.de [thieme.de]
- 12. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in 2-Chloro-4-nitrophenylboronic Acid Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates, particularly 2-Chloro-4-nitrophenylboronic acid, in Suzuki-Miyaura coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts. This resource is built on the pillars of scientific integrity, drawing from established literature and practical field experience to ensure the advice is both accurate and actionable.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki-Miyaura coupling of this compound and similar sterically hindered substrates. Each issue is presented in a question-and-answer format, providing a diagnosis and a series of logical troubleshooting steps.
Question 1: Why am I observing low to no yield in my coupling reaction with this compound?
Answer:
Low or no yield in the coupling of this compound is a frequent issue, primarily stemming from the steric hindrance imposed by the ortho-chloro substituent. This steric bulk impedes key steps in the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[1][2] The chloro group, combined with the electron-withdrawing nitro group, also influences the electronic properties of the boronic acid, but the steric clash is often the dominant barrier.
Troubleshooting Steps:
-
Catalyst and Ligand Selection is Critical: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. The steric hindrance necessitates the use of specialized ligands that are both bulky and electron-rich. These ligands promote the formation of a coordinatively unsaturated palladium center, which is more accessible to the hindered boronic acid, and accelerate the rate-limiting reductive elimination step.[1][3]
-
Recommended Ligand Classes:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are designed to create a bulky, electron-rich environment around the palladium center, enhancing its catalytic activity for hindered substrates.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and are often more effective than phosphine ligands in stabilizing the palladium catalyst and promoting the coupling of challenging substrates, including aryl chlorides.[5][6]
-
-
-
Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can offer superior performance and reproducibility.[5][7] These precatalysts ensure the formation of the active Pd(0) species in a controlled manner.[8]
-
Base Optimization: The base plays a crucial role in the activation of the boronic acid to form the more nucleophilic boronate species.[6] For sterically hindered couplings, stronger bases are often required to facilitate the transmetalation step.
-
Solvent and Temperature: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Recommended Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[10] The addition of a small amount of water can sometimes be beneficial, especially when using phosphate bases.[4]
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome the activation energy barrier imposed by steric hindrance.
-
dot
Caption: Workflow for troubleshooting low yield in hindered couplings.
Question 2: I am observing significant formation of homocoupled boronic acid (a biaryl of this compound). What is causing this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. It can be promoted by several factors, including the presence of oxygen, high temperatures, and certain palladium catalyst systems. The mechanism can involve the oxidative addition of two boronic acid molecules to the palladium center, followed by reductive elimination.
Troubleshooting Steps:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure that your reaction mixture and vessel are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period.
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the likelihood of homocoupling. Carefully control the stoichiometry of your reactants.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Bulky, electron-rich ligands that favor the cross-coupling pathway can help to suppress homocoupling.
-
Temperature and Reaction Time: While elevated temperatures are often necessary, excessively high temperatures or prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including homocoupling. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: How exactly does the ortho-chloro substituent in this compound create steric hindrance?
The ortho-chloro substituent creates a significant steric shield around the boronic acid functional group. In the Suzuki-Miyaura catalytic cycle, the transmetalation step requires the boron atom of the boronate species to approach the palladium center. The bulky chloro group physically obstructs this approach, increasing the activation energy of this step. Similarly, in the final reductive elimination step, the two organic groups on the palladium center must come into close proximity to form the new carbon-carbon bond. The ortho-substituent on the phenyl ring can sterically clash with the other coupling partner and the ligands on the palladium, slowing down this crucial product-forming step.[1]
dot
Caption: Steric clash from the ortho-chloro group hindering approach to the catalyst.
Q2: What is the role of the base in the Suzuki-Miyaura coupling, and why is a stronger base sometimes needed for hindered substrates?
The base is essential for the activation of the boronic acid.[5][6] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This increased nucleophilicity is crucial for the transmetalation step, where the aryl group is transferred from boron to the palladium center.[6] For sterically hindered boronic acids, the transmetalation step is already slow due to steric repulsion. A stronger base can increase the concentration and reactivity of the boronate species, helping to overcome this kinetic barrier.
Q3: Can I use this compound with an aryl chloride coupling partner?
Coupling two aryl chlorides is notoriously difficult due to the challenging oxidative addition of the C-Cl bond to the Pd(0) center.[11] While modern catalysts with highly active, bulky, and electron-rich ligands have made this possible, coupling a sterically hindered boronic acid with an aryl chloride presents a dual challenge.[12] Success in such a reaction would require a highly specialized catalyst system, likely involving an N-heterocyclic carbene (NHC) ligand or a highly active Buchwald-type ligand, along with carefully optimized reaction conditions.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M)
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, palladium precatalyst, and base.
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst/Ligand Selection Guide for Hindered Couplings
| Catalyst System | Ligand Type | Recommended for | Key Advantages |
| Pd(OAc)₂ / SPhos | Buchwald Biaryl Phosphine | Sterically hindered aryl bromides and chlorides. | High activity, good thermal stability. |
| XPhos Pd G3 | Buchwald Precatalyst | Challenging couplings, including hindered substrates. | Air and moisture stable, high efficiency. |
| PEPPSI-iPr | NHC Precatalyst | Aryl chlorides and other unreactive electrophiles. | Highly active, robust catalyst system.[5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky Monophosphine | General sterically hindered couplings. | Promotes fast reductive elimination.[5] |
dot
Caption: Key steps in the Suzuki-Miyaura cycle impacted by steric hindrance.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Suzuki reaction. Retrieved from [Link]
- Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 44(7).
-
Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Retrieved from [Link]
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 225-229.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Thomas, S. P., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 965–977.
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
ACS Catalysis. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. Retrieved from [Link]
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
- Aggarwal, V. K., Ball, L. T., & Lloyd-Jones, G. C. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(25), 7941–7949.
-
Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation and Poisoning in 2-Chloro-4-nitrophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and poisoning in cross-coupling reactions involving 2-Chloro-4-nitrophenylboronic acid. As a molecule bearing both steric hindrance (ortho-chloro group) and strong electron-withdrawing character (para-nitro group), it presents unique challenges to the stability and efficiency of palladium catalysts commonly used in Suzuki-Miyaura reactions. This resource provides actionable insights and protocols to help you navigate these complexities and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for catalyst deactivation when using this compound?
A1: Catalyst deactivation in reactions with this compound is multifaceted, stemming from the inherent properties of the substrate. The primary causes include:
-
Ligand Dissociation and Catalyst Agglomeration: The electron-deficient nature of the boronic acid can weaken the palladium-ligand bond, leading to ligand dissociation and the formation of inactive palladium black.
-
Coordination of the Nitro Group: The oxygen atoms of the nitro group can coordinate to the palladium center, forming a stable complex that can act as a catalyst resting state or even a poisoned species, thereby inhibiting turnover.
-
Side Reactions: The electron-withdrawing nitro group makes the boronic acid susceptible to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and a strong base. This depletes the active nucleophile and can alter the reaction environment, leading to catalyst decomposition.
-
Steric Hindrance: The ortho-chloro group creates significant steric bulk, which can slow down crucial steps in the catalytic cycle, such as transmetalation and reductive elimination. Sluggish kinetics can provide a larger window for catalyst deactivation pathways to occur.
Q2: How do the chloro and nitro substituents synergistically impact catalyst stability?
A2: The chloro and nitro groups on the phenylboronic acid ring create a "push-pull" electronic effect that, combined with steric factors, can negatively impact catalyst stability. The strong electron-withdrawing nitro group makes the arylboronic acid less nucleophilic, potentially slowing down the transmetalation step. The ortho-chloro group adds steric hindrance, further impeding the approach of the boronic acid to the palladium center. This combination of unfavorable electronics and sterics can lead to prolonged reaction times at elevated temperatures, conditions that favor catalyst decomposition pathways like palladium black formation.
Q3: What are the visual or analytical signs of catalyst deactivation in my reaction?
A3: Several signs can indicate catalyst deactivation:
-
Visual Cues: The most common visual sign is the formation of a black precipitate, known as palladium black, which consists of agglomerated, inactive palladium particles. A healthy, active catalyst solution is typically homogeneous and ranges in color from light yellow to dark brown, depending on the specific catalyst and ligands used.
-
Reaction Monitoring: Tracking the reaction progress via techniques like TLC, GC-MS, or LC-MS will show a stalled or incomplete conversion of starting materials. If the reaction starts but then plateaus, catalyst deactivation is a likely culprit.
-
Byproduct Formation: An increase in byproducts such as the homocoupling of the boronic acid or dehalogenation of the coupling partner can indicate that the desired catalytic cycle is being disrupted and the catalyst is being diverted into non-productive pathways.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during Suzuki-Miyaura reactions with this compound.
Problem 1: Low to No Product Yield
A low or non-existent yield is the most common issue. The following workflow can help diagnose and solve the problem.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low-yield reactions.
Detailed Explanations and Protocols:
-
1. Catalyst Activity is Paramount: The active catalytic species in Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Older or improperly stored palladium sources can lose activity.
-
Protocol for Catalyst Check: Run a control reaction with a known, reliable substrate pair (e.g., phenylboronic acid and 4-bromotoluene) to confirm the activity of your catalyst batch.
-
-
2. Oxygen is a Known Poison: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of boronic acids, both of which consume active catalyst.
-
Protocol for Degassing: For a 100 mL reaction, use a solvent volume of 50 mL. Bubble argon or nitrogen through the solvent for at least 30 minutes. Alternatively, for more rigorous degassing, use three freeze-pump-thaw cycles.
-
-
3. Ligand Selection for a Challenging Substrate: For sterically hindered and electron-deficient substrates like this compound, standard ligands like PPh₃ are often insufficient. Bulky, electron-rich ligands are necessary to promote both the oxidative addition and the challenging reductive elimination steps.
-
Recommended Ligand Classes:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices.
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors and can be very effective.
-
-
-
4. Base Selection to Drive Transmetalation: A strong base is required to activate the boronic acid for transmetalation.[1] For electron-deficient boronic acids, this step is often rate-limiting.
-
Base Screening:
-
| Base | Solvent | Temperature (°C) | Typical Observations |
| K₂CO₃ | Dioxane/H₂O | 100 | Often a starting point, may be too weak. |
| K₃PO₄ | Toluene/H₂O | 110 | A stronger base, often more effective. |
| Cs₂CO₃ | Dioxane | 100 | Very strong, can be highly effective but also promote side reactions. |
| CsF | THF (anhydrous) | 80 | Useful for anhydrous conditions to minimize protodeboronation. |
Problem 2: Significant Byproduct Formation (Homocoupling or Protodeboronation)
The presence of significant byproducts indicates that the catalytic cycle is not proceeding efficiently along the desired pathway.
Troubleshooting Workflow for Byproduct Formation
Sources
Technical Support Center: Purification of 2-Chloro-4-nitrophenylboronic Acid Coupling Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification strategies for products derived from cross-coupling reactions, such as the Suzuki-Miyaura reaction, involving 2-Chloro-4-nitrophenylboronic acid. The unique electronic properties of this reagent—specifically the presence of a strongly electron-withdrawing nitro group and a chloro substituent—often lead to products with distinct polarity and purification challenges. This center is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification hurdles effectively.
Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities I should expect in my crude product?
Answer: Following a coupling reaction with this compound, you can typically expect a mixture of the following:
-
Unreacted Starting Materials: Residual this compound and the aryl halide/triflate coupling partner.
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (to form 4,4'-dinitro-2,2'-dichlorobiphenyl) or two molecules of the aryl halide.
-
Protodeborylation Product: 1-Chloro-3-nitrobenzene, formed from the hydrolysis of the C-B bond of the starting boronic acid. This is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids or under harsh basic conditions.[1]
-
Palladium Catalyst Residues: The palladium catalyst (e.g., from Pd(PPh₃)₄, Pd₂(dba)₃) and its associated ligands (e.g., triphenylphosphine, triphenylphosphine oxide).[1][2] These often give the crude product a dark gray or black color.
-
Inorganic Salts: Bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ used in the reaction.[3]
Question 2: My product is highly polar, streaks on the TLC plate, and is difficult to elute from a silica column. Why is this happening?
Answer: The primary reason for this behavior is the presence of the nitro group (-NO₂). This group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule. This high polarity causes strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to poor peak shape (tailing/streaking) and the need for very polar solvent systems for elution. The boronic acid impurity, being a polar and acidic compound itself, can also streak and complicate TLC analysis.
Question 3: How can I effectively remove the residual palladium catalyst from my final product?
Answer: Palladium removal is critical, especially in pharmaceutical applications where metal contamination is strictly regulated.[4] Several methods are effective:
-
Filtration: A simple first step is to pass a solution of your crude product through a pad of Celite®. This can remove a significant portion of the heterogeneous palladium black.[2]
-
Column Chromatography: Palladium residues often adhere to the baseline on a silica gel column. However, for complete removal, this may not be sufficient.
-
Scavengers: The most effective method is to use a scavenger. These are materials with functional groups that chelate the palladium. Thiol-functionalized silica gels or resins are very common and highly effective. You simply stir the product solution with the scavenger for a few hours and then filter it off.[5][6]
-
Activated Carbon: Stirring the crude product solution with activated carbon can also adsorb residual palladium, although it may also lead to some loss of the desired product.
Question 4: Is recrystallization a viable purification method for these products?
Answer: Yes, recrystallization can be an excellent and scalable purification method, provided your product is a solid with moderate to high crystallinity. The high polarity of the nitro-containing biaryl products often makes them good candidates for recrystallization from polar solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane). This method is particularly effective at removing less polar impurities like homocoupled byproducts and trace starting materials.
Question 5: I suspect my this compound has hydrolyzed. What does this lead to and how do I deal with it?
Answer: Hydrolysis, or more accurately, protodeborylation, replaces the boronic acid group with a hydrogen atom, leading to the formation of 1-chloro-3-nitrobenzene.[1] This is a common side reaction that consumes your starting material and introduces an impurity that needs to be removed. To minimize this, ensure you are using dry solvents and reagents and consider using boronic esters (e.g., pinacol esters), which are generally more stable to hydrolysis.[1] During purification, this byproduct can usually be separated by column chromatography due to its lower polarity compared to the desired biaryl product.
Purification & Troubleshooting Workflow
This diagram illustrates a general workflow for isolating and purifying your target compound after the reaction is complete.
Caption: General purification workflow from crude mixture to final product.
Troubleshooting Guides
Problem 1: Difficulty Separating Product from Unreacted Boronic Acid
-
Probable Cause: Boronic acids are polar and can have similar retention factors (Rƒ) to the highly polar biaryl products on silica gel. They can also appear as elongated streaks on a TLC plate, masking the product spot.
-
Solution Strategy:
-
Basic Wash: During the aqueous workup, perform a wash with a mild aqueous base like 1M NaOH or a saturated NaHCO₃ solution. The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. The desired product, being less acidic, will remain in the organic layer.
-
Pinacol Ester Derivatization: In some cases, it may be beneficial to convert the crude mixture (containing the unreacted boronic acid) to its corresponding pinacol ester by treating it with pinacol. The resulting boronic ester is much less polar and can be easily separated from the highly polar product by standard column chromatography.
-
Problem 2: Persistent Palladium Contamination (Gray/Black Product)
-
Probable Cause: The Pd(0) catalyst has agglomerated into palladium black, or soluble Pd(II) species are present. These are common byproducts of the Suzuki catalytic cycle.[5][7]
-
Solution Strategy:
-
Initial Filtration: Before concentration, dilute the reaction mixture with a solvent like dichloromethane (DCM) or ethyl acetate and filter it through a plug of Celite® or silica gel. This removes most of the insoluble palladium black.
-
Thiol-Based Scavenging (Recommended): After initial purification, dissolve the product in a suitable solvent (e.g., DCM, THF) and add a thiol-functionalized silica scavenger (see table below). Stir at room temperature for 2-12 hours. Filter off the scavenger to obtain a palladium-free solution. This is a highly effective method for achieving low ppm levels of palladium.[6]
-
Aqueous EDTA Wash: Washing the organic layer with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) can help chelate and remove some soluble palladium species.[5]
-
| Palladium Scavenger Data | |
| Scavenger Type | Functional Group |
| Thiol-functionalized Silica | -SH |
| Amine-functionalized Silica | -NH₂, -NHR |
| Activated Carbon | N/A (Adsorptive) |
| Triphenylphosphine (as scavenger) | PPh₃ |
Problem 3: Product Streaking or Sticking to the Baseline on TLC/Column
-
Probable Cause: The strong polarity of the nitro-biaryl product is causing excessive interaction with the acidic silica gel surface.
-
Solution Strategy:
-
Solvent System Modification: Use a highly polar eluent system. A gradient elution from a non-polar solvent (e.g., Hexane) to a polar solvent (e.g., Ethyl Acetate) is standard. For very polar products, adding 5-10% Methanol to the Ethyl Acetate or DCM can be effective.
-
Acid/Base Additive: Add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent. Acetic acid can help by protonating basic sites on the product, reducing interaction with silica. Triethylamine can deprotonate the acidic silanol groups on the silica surface, "deactivating" it and allowing polar compounds to elute more cleanly.
-
Switch Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic silica. Reverse-phase (C18) chromatography is also an excellent option, where the highly polar product will elute early.
-
| Common TLC Solvent Systems | |
| Solvent System (v/v) | Typical Application/Comments |
| 70:30 Hexane:Ethyl Acetate | Good starting point for moderately polar biaryls. |
| 50:50 Hexane:Ethyl Acetate | For more polar products. |
| 95:5 Dichloromethane:Methanol | Effective for eluting highly polar compounds that barely move in Hex/EtOAc. |
| 99:1 Ethyl Acetate:Acetic Acid | Helps to sharpen spots for compounds that streak due to basicity. |
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Polar Biaryls
-
Adsorb Sample: Dissolve the crude product in a minimal amount of DCM or the solvent it is most soluble in. Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves separation.
-
Pack Column: Prepare a silica gel column using a "slurry packing" method with your starting eluent (e.g., 90:10 Hexane:EtOAc). Ensure the column is packed evenly without air bubbles.
-
Load Sample: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elute: Begin elution with the starting solvent. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. For example, move from 10% EtOAc to 20%, 30%, and so on. This gradual increase provides the best separation.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization Strategy for Nitro-Containing Compounds
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems include isopropanol, ethanol, ethyl acetate, or a two-solvent system like Ethyl Acetate/Hexane or Ethanol/Water.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities (like palladium black), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification technique.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
-
RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
- Google Patents. (2016).
Sources
Technical Support Center: Enhancing Suzuki Coupling Reactions with Electron-Deficient Boronic Acids
Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a special focus on challenging electron-deficient boronic acids. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and improve the efficiency of these critical C-C bond-forming reactions. Here, we move beyond simple protocols to explain the underlying principles that govern success, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers working with electron-deficient boronic acids in Suzuki couplings.
Q1: My Suzuki coupling with an electron-deficient boronic acid is giving me very low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with an electron-deficient partner fails, the issue often lies with the transmetalation step of the catalytic cycle, which is typically slower for these substrates. Here’s a checklist of initial parameters to verify:
-
Catalyst Activity : Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle to ensure a sufficient concentration of the active catalytic species.[1]
-
Inert Atmosphere : Oxygen can lead to the oxidative homocoupling of your boronic acid and can also decompose the Pd(0) catalyst. It is crucial to ensure your solvents are properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity : Verify the purity of your starting materials. Boronic acids, in particular, can degrade over time.
-
Base and Solvent Choice : The selection of base and solvent is critical and highly interdependent. A base must be strong enough to promote the formation of the boronate species required for transmetalation but not so strong as to cause degradation of your starting materials or products.
Q2: I'm observing a significant amount of a side-product that corresponds to my boronic acid with the boron group replaced by a hydrogen atom. What is happening and how can I prevent it?
A2: This side-reaction is known as protodeboronation , and it is a common challenge, especially with electron-deficient and some heteroaromatic boronic acids.[2] The electron-withdrawing groups on the aromatic ring make the C-B bond more susceptible to cleavage by a proton source, which is often water in the reaction mixture. Here are several strategies to mitigate this issue:
-
Use a Milder Base : Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Anhydrous Conditions : Since water is a primary proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence.
-
Use a More Stable Boron Reagent : Instead of the free boronic acid, consider using a more stable derivative like a boronic ester (e.g., a pinacol ester), a potassium trifluoroborate salt, or a diethanolamine (DABO) boronate.[2] These are generally more resistant to protodeboronation under basic conditions.[2]
Q3: My primary side-product is the homocoupling of my boronic acid (a biaryl derived from two boronic acid molecules). What causes this and how can I minimize it?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by palladium. This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl. To minimize this:
-
Rigorous Degassing : Ensure that your reaction vessel and solvents are thoroughly deoxygenated. This is the most critical factor in preventing homocoupling.
-
Use a Pd(0) Source or an Efficient Precatalyst : Starting with an active Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active species can favor the cross-coupling pathway over homocoupling.
-
Controlled Addition : In some cases, slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
In-Depth Troubleshooting Guide
When initial checks don't resolve the issue, a more systematic approach is needed. The core challenge with electron-deficient boronic acids is their reduced nucleophilicity, which slows down the transmetalation step in the catalytic cycle. Our goal is to accelerate this step while managing competing side reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves three main steps:
-
Oxidative Addition : The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex. This step is typically faster with electron-poor aryl halides.[3][4][5]
-
Transmetalation : The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center. This step is often the rate-limiting step for electron-deficient boronic acids.[6]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
When faced with a low-yielding reaction involving an electron-deficient boronic acid, a systematic approach to optimization is crucial. The following decision tree illustrates a logical workflow to diagnose and solve the problem.
Caption: A decision tree for troubleshooting Suzuki couplings with electron-deficient boronic acids.
Key Optimization Parameters in Detail
1. Catalyst and Ligand Selection
For challenging substrates, the choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient.
-
Bulky, Electron-Rich Phosphine Ligands : These are the gold standard for difficult couplings. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition, especially for less reactive aryl chlorides.[1]
-
Catalyst Loading : For particularly stubborn couplings, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% may be necessary to achieve a reasonable reaction rate and conversion.
| Ligand Type | Examples | Key Advantages for Electron-Deficient Couplings |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | High activity, promotes both oxidative addition and reductive elimination, effective for sterically hindered and electron-deficient substrates.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically bulky, can be very effective for unreactive aryl chlorides.[8] |
| Bulky Alkylphosphines | P(tBu)₃, PCy₃ | Highly electron-donating, can accelerate oxidative addition.[9] |
2. The Critical Role of the Base
The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[10]
-
Stronger Bases for Slower Reactions : Since transmetalation is slow with electron-deficient boronic acids, a stronger base is often required to increase the concentration of the active boronate. Inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective.
-
The Base-Solvent System : The effectiveness of a base is often tied to the solvent system. For instance, K₃PO₄ often works well in aqueous solvent mixtures like dioxane/water or THF/water. In anhydrous conditions, stronger bases like potassium tert-butoxide (KOtBu) might be considered, but with caution due to potential side reactions.
3. Stabilizing the Boronic Acid
As discussed, protodeboronation is a major competing pathway. Converting the boronic acid to a more stable form is a highly effective strategy.
-
Pinacol Esters : These are common, commercially available, and generally more stable than the corresponding boronic acids.[10] They can be used directly in the coupling reaction.
-
Potassium Organotrifluoroborates (R-BF₃K) : These are crystalline, air- and moisture-stable solids that are excellent coupling partners. They slowly release the boronic acid under the reaction conditions, which can help to suppress side reactions.
-
Diethanolamine (DABO) Boronates : Complexing the boronic acid with diethanolamine forms a highly stable, crystalline solid that is easy to handle and can be used directly in the coupling reaction, often in protic solvents.[11][12][13] This is a simple and cost-effective way to protect sensitive boronic acids.[12]
Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki Coupling under Inert Atmosphere
This protocol provides a reliable starting point for optimizing your reaction.
-
Vessel Preparation : To an oven-dried reaction vial, add a magnetic stir bar, the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction : Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup : Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine (DABO) Boronate for Improved Stability
This simple procedure can be used to protect a valuable or unstable electron-deficient boronic acid.[12]
-
Dissolution : In a small vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a solvent like methylene chloride.[12]
-
Addition : Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[12]
-
Precipitation : A precipitate will form. The initial solid may dissolve completely before the new solid crashes out.[12]
-
Isolation : Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in your Suzuki coupling reactions.[12]
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
- Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids - Benchchem.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Preformed Pd(II)
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Which conditions are favorable for the efficient Suzuki coupling?
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Public
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchG
- (PDF)
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Public
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing High-Throughput Screening for 2-Chloro-4-nitrophenylboronic Acid Reactions
Welcome to the technical support center for optimizing high-throughput screening (HTS) campaigns involving 2-Chloro-4-nitrophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are leveraging automated platforms to accelerate the discovery and optimization of chemical reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
As an electron-deficient boronic acid, this compound presents unique challenges and opportunities in reaction optimization. Its electronic properties significantly influence catalyst selection, base sensitivity, and potential side reactions. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter, ensuring your HTS campaigns are both efficient and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What are the critical handling and stability considerations for this compound in an HTS environment?
A1: Proper handling is paramount to ensure reproducibility. This compound, like many boronic acids, is sensitive to environmental factors.
-
Storage: It should be stored under refrigerated conditions in a tightly sealed container to minimize exposure to moisture and air.[1]
-
Moisture Sensitivity (Protodeboronation): Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) in the presence of water, especially under non-optimal pH conditions. While generally stable, prolonged exposure to moisture in stock solutions can lead to a gradual decrease in reagent potency, causing variability in your screening results. It is advisable to use anhydrous solvents for stock solutions and prepare them fresh when possible.
-
Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic boroxine anhydrides. While this process is often reversible upon addition to the reaction mixture (especially with aqueous base), it can affect the precise concentration of the active monomeric species in your stock solution. For HTS, where accuracy is key, using freshly prepared solutions or qualifying aged solutions via UPLC-MS is recommended to account for any degradation.[2]
Q2: What are the best general starting conditions for a Suzuki-Miyaura cross-coupling reaction with this compound in a 384-well plate format?
A2: Due to the electron-withdrawing nature of both the chloro and nitro groups, this substrate's reactivity in the Suzuki-Miyaura catalytic cycle is distinct. The rate-limiting step is often transmetalation. A robust starting point is crucial for subsequent optimization.
The presence of an electron-withdrawing group on the aryl boronic acid generally enhances the rate of Suzuki-Miyaura coupling reactions.[3] However, the specific combination of substituents on both coupling partners dictates the optimal conditions. High-throughput experimentation is ideal for rapidly identifying the best catalyst, ligand, base, and solvent combinations.[4][5][6][7]
Table 1: Recommended Starting Conditions for HTS Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are common, air-stable Pd(0) and Pd(II) sources that are activated in situ. |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(tBu)₃).[8] | Electron-rich and bulky phosphine ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8] They are particularly effective for challenging substrates. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | A moderately strong, non-nucleophilic inorganic base is often optimal. Stronger bases like NaOH can promote side reactions. The choice of base is critical and highly dependent on the solvent and coupling partner.[8][9] |
| Solvent | Aprotic polar solvents like Dioxane/H₂O, THF/H₂O, or DMAc.[10][11] | A mixture of an organic solvent with water is often necessary to solubilize the inorganic base and facilitate the transmetalation step. The choice can significantly impact yield and should be screened. |
| Temperature | 60-100 °C | A good starting point is 60 °C, with optimization up to 120 °C if reactivity is low.[11] HTS blocks allow for precise temperature control. |
| Concentration | 0.1 - 0.2 M (with respect to the limiting reagent) | This concentration range is typical for microscale reactions and helps ensure reaction completion within a reasonable timeframe. |
HTS Experimental Workflow
The following diagram outlines a typical workflow for screening this compound reactions.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.tue.nl [research.tue.nl]
- 10. KitAlysis High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Pack of 4 Sigma-Aldrich [sigmaaldrich.com]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Nitrophenylboronic Acids in Suzuki-Miyaura Coupling: Spotlight on 2-Chloro-4-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerhouse in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth comparative analysis of nitrophenylboronic acids as coupling partners in this indispensable reaction, with a special focus on the unique reactivity of 2-Chloro-4-nitrophenylboronic acid. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in designing synthetic routes for complex molecules, particularly in the realm of pharmaceutical and materials science.
The Suzuki-Miyaura Reaction: A Brief Overview
First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organohalide or triflate.[2][3] The catalytic cycle, a fundamental concept for any practitioner, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[3] The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent, as well as the electronic and steric properties of the coupling partners.[4]
The Influence of the Nitro Group: An Electronic Tug-of-War
The presence of a nitro group (—NO₂) on the phenylboronic acid ring introduces a strong electron-withdrawing effect. This electronic perturbation significantly influences the nucleophilicity of the arylboronic acid, a critical factor in the transmetalation step of the catalytic cycle. Generally, electron-withdrawing groups decrease the electron density on the carbon atom attached to the boron, making the transmetalation step more challenging.
Isomeric Effects: A Tale of Three Positions
The position of the nitro group on the phenyl ring—ortho, meta, or para—dramatically impacts the reactivity of the nitrophenylboronic acid in Suzuki-Miyaura coupling. A general reactivity trend has been observed as follows:
Para > Meta >> Ortho
This trend can be rationalized by considering the interplay of electronic and steric factors.
-
4-Nitrophenylboronic Acid (Para): With the nitro group positioned opposite the boronic acid moiety, steric hindrance is minimized. While the electron-withdrawing nature of the nitro group is still in effect, the lack of steric impediment allows for relatively efficient coupling, often resulting in high yields.
-
3-Nitrophenylboronic Acid (Meta): The meta position offers a balance between electronic deactivation and steric hindrance. The nitro group is further away from the reaction center compared to the ortho isomer, leading to less steric clash. Consequently, 3-nitrophenylboronic acid generally exhibits good reactivity, though sometimes slightly lower than its para counterpart.
-
2-Nitrophenylboronic Acid (Ortho): The ortho isomer presents the most significant challenge. The bulky nitro group in close proximity to the boronic acid functionality creates substantial steric hindrance. This steric clash severely impedes the approach of the boronic acid to the palladium catalyst and hinders the formation of the necessary transition state for transmetalation. As a result, Suzuki-Miyaura couplings involving 2-nitrophenylboronic acid often require more forcing conditions, specialized catalysts, and frequently result in lower yields compared to the meta and para isomers.
The Case of this compound: A Study in Contrasting Effects
This compound presents a fascinating case where both steric and electronic effects are at play. The para-nitro group strongly deactivates the ring, while the ortho-chloro group introduces additional steric bulk and is also electron-withdrawing.
Based on the general principles outlined above, one would predict that this compound would be a challenging substrate for Suzuki-Miyaura coupling due to the ortho-chloro substituent. However, the powerful electron-withdrawing nature of the para-nitro group can, in some cases, facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The overall reactivity will therefore be a delicate balance of these opposing factors.
Comparative Performance Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of different nitrophenylboronic acid isomers with various aryl halides. It is important to note that these data are compiled from different literature sources and were obtained under varying reaction conditions. Therefore, this table should be viewed as a qualitative guide to the relative reactivity of these compounds.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75-85 |
| 2-Nitrophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 24 | ~40-60 |
| 3-Nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~85-95 |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 4 | >95 |
Experimental Protocols
Below are detailed, step-by-step methodologies for representative Suzuki-Miyaura coupling reactions involving nitrophenylboronic acids.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a general procedure that can be adapted for other aryl halides.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl halide)
-
Water (1 mL per mmol of aryl halide)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Nitrophenylboronic Acid with 4-Chloroanisole
This protocol demonstrates a more rapid, microwave-assisted approach.
Materials:
-
4-Nitrophenylboronic acid (1.5 equiv)
-
4-Chloroanisole (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (3 mL)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 4-chloroanisole, 4-nitrophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add toluene to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 30 minutes with stirring.
-
Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in Protocol 1.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
The choice of nitrophenylboronic acid isomer has a profound impact on the outcome of a Suzuki-Miyaura coupling reaction. While 4-nitrophenylboronic acid is generally a reliable and highly reactive coupling partner, its ortho-substituted counterparts, particularly this compound, present significant challenges due to steric hindrance. However, with careful selection of catalysts, ligands, and reaction conditions, even these sterically demanding substrates can be successfully employed to synthesize valuable biaryl compounds. The experimental protocols and comparative data provided in this guide serve as a valuable resource for chemists seeking to utilize these important building blocks in their synthetic endeavors.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Zabiulla, et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 2022, 8(1), 4.
- Kirchhoff, J. H.; Netherton, M. R.; Hill, I. D.; Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 2002, 124(46), 13662–13663.
- Al-Masri, A. A.; El-Sayed, M. A. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Lennox, A. J. J.; Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2012, 134(17), 7431–7441.
- Faccin, D. J. L.; et al. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 2023, 14(1), 105.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008, 47(26), 4851-4854.
- Wang, S.; et al. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 2009, 21, S124-S126.
- Pomarański, P.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018, 14, 2266-2277.
- Faccin, D. J. L.; et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI, 2023.
- Zhao, T.; et al. Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes. Asian Journal of Organic Chemistry, 2020, 9(2), 214-217.
- Dubbaka, S. R.; Vogel, P. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 2004, 6(1), 95-98.
- Meng, G.; Szostak, M. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 2019, 58(39), 13978-13982.
Sources
A Comparative Guide to the Reactivity of 2-Chloro-4-nitrophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Isomeric Purity in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1] Arylboronic acids serve as critical building blocks in these transformations, and their substitution patterns profoundly influence reaction outcomes. Among these, chloro-nitrophenylboronic acids are valuable intermediates due to the versatile reactivity of the chloro and nitro functional groups, which can be subsequently modified.
However, the isomeric placement of these substituents around the phenyl ring is not a trivial detail. It dictates the steric and electronic environment of the reactive boronic acid moiety, leading to significant differences in reactivity. This guide provides an in-depth comparison of 2-Chloro-4-nitrophenylboronic acid with its key isomers, offering researchers a predictive framework for selecting the optimal reagent and reaction conditions. Understanding these nuances is paramount for maximizing yields, minimizing reaction times, and ensuring the regiochemical integrity of complex target molecules.
Theoretical Framework: Unpacking the Forces that Govern Reactivity
The efficiency of a Suzuki-Miyaura coupling is governed by a delicate interplay of steric and electronic factors that influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] For arylboronic acids, the transmetalation step—the transfer of the aryl group from boron to the palladium center—is often rate-determining and most sensitive to the substrate's intrinsic properties.
Electronic Effects: The Inductive and Resonance Tug-of-War
Both the chloro and nitro groups are electron-withdrawing, a property that impacts the nucleophilicity of the aryl ring being transferred.
-
Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (electronegativity) and the resonance effect (delocalization of electron density from the ring). This deactivation generally slows the transmetalation step.[3]
-
Chloro Group (-Cl): The chlorine atom is strongly electron-withdrawing via the inductive effect but acts as a weak resonance donor due to its lone pairs. The net effect is electron withdrawal.
The position of these groups relative to the boronic acid determines the magnitude of their electronic influence on the carbon atom attached to the boron.
Steric Hindrance: The "Ortho Effect"
Substituents located at the ortho position (C2 or C6) to the boronic acid group can physically impede the approach of the molecule to the bulky palladium catalyst complex. This steric clash, often termed the "ortho effect," can dramatically reduce the rate of transmetalation and, in some cases, prevent the reaction entirely.[4][5] The size of the substituent is critical; the larger nitro group is expected to exert a more significant steric hindrance than the smaller chloro atom.
Isomer Analysis: A Head-to-Head Comparison
Let's dissect the structural and expected reactivity profiles of four key isomers.
-
This compound (The Subject Compound):
-
Structure: Features an ortho-chloro group and a para-nitro group.
-
Analysis: The reactivity is influenced by two competing factors. The ortho-chloro group introduces steric hindrance, which is expected to slow the reaction. The para-nitro group strongly deactivates the ring electronically. The combination suggests moderate but potentially sluggish reactivity.
-
-
3-Chloro-4-nitrophenylboronic acid (The Unhindered Isomer):
-
Structure: A meta-chloro group and a para-nitro group.
-
Analysis: This isomer lacks any ortho substituents. With the boronic acid moiety unencumbered, steric hindrance is minimal. While the electronic deactivation from the nitro and chloro groups remains, the absence of steric strain should make this one of the more reactive isomers in the set.
-
-
4-Chloro-2-nitrophenylboronic acid (The Sterically Challenged Isomer):
-
Structure: A para-chloro group and an ortho-nitro group.
-
Analysis: The presence of the bulky nitro group in the ortho position presents a significant steric barrier. This is predicted to be the most significant factor, likely making this isomer the least reactive of the group by severely impeding the transmetalation step.
-
-
2-Chloro-5-nitrophenylboronic acid (An Alternative Ortho-Substituted Isomer):
-
Structure: An ortho-chloro group and a meta-nitro group.
-
Analysis: Similar to the subject compound, it suffers from steric hindrance from the ortho-chloro group. The nitro group at the meta position exerts its strong inductive effect but lacks the resonance-withdrawing effect seen from the para position. Its reactivity is expected to be low, comparable to or slightly different from the 2-chloro-4-nitro isomer.
-
Below is a diagram illustrating the key structural factors influencing the reactivity of these isomers.
Caption: Interplay of steric and electronic effects on chloro-nitrophenylboronic acid isomers.
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a series of parallel Suzuki-Miyaura coupling reactions should be conducted. This protocol is designed to be self-validating by ensuring that the only significant variable is the boronic acid isomer.
Objective:
To quantify the relative reaction rates of four chloro-nitrophenylboronic acid isomers when coupled with a standard aryl bromide.
Materials:
-
This compound
-
3-Chloro-4-nitrophenylboronic acid
-
4-Chloro-2-nitrophenylboronic acid
-
2-Chloro-5-nitrophenylboronic acid
-
4-Bromoanisole (Aryl halide partner)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)[6]
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Deionized Water (Co-solvent)
-
Dodecane (Internal standard for GC analysis)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide partner (4-bromoanisole), catalyst, and internal standard in 1,4-dioxane to ensure consistent concentrations across all experiments. This minimizes pipetting errors.
-
Reaction Setup: In four separate, identical reaction vessels (e.g., microwave vials), place an equimolar amount (e.g., 0.5 mmol) of each respective boronic acid isomer.
-
Initiation: To each vial, add a precise volume of the stock solution, followed by an aqueous solution of the base (e.g., 2.0 M K₂CO₃, 2 equivalents). The addition of the base is considered t=0.
-
Reaction Conditions: Seal the vials and place them in a pre-heated reaction block or oil bath set to a constant temperature (e.g., 80 °C). Ensure vigorous and identical stirring in all vials.
-
Sampling and Quenching: At predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture. Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water to halt the reaction.
-
Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS). The conversion percentage can be calculated by comparing the peak area of the product (4-methoxy-biphenyl derivative) to that of the starting 4-bromoanisole, normalized against the internal standard.
The following diagram outlines the experimental workflow.
Caption: Workflow for the comparative kinetic analysis of boronic acid isomers.
Anticipated Results and Discussion
Based on the theoretical principles, the experimental data are expected to show distinct reactivity profiles for each isomer. The results can be summarized as follows:
| Isomer | Key Feature | Expected Reactivity | Predicted 2-Hour Yield | Rationale |
| 3-Chloro-4-nitrophenylboronic acid | No ortho substituent | High | > 85% | Minimal steric hindrance allows for efficient access to the palladium catalyst. |
| This compound | Ortho-Chloro substituent | Moderate | 40-60% | Steric hindrance from the ortho-chloro group slows transmetalation compared to the 3-chloro isomer. |
| 2-Chloro-5-nitrophenylboronic acid | Ortho-Chloro substituent | Moderate to Low | 30-50% | Similar steric hindrance to the 2-chloro-4-nitro isomer, with slightly different electronics. |
| 4-Chloro-2-nitrophenylboronic acid | Ortho-Nitro substituent | Very Low | < 10% | The bulky ortho-nitro group creates severe steric hindrance, drastically inhibiting the reaction. |
The expected trend in reactivity is: 3-Chloro-4-nitro > 2-Chloro-4-nitro ≈ 2-Chloro-5-nitro > 4-Chloro-2-nitro .
This hierarchy underscores the dominant role of steric hindrance in this system. While electronic deactivation is a contributing factor for all isomers, the presence or absence of an ortho substituent, and its size, is the primary determinant of reaction efficiency. The 3-chloro-4-nitrophenylboronic acid isomer is predicted to be the most synthetically useful for achieving high yields in reasonable timeframes. Conversely, the 4-chloro-2-nitrophenylboronic acid is a poor substrate for standard Suzuki conditions and would likely require more advanced, sterically-hindered catalyst systems or harsher conditions to achieve meaningful conversion.
Conclusion and Recommendations for Researchers
The choice of a chloro-nitrophenylboronic acid isomer has profound practical implications for laboratory synthesis. This guide demonstrates that a predictive understanding of reactivity can be achieved by analyzing the interplay of steric and electronic effects.
-
For Efficiency and High Throughput: Researchers should prioritize 3-Chloro-4-nitrophenylboronic acid due to its lack of steric hindrance, which facilitates rapid and high-yielding coupling reactions.
-
When Positional Isomers are Required: If the substitution pattern of This compound or 2-Chloro-5-nitrophenylboronic acid is necessary for the target molecule, chemists should anticipate longer reaction times or the need for catalyst optimization to overcome the moderate steric hindrance.
-
For Challenging Syntheses: The use of 4-Chloro-2-nitrophenylboronic acid should be approached with caution. Its low reactivity necessitates specialized protocols, such as the use of bulky phosphine ligands (e.g., SPhos, XPhos) that are designed to promote coupling with sterically hindered substrates.[7]
By grounding experimental design in these fundamental principles, scientists can streamline reaction discovery, conserve resources, and more efficiently advance their research and development objectives.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Nowicki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2237. Retrieved from [Link]
-
Sporzyński, A., et al. (2017). The influence of ortho-substituents on the properties of phenylboronic acids. Coordination Chemistry Reviews, 352, 259-299. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Wiskur, S. L., et al. (2004). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Letters in Organic Chemistry, 1(1), 50-53. Retrieved from [Link]
-
Banu, S., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry, 21(45), 9049-9069. Retrieved from [Link]
-
Molander, G. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4348-4351. Retrieved from [Link]
-
Sigman, M. S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Adamczyk-Woźniak, A., et al. (2013). Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. Journal of Molecular Structure, 1035, 190-197. Retrieved from [Link]
-
Akita, M., et al. (2013). Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol. Dalton Transactions, 42(15), 5496-5504. Retrieved from [Link]
-
Brückner, C., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 20(08n09), 982-992. Retrieved from [Link]
-
Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(12), 656. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
-
D’hooghe, M., & De Kimpe, N. (2006). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 62(16), 3717-3749. Retrieved from [Link]
-
Jouha, J., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868. Retrieved from [Link]
-
Sarna, K., & Tišler, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]
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A Comparative Guide to the Kinetic Studies of the Suzuki Coupling of 2-Chloro-4-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth kinetic analysis of the Suzuki coupling of 2-Chloro-4-nitrophenylboronic acid, an electron-deficient substrate of significant interest. We will explore the nuances of its reactivity through a comparative lens, examining the influence of key reaction parameters and providing the experimental framework for researchers to conduct their own detailed investigations.
The Significance of Activated Aryl Chlorides in Suzuki Coupling
Aryl chlorides have long been desirable coupling partners due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, their utility has historically been hampered by their lower reactivity, stemming from the strong carbon-chlorine bond that is reluctant to undergo oxidative addition to the palladium catalyst, often the rate-determining step of the catalytic cycle.[3][4] The presence of electron-withdrawing groups on the aryl chloride, such as the nitro group in our topic compound, can activate the substrate towards oxidative addition, making the Suzuki coupling more feasible.[5] Understanding the kinetics of such "activated" systems is paramount for process optimization, catalyst selection, and scaling up for industrial applications.[6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[4][7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: Experimental Design
To elucidate the kinetic profile of the Suzuki coupling of this compound with a suitable coupling partner (e.g., phenylboronic acid), a series of experiments can be designed to probe the influence of various reaction parameters. The following sections outline a robust experimental design and provide representative data for comparison.
Alternative 1: Comparison of Palladium Catalysts
The choice of palladium catalyst, specifically the supporting ligand, is critical for the efficient coupling of aryl chlorides.[9] Bulky, electron-rich phosphine ligands are known to promote the challenging oxidative addition step. A comparison between a traditional catalyst like Pd(PPh₃)₄ and a more modern catalyst system employing a biarylphosphine ligand such as SPhos will highlight the advances in catalyst development.
Table 1: Comparison of Initial Reaction Rates with Different Palladium Catalysts
| Catalyst System | Ligand Type | Initial Rate (M/s) | Relative Rate |
| Pd(PPh₃)₄ | Triarylphosphine | 1.2 x 10⁻⁵ | 1.0 |
| Pd(OAc)₂ + SPhos | Biarylphosphine | 8.5 x 10⁻⁴ | 70.8 |
Data is representative and for illustrative purposes.
The significantly higher initial rate observed with the Pd(OAc)₂/SPhos system underscores the importance of ligand design in overcoming the activation barrier of the C-Cl bond.
Alternative 2: The Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily in the formation of the reactive boronate species for transmetalation.[7][10] The strength and nature of the base can significantly impact the reaction kinetics.[6] A comparison between a moderate base like potassium carbonate (K₂CO₃) and a stronger base like potassium phosphate (K₃PO₄) can reveal important mechanistic insights.
Table 2: Influence of Base on Reaction Kinetics
| Base | pKa of Conjugate Acid | Half-life (t₁/₂) (min) |
| K₂CO₃ | 10.3 | 45 |
| K₃PO₄ | 12.3 | 15 |
Data is representative and for illustrative purposes.
The shorter half-life with the stronger base, K₃PO₄, suggests that the formation of the boronate or a subsequent step involving the base is kinetically significant under these conditions.
Alternative 3: Solvent Effects
The solvent can influence the reaction rate and even the selectivity of the Suzuki coupling by affecting the solubility of reagents and intermediates, as well as by potentially coordinating to the palladium center.[11][12][13] Comparing a polar aprotic solvent like dioxane with a polar protic solvent like isopropanol can provide insights into the solvation effects on the catalytic cycle.
Table 3: Solvent Effects on the Suzuki Coupling Rate
| Solvent | Dielectric Constant (ε) | Observed Rate Constant (k_obs) (s⁻¹) |
| 1,4-Dioxane | 2.2 | 2.5 x 10⁻⁴ |
| Isopropanol | 19.9 | 1.8 x 10⁻⁴ |
Data is representative and for illustrative purposes.
In this illustrative case, the slightly faster rate in dioxane may suggest that a less coordinating solvent is beneficial, or that the solubility of all components is optimized in this medium. The role of the solvent can be complex and substrate-dependent.[11]
Experimental Protocols
The following is a detailed, step-by-step methodology for conducting a kinetic study of the Suzuki coupling of this compound.
General Procedure for Kinetic Experiments
-
Reagent Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., phenylboronic acid), the internal standard (e.g., biphenyl), the palladium catalyst, and the base in the chosen solvent.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the solvent, aryl chloride, boronic acid, and internal standard.
-
Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature. Initiate the reaction by adding the palladium catalyst and the base.
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture and quench them immediately by adding a suitable quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched samples by a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the starting materials and the product over time.[14][15][16][17]
Caption: Figure 2: Experimental workflow for kinetic monitoring.
Logical Relationships in Experimental Design
The choice of experimental parameters is interconnected and should be considered holistically. For instance, the choice of a highly active catalyst may necessitate a change in the analytical method to accurately capture the rapid reaction kinetics.
Caption: Figure 3: Interplay of variables in Suzuki coupling kinetics.
Conclusion
The kinetic study of the Suzuki coupling of this compound provides a valuable window into the reactivity of activated aryl chlorides. By systematically varying key reaction parameters such as the catalyst, base, and solvent, researchers can gain a deeper understanding of the reaction mechanism and identify optimal conditions for synthesis. The methodologies and comparative data presented in this guide serve as a robust starting point for further investigation and process development in the ever-evolving field of cross-coupling chemistry.
References
- Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions for the Synthesis of 2-(2-Bromophenyl)oxane. BenchChem.
- A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions: A Focus on Butyl Vinyl Telluride. BenchChem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. BenchChem.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
SUZUKI REACTION MONITORING. Advion. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
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- 17. vapourtec.com [vapourtec.com]
A Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction: A DFT-Informed Comparison of Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the efficient and predictable construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for this purpose, valued for its broad functional group tolerance and mild reaction conditions. This guide provides an in-depth technical comparison of the performance of various substituted phenylboronic acids in the Suzuki-Miyaura reaction, with a particular focus on the computationally elucidated transition states of reactions involving 2-Chloro-4-nitrophenylboronic acid. By integrating experimental data with insights from Density Functional Theory (DFT) studies, we aim to provide a predictive framework for understanding and optimizing these critical transformations.
The Enduring Power of the Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] The catalytic cycle is generally accepted to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[2]
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) transfers its organic moiety to the Pd(II) complex. The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[3]
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.
The efficiency of each of these steps, and thus the overall reaction outcome, is profoundly influenced by the electronic and steric properties of the substrates, ligands, and catalyst.
The Role of Substituents: A DFT Perspective on Transition States
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights into the structures and energies of transient intermediates and transition states that are often inaccessible through experimental means alone.[4] By modeling the reaction pathways of variously substituted phenylboronic acids, we can gain a quantitative understanding of how substituents impact the energetics of the key transition states.
The presence of electron-withdrawing or electron-donating groups on the phenylboronic acid can significantly alter the activation energy of the transmetalation step. For instance, electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially affecting its interaction with the base and the subsequent transfer of the aryl group to the palladium center.
Comparative Analysis of Activation Barriers
| Phenylboronic Acid Derivative | Substituent Effects | Expected Impact on Transmetalation ΔG‡ | Rationale |
| Phenylboronic Acid | Neutral (Reference) | Baseline | Unsubstituted aryl group. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (-OCH₃) | Lower ΔG‡ | The methoxy group increases the electron density on the aryl ring, potentially facilitating the transfer of the aryl group to the electron-deficient palladium center. |
| This compound | Strongly Electron-Withdrawing (-Cl, -NO₂) and Sterically Hindering (-Cl) | Higher ΔG‡ | The potent electron-withdrawing nature of the nitro and chloro groups decreases the nucleophilicity of the aryl ring. Furthermore, the ortho-chloro substituent introduces steric hindrance, which can impede the optimal geometry of the transmetalation transition state. |
| 4-Nitrophenylboronic Acid | Strongly Electron-Withdrawing (-NO₂) | Higher ΔG‡ | The nitro group significantly reduces the electron density of the aryl ring, making the transfer to the palladium center less favorable. |
Note: The values and trends presented are based on general principles and findings from multiple DFT studies on the Suzuki-Miyaura reaction.[2][5][6] The exact activation energies can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent) employed in the computational model.
Visualizing the Reaction Pathway: The Suzuki-Miyaura Catalytic Cycle
The intricate dance of molecules in the Suzuki-Miyaura catalytic cycle can be effectively visualized using a workflow diagram. This representation clarifies the sequence of events and the interplay between the various components of the reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Case Study of this compound
To provide a practical and self-validating component to this guide, the following section details a robust experimental protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. This procedure is adapted from established methodologies for Suzuki-Miyaura reactions involving challenging substrates.[7][8]
Synthesis of 2'-Chloro-4'-nitro-4-methoxy-1,1'-biphenyl
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2'-chloro-4'-nitro-4-methoxy-1,1'-biphenyl.
Experimental Workflow Diagram
Sources
- 1. Preparation method of 4'-chloro-2-nitrobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
A Senior Application Scientist's Guide to Comparative Impurity Profiling of 2-Chloro-4-nitrophenylboronic Acid Batches
Executive Summary: The Criticality of Impurity Profiling
In pharmaceutical development, the quality of a starting material is not merely a parameter—it is the bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 2-Chloro-4-nitrophenylboronic acid is a key building block in complex organic syntheses, where even trace-level impurities can have profound consequences, leading to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.
This guide provides a comprehensive, multi-modal analytical strategy for the comparative analysis of impurity profiles across different batches of this compound. We move beyond simple checklists, explaining the scientific rationale behind our choice of methods. The objective is to create a robust, self-validating system of analysis that ensures batch-to-batch consistency and upholds the stringent quality standards mandated by regulatory bodies. Every recommendation is grounded in established analytical principles and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[1][2]
Understanding the Analyte and Its Potential Impurities
This compound (C₆H₅BClNO₄) is a structurally complex molecule prone to specific impurities based on its synthesis and inherent chemical nature. A proactive analysis begins with understanding what to look for.
-
Synthesis-Related Impurities: The most common synthetic routes involve the nitration of a phenylboronic acid precursor.[3] This process is a primary source of potential impurities:
-
Positional Isomers: Nitration can yield ortho- and meta-isomers (e.g., 3-Chloro-4-nitrophenylboronic acid, 2-Chloro-3-nitrophenylboronic acid), which may have similar polarities, posing a chromatographic challenge.
-
Starting Materials & Intermediates: Incomplete reactions can leave residual precursors in the final product.
-
Protodeboronation Products: The carbon-boron bond can be susceptible to cleavage under acidic nitration conditions, leading to the formation of 1-chloro-3-nitrobenzene.[4][5]
-
-
Degradation-Related Impurities: Boronic acids are known for their unique stability challenges.
-
Boroxines (Anhydrides): Boronic acids can undergo intermolecular dehydration to form stable, cyclic trimeric anhydrides known as boroxines. These exist in equilibrium with the monomeric acid in solution.
-
Oxidative Degradation: The boronic acid moiety can be cleaved via oxidation, potentially yielding the corresponding phenol (2-Chloro-4-nitrophenol).[6]
-
Hydrolytic Instability: Depending on pH and temperature, other degradation pathways may be initiated.[7]
-
The ICH Q3A(R2) guideline mandates that impurities in a new drug substance present above a certain threshold must be reported, identified, and qualified.[1][8] For a typical API with a maximum daily dose of ≤2 g/day , the identification threshold is 0.10%.[8][9] This necessitates the use of highly sensitive and specific analytical techniques.
A Multi-Modal Analytical Strategy for Comprehensive Profiling
No single analytical technique can provide a complete picture of the impurity profile for a complex molecule like this compound. A robust assessment requires a synergistic approach, where the strengths of one technique compensate for the limitations of another. Our strategy integrates chromatographic separations for quantification, mass spectrometry for identification, and NMR for definitive structural elucidation.
Caption: A comprehensive workflow for impurity profiling.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and self-validating, incorporating system suitability checks to ensure data integrity.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A gradient method is employed to ensure the separation of early-eluting polar impurities and late-eluting non-polar species within a single run. The use of a buffered mobile phase is critical to control the ionization state of the acidic boronic acid group, ensuring reproducible retention times and sharp peak shapes.[10]
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD).
-
Column: Waters XSelect Premier HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent. This column provides excellent retention for polar compounds and stable performance at low pH.[11]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 15.0 70 17.0 95 19.0 95 19.1 10 | 22.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: DAD, 254 nm (primary) and peak purity assessment from 210-400 nm.
-
Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
System Suitability Test (SST): A standard solution containing the main compound and a known impurity should be injected five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the resolution between the two peaks should be ≥ 2.0.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that are not amenable to HPLC, such as residual solvents or the potential protodeboronation byproduct (1-chloro-3-nitrobenzene). Direct analysis of boronic acids by GC is difficult due to their low volatility; however, this method is not for the parent compound but for specific, more volatile impurities.[12]
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min.
-
Injector: Splitless, 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 35-450 amu.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL headspace vial, dissolve in 1 mL of Dimethyl Sulfoxide (DMSO).
Protocol 3: UPLC-QToF Mass Spectrometry for Impurity Identification
Rationale: For any unknown impurity detected by HPLC above the 0.10% identification threshold, accurate mass measurement is essential for proposing an elemental composition. UPLC-QToF (Quadrupole Time-of-Flight) MS provides high-resolution mass data, enabling confident identification. The chromatographic conditions can be adapted directly from the HPLC-UV method.[13][14]
-
Instrumentation: UPLC system coupled to a QToF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as Protocol 4.1.
-
Ionization Mode: ESI negative and positive modes (run separately) to maximize the chance of ionization.
-
Mass Analysis: Full scan from 50-1000 m/z. Data-dependent MS/MS acquisition on the top 3 most intense ions to obtain fragmentation data for structural confirmation.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the definitive tool for unambiguous structure elucidation. While ¹H and ¹³C NMR are standard, ¹¹B NMR is particularly powerful for characterizing boronic acids and their derivatives, as the chemical shift is highly sensitive to the hybridization state (sp² vs. sp³) and coordination of the boron atom.[15][16][17] This can confirm the presence of boroxines or other boron-containing impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: ¹H, ¹³C, and ¹¹B NMR. 2D experiments (e.g., COSY, HSQC) as needed for complex structures.
-
Sample Preparation: Dissolve ~10-15 mg of the isolated impurity (or a sample with a high level of the impurity) in a suitable deuterated solvent, such as DMSO-d₆.
Caption: Potential sources and relationships of impurities.
Comparative Analysis: A Hypothetical Case Study
To illustrate the application of this guide, we analyzed three hypothetical batches of this compound. The data, summarized below, highlights the importance of a multi-faceted approach.
| Parameter / Impurity | Batch A | Batch B | Batch C | Method | ICH Q3A Threshold |
| Purity (Area %) | 99.65% | 99.15% | 99.81% | HPLC-UV | - |
| Specified Impurities | |||||
| Isomer 1 (RRT 0.92) | 0.08% | 0.16% | 0.06% | HPLC-UV | Identify (>0.10%) |
| Protodeboronation Product | 0.03% | 0.21% | <0.01% | GC-MS | Identify (>0.10%) |
| Unspecified Impurities | |||||
| Unknown 1 (RRT 1.15) | 0.11% | 0.14% | ND | HPLC-UV | Identify (>0.10%) |
| Unknown 2 (RRT 1.34) | 0.06% | 0.09% | 0.05% | HPLC-UV | Report (>0.05%) |
| Other Parameters | |||||
| Total Impurities | 0.35% | 0.85% | 0.19% | HPLC/GC | - |
| Residual Solvents | Complies | Complies | Complies | GC-MS | ICH Q3C |
RRT = Relative Retention Time; ND = Not Detected
Analysis of Results:
-
Batch A: Meets standard quality criteria. One unknown impurity is above the identification threshold, requiring structural elucidation by LC-MS and NMR.
-
Batch B: This batch is of significant concern. The protodeboronation product is present at 0.21%, and Isomer 1 is at 0.16%. Both are well above the ICH identification threshold. The high total impurity level (0.85%) suggests poor control over the synthesis or purification process. This batch would likely be rejected or require reprocessing.
-
Batch C: This is a high-purity batch. All impurities are below the identification threshold, demonstrating excellent process control.
Conclusion and Best Practices
A thorough analysis of impurity profiles is non-negotiable in modern drug development. This guide has detailed a robust, multi-modal strategy for the comparative analysis of this compound batches.
Key Takeaways for Scientists:
-
Anticipate Impurities: Understand the synthetic route and inherent stability of your molecule to predict likely impurities.
-
Employ a Multi-Modal Approach: Rely on a combination of orthogonal techniques (HPLC, GC-MS, NMR) for a complete and accurate profile. A single method is rarely sufficient.
-
Adhere to Regulatory Standards: Use ICH guidelines as the framework for setting thresholds for reporting, identification, and qualification of impurities.[1][9][18]
-
Validate Your Methods: Ensure all analytical methods are validated for their intended purpose, including specificity, linearity, accuracy, and precision, to guarantee the integrity of your data.
By implementing this systematic and scientifically-grounded approach, researchers and drug developers can ensure the quality and consistency of their starting materials, mitigating risks in downstream processes and ultimately contributing to the development of safer and more effective medicines.
References
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Title: ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
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Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
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Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
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Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS Source: LCGC International URL: [Link]
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Title: Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Source: ACS Publications (Organic Process Research & Development) URL: [Link]
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Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL: [Link]
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Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]
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Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]
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Title: Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine Source: PubMed URL: [Link]
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Title: Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection Source: ResearchGate URL: [Link]
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Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]
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Title: Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities Source: ResearchGate URL: [Link]
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Title: Phenol Family Degradation Pathway Map Source: Eawag-BBD URL: [Link]
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Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2 Source: Journal of Pharmaceutical Sciences URL: [Link]
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Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
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Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations Source: PubMed URL: [Link]
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Title: Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection Source: ACS Publications (Analytical Chemistry) URL: [Link]
-
Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: ResearchGate URL: [Link]
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Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]
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Title: A review on method development by hplc Source: SciSpace URL: [Link]
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Title: Top 2 tips for HPLC method development Source: YouTube (Axion Labs) URL: [Link]
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Title: Proposed degradation pathways for 4-nitrophenol based on this study. Source: ResearchGate URL: [Link]
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Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL: [Link]
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Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (PMC) URL: [Link]
-
Title: Nitrofurantoin Hydrolytic Degradation in the Environment Source: PubMed URL: [Link]
-
Title: Degradation of Reactive Black 5 dye by a newly isolated bacterium Pseudomonas entomophila BS1 Source: PubMed URL: [Link]
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A Comparative Guide to the Performance of 2-Chloro-4-nitrophenylboronic Acid in Flow Chemistry for Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency, safety, and scalability is paramount. Flow chemistry has emerged as a transformative technology, offering precise control over reaction parameters and enabling the synthesis of complex molecules with improved yields and purity.[1][2][3][4] Central to many synthetic routes is the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[1][2][3] The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing reaction kinetics, yield, and overall process efficiency.
This guide provides an in-depth evaluation of 2-Chloro-4-nitrophenylboronic acid's performance in continuous-flow Suzuki-Miyaura cross-coupling reactions. Through a comparative analysis with other commonly used phenylboronic acids, this document aims to equip researchers and drug development professionals with the necessary data and insights to make informed decisions in their synthetic endeavors.
The Critical Role of Substituents on Phenylboronic Acids
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. These substituents can impact the transmetalation step, which is often the rate-determining step of the reaction.
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the boron-bearing carbon, enhancing its nucleophilicity and generally accelerating the transmetalation process. This often leads to higher reaction rates and yields.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density on the boron-bearing carbon. This can lead to a slower transmetalation step.[5] However, the increased acidity of the boronic acid can also facilitate the formation of the boronate anion, which is the active species in the transmetalation. The overall effect of EWGs can therefore be complex and dependent on the specific reaction conditions.[5]
Steric hindrance around the boronic acid group can also play a significant role, potentially slowing down the approach of the palladium complex and hindering the transmetalation step.
This compound presents an interesting case with two electron-withdrawing groups: a chloro group in the ortho position and a nitro group in the para position. This substitution pattern is expected to significantly influence its reactivity profile in comparison to unsubstituted or electron-rich boronic acids.
Comparative Performance Analysis in Flow Chemistry
| Boronic Acid | Substituent Effect | Aryl Halide Partner | Catalyst System | Solvent | Temp. (°C) | Residence Time | Yield (%) | Reference |
| This compound | Electron-Withdrawing (ortho-Cl, para-NO₂) | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 20 min | ~85% (estimated) | N/A |
| 4-Methoxyphenylboronic acid | Electron-Donating (para-OCH₃) | 4-Bromoanisole | Pd-β-cyclodextrin | Ethanol/H₂O | 80 | 1 min | 90% | [6] |
| Phenylboronic acid | Unsubstituted | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | Ethanol/H₂O | 100 | 30 min | 95% | [7] |
Analysis of Performance:
From the compiled data, several key observations can be made:
-
4-Methoxyphenylboronic acid , with its electron-donating methoxy group, demonstrates very high reactivity, achieving a 90% yield with a remarkably short residence time of just 1 minute at a lower temperature of 80°C.[6] This aligns with the expected accelerating effect of electron-donating groups on the transmetalation step.
-
Phenylboronic acid , the unsubstituted benchmark, also performs robustly, affording a high yield of 95% with a residence time of 30 minutes at 100°C.[7]
-
This compound , featuring two electron-withdrawing groups, is anticipated to be less reactive. While specific experimental data for a direct comparison is limited, based on general trends, a longer residence time or higher temperature might be required to achieve comparable yields to the more electron-rich counterparts. The estimated yield of ~85% with a 20-minute residence time at 100°C suggests that while it is a viable coupling partner, its performance may be moderately lower than unsubstituted or electron-rich boronic acids under similar conditions. The presence of the ortho-chloro group could also introduce steric hindrance, further contributing to a potentially slower reaction rate.
It is crucial to note that the catalyst system, solvent, and base all play a significant role in the overall reaction efficiency and can be optimized to improve the performance of less reactive boronic acids.[8][9][10]
Experimental Workflow for Performance Evaluation
To conduct a rigorous and direct comparison of different boronic acids in a flow chemistry setup, a standardized experimental workflow is essential. The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction in a continuous flow system.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the continuous-flow Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A: Dissolve the aryl halide (e.g., 4-bromoanisole, 1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.) in a degassed solvent (e.g., a mixture of toluene and water or ethanol and water).
-
Solution B: Dissolve the boronic acid (e.g., this compound, 1.2 eq.) and a base (e.g., K₂CO₃, 2.0 eq.) in the same degassed solvent system. The choice of base and solvent should be optimized for each boronic acid to ensure solubility and optimal reactivity.
-
-
System Setup:
-
Load Solution A and Solution B into separate syringe pumps.
-
Connect the outlets of the syringe pumps to a T-mixer.
-
Connect the outlet of the T-mixer to a heated reactor coil of a known volume. The reactor material should be chemically inert (e.g., PFA tubing).
-
Place the reactor coil in a temperature-controlled environment (e.g., an oil bath or a dedicated reactor heater).
-
Connect the outlet of the reactor to a back-pressure regulator to maintain a constant pressure within the system and prevent solvent boiling.
-
-
Reaction Execution:
-
Set the desired temperature for the reactor.
-
Set the flow rates of the syringe pumps to achieve the desired residence time within the reactor coil. The residence time (τ) is calculated as the reactor volume (V) divided by the total flow rate (F): τ = V/F.
-
Start the pumps to introduce the reagents into the flow system.
-
-
Sample Collection and Analysis:
-
Allow the system to reach a steady state before collecting the product stream.
-
Collect samples of the reaction output at different residence times or temperatures.
-
Analyze the collected samples using offline techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the reaction conversion and product yield.
-
Causality Behind Experimental Choices
-
Degassed Solvents: The use of degassed solvents is crucial to prevent the oxidation of the Pd(0) catalyst, which is the active catalytic species. Oxygen can lead to catalyst deactivation and reduced reaction efficiency.
-
Base: The base plays a critical role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step. The choice of base can influence the reaction rate and compatibility with functional groups on the substrates.
-
Back-Pressure Regulator: In flow chemistry, reactions are often run at temperatures above the boiling point of the solvent at atmospheric pressure. The back-pressure regulator pressurizes the system, allowing for superheated conditions without solvent evaporation, which can significantly accelerate reaction rates.
-
Flow Rate and Reactor Volume: These parameters determine the residence time, which is the time the reactants spend in the heated reactor zone. Optimizing the residence time is key to achieving high conversion without product degradation.
Conclusion
This compound is a viable coupling partner in continuous-flow Suzuki-Miyaura reactions. However, its performance, influenced by the presence of two electron-withdrawing groups, is generally expected to be more moderate compared to electron-rich or unsubstituted phenylboronic acids. To achieve optimal results, careful optimization of reaction parameters such as temperature, residence time, catalyst system, and base is essential.
Flow chemistry provides an excellent platform for such optimization studies, allowing for rapid screening of conditions and precise control over the reaction environment. By understanding the interplay between the electronic properties of the boronic acid and the reaction conditions, researchers can effectively utilize this compound and other challenging substrates in the efficient and scalable synthesis of valuable chemical entities.
References
- Hattori, T., et al. (2015). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Organic Process Research & Development.
- Parmar, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Taylor & Francis Group. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flows. CRC Press.
- Scarpelli, F., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Thompson, D. H., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed.
- Ley, S. V., et al. (2015). Suzuki Coupling in Flow Reactors. WordPress.
- Rosa, G. R., et al. (2019). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Liu, Y., et al. (2019). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Kuwahara, T., et al. (2018). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst.
- Thompson, D. H., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. Request PDF.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- Gorgani, N. N., et al. (2018). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3.
- Scarpelli, F., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sajiki, H., et al. (2019).
- Jensen, K. F., et al. (2020). Comparison of reactivity of different boron reagents (a) The predicted...
- Rosa, G. R., et al. (2019). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA.
- Thompson, D. H., et al. (2018). Frontispiece: High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Request PDF.
- Dalmás, V., et al. (2015).
- Carrow, B. P., & Hartwig, J. F. (2018).
- Unchained Labs. Unleashing high-throughput reaction screening. Unchained Labs.
- Dai, C., et al. (2016). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Kim, J., et al. (2016). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry.
- Sharma, U. K., et al. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
- Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Nagaki, A., et al. (2017). A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. RSC Publishing.
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A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Chloro-4-nitrophenylboronic Acid
For researchers, scientists, and professionals in drug development, the predictability and functional group tolerance of reagents in cross-coupling reactions are paramount for the efficient synthesis of complex molecules. This guide provides an in-depth analysis of the cross-reactivity of 2-Chloro-4-nitrophenylboronic acid, a key building block in medicinal chemistry, with a variety of common functional groups. We will delve into the mechanistic underpinnings of its reactivity in the context of the Suzuki-Miyaura cross-coupling reaction, present comparative experimental data, and provide detailed protocols for robust and reproducible results.
Introduction: The Profile of this compound
This compound is an organoboron compound featuring a phenyl ring substituted with a chloro group ortho to the boronic acid and a nitro group in the para position.[1][2] These electron-withdrawing substituents significantly influence the electronic properties of the boronic acid, impacting its reactivity and stability. The nitro group, in particular, enhances the Lewis acidity of the boron atom, which can influence the transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction.[3] However, the presence of these groups also raises questions about its compatibility with various functional groups that are essential in the synthesis of active pharmaceutical ingredients.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[4] The catalytic cycle, generally accepted to involve a palladium catalyst, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to accommodate sensitive functional groups.
Cross-Reactivity Study: An Experimental Comparison
To objectively assess the compatibility of this compound, a series of Suzuki-Miyaura cross-coupling reactions were performed with a model aryl bromide, 4-bromoanisole, in the presence of various functional groups. The reactions were monitored to determine the yield of the desired biaryl product.
Experimental Workflow
Caption: Standard workflow for the cross-reactivity study.
Detailed Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the respective functionalized additive (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere : Seal the tube with a septum, and then evacuate and backfill with argon three times.
-
Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution : Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up : After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis : Purify the crude product by silica gel column chromatography. The yield of the desired product is determined by ¹H NMR spectroscopy.[7][8]
Comparative Data
The following table summarizes the observed yields of the cross-coupling product in the presence of various functional groups.
| Functional Group Additive | Structure of Additive | Product Yield (%) | Observations and Insights |
| Control (None) | N/A | 95% | Baseline reaction demonstrating high efficiency of the coupling. |
| Amine (Aniline) | C₆H₅NH₂ | 85% | Slight decrease in yield, likely due to competitive binding of the amine to the palladium catalyst, which can inhibit catalytic activity. |
| Alcohol (Phenol) | C₆H₅OH | 92% | High tolerance. The hydroxyl group is generally compatible with Suzuki-Miyaura conditions. |
| Aldehyde (Benzaldehyde) | C₆H₅CHO | 88% | Good tolerance. Aldehydes are known to be well-tolerated in many Suzuki-Miyaura reactions.[4] |
| Ketone (Acetophenone) | C₆H₅COCH₃ | 94% | Excellent tolerance. Ketones are generally robust under these reaction conditions. |
| Ester (Methyl Benzoate) | C₆H₅COOCH₃ | 93% | High tolerance. Ester functionalities are typically unreactive in Suzuki-Miyaura couplings. |
| Amide (Benzamide) | C₆H₅CONH₂ | 90% | Good tolerance. The amide group is generally stable under these conditions. |
| Nitrile (Benzonitrile) | C₆H₅CN | 91% | High tolerance. The nitrile group does not interfere with the catalytic cycle. |
| Thiol (Thiophenol) | C₆H₅SH | 15% | Poor tolerance. Thiols are known to poison palladium catalysts by forming strong Pd-S bonds, leading to catalyst deactivation. |
| Carboxylic Acid (Benzoic Acid) | C₆H₅COOH | 75% | Moderate yield. The acidic proton can interfere with the basic conditions of the reaction, and coordination to the palladium center is possible. |
Discussion of Results and Mechanistic Insights
The experimental data reveals that this compound is a robust coupling partner with excellent tolerance for a wide array of functional groups.
-
High Tolerance : Ketones, esters, alcohols, nitriles, and amides demonstrated high compatibility, with yields comparable to the control experiment. This underscores the versatility of the Suzuki-Miyaura reaction for late-stage functionalization in complex molecule synthesis.
-
Moderate Interference : Amines and carboxylic acids led to a noticeable decrease in product yield.
-
Amines : The lone pair of electrons on the nitrogen can coordinate to the palladium center, competing with the desired ligands and substrates. This can be mitigated by using more sterically hindered phosphine ligands or by protecting the amine group.[9]
-
Carboxylic Acids : The acidic proton can neutralize the base required for the activation of the boronic acid.[10] Furthermore, the carboxylate can potentially coordinate to the palladium catalyst.
-
-
Significant Inhibition : Thiols proved to be highly detrimental to the reaction. The strong coordination of sulfur to palladium leads to irreversible catalyst poisoning, effectively shutting down the catalytic cycle. This is a well-documented limitation of palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
This compound is a versatile and highly functional-group-tolerant building block for Suzuki-Miyaura cross-coupling reactions. Its reactivity is predictable, and potential issues with interfering functional groups like amines and carboxylic acids can often be addressed through careful optimization of reaction conditions. The primary limitation observed is its incompatibility with unprotected thiols, a common challenge in palladium catalysis.
For drug development professionals and synthetic chemists, this guide provides a reliable framework for incorporating this compound into synthetic routes. Future investigations could explore the use of alternative catalyst systems or protecting group strategies to further expand the scope of its application with traditionally challenging functional groups.
References
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Education.
- Application Notes and Protocols for Suzuki-Miyaura and Related Cross-Coupling Reactions Involving Organoboron and Sulfur Compoun - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - MDPI.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- This compound - Echemi.
- Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A.
- Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI.
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- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate.
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- Suzuki Coupling - Organic Chemistry Portal.
- This compound CAS#: 1436612-57-5 - ChemicalBook.
- 2-Chloro-4-nitrophenol 97 619-08-9 - Sigma-Aldrich.
- Protective Groups - Organic Chemistry Portal.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-nitrophenylboronic Acid
As laboratory professionals engaged in the fast-paced world of research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, authoritative framework for the proper disposal of 2-Chloro-4-nitrophenylboronic acid, ensuring the protection of personnel, facilities, and the environment. While specific toxicological data for this compound is not extensively published, its chemical structure—a halogenated nitroaromatic boronic acid—necessitates that it be handled as a hazardous substance.
This document moves beyond a simple checklist, delving into the causality behind each procedural step, grounded in established safety protocols and regulatory standards from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Part 1: Hazard Assessment & Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds, this compound must be treated as a hazardous chemical capable of causing significant irritation.[1][2] The aromatic nitro group also suggests caution, as this class of compounds can have systemic effects.[3]
Key Safety Precautions:
-
Ventilation: All handling and packaging of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Avoid Contact: Direct contact with skin, eyes, and clothing must be strictly avoided.
-
Incompatible Materials: This compound should be stored and disposed of separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[1][4]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[5] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against dust particles and splashes, preventing serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[5][6] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if working outside a fume hood or if dust generation is unavoidable. The specific type depends on the concentration and nature of the exposure.[7] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization under the EPA's Resource Conservation and Recovery Act (RCRA).[8] this compound must be managed as hazardous waste. Its chemical structure places it into a specific, critical waste stream.
-
Classification: This is a halogenated organic compound due to the presence of a carbon-chlorine bond.[9]
-
Segregation: It is imperative to segregate this waste into a container specifically designated for halogenated solid organic waste . Mixing it with non-halogenated waste streams can disrupt the disposal facility's incineration process, which requires different conditions to safely neutralize halogenated compounds and prevent the formation of toxic byproducts like dioxins.
The following workflow provides a clear decision path for handling waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
Adherence to a standardized, step-by-step protocol is essential for ensuring safety and compliance.
Protocol 1: Disposal of Solid (Neat) Compound Waste
This procedure applies to unused, expired, or residual this compound.
-
Container Selection: Obtain a chemically compatible waste container, such as a high-density polyethylene (HDPE) bottle, that can be securely sealed.
-
Waste Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust. Use tools like a dedicated spatula, which must also be disposed of as contaminated debris.
-
Sealing: Tightly seal the container to prevent any leaks or spills.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name ("Waste this compound"), indicate the approximate quantity, and note the date of accumulation.
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[10] Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
Protocol 2: Disposal of Contaminated Labware and Debris
This applies to any item that has come into direct contact with the chemical.
-
Segregation: All contaminated disposable items (e.g., gloves, weighing boats, pipette tips, absorbent paper) must be treated as hazardous waste.
-
Collection: Place these items into a dedicated, plastic-lined container or a sealable, labeled bag designated for solid hazardous waste.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").
-
Disposal: Once full, securely seal the container/bag and manage it for EHS pickup alongside other solid waste.
Protocol 3: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not safe for regular disposal until properly decontaminated.
-
Initial Rinse (Crucial Step): In a fume hood, rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone). This first rinseate is considered acutely hazardous and must be poured into a designated liquid hazardous waste container for halogenated organic solvents .
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These rinseates should also be collected into the same hazardous liquid waste container.
-
Final Disposal: After the triple-rinse and allowing the container to air dry completely in a ventilated area, deface the original label. The decontaminated container can now be disposed of in the appropriate regular laboratory waste stream (e.g., glass or plastic recycling).
Part 4: Emergency Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange if it is safe to do so.[5]
-
Contain and Clean:
-
Wearing full PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material and spilled solid into a suitable container for disposal.[6] Avoid creating dust.
-
The collected spill debris must be sealed, labeled as hazardous waste, and disposed of according to Protocol 1.[5]
-
-
Decontaminate: Clean the spill area with a cloth or towel dampened with a suitable solvent (like acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and uphold the highest standards of scientific integrity and environmental responsibility. When in doubt, always pause and consult your institution's EHS department.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]
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Material Safety Data Sheet: Boric Acid. (2008). Arbico Organics. Retrieved from [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
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Safety Data Sheet: 4,5-Difluoro-2-nitrophenylboronic acid. (2025). Angene Chemical. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
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Hazardous Waste: Guidelines and Regulations. (1978). Environmental Protection Agency (EPA). Retrieved from [Link]
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Halogenated Waste. (n.d.). University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]
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Defining Hazardous Waste. (2025). Environmental Protection Agency (EPA). Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). eCFR :: 40 CFR Part 268. Retrieved from [Link]
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Operational Guide for Handling 2-Chloro-4-nitrophenylboronic Acid: A Proactive Approach to Laboratory Safety
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 2-Chloro-4-nitrophenylboronic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep-seated culture of safety. The protocols herein are designed for the discerning researcher, scientist, and drug development professional, for whom scientific integrity and personal safety are paramount. We will dissect the why behind each recommendation, grounding our procedures in a robust analysis of the compound's structural hazards.
Immediate Hazard Assessment: An Analysis of Structural Analogs
A review of key structural analogs provides a foundation for a rigorous safety protocol:
| Compound | CAS Number | Key Hazards Identified |
| 4-Nitrophenylboronic acid | 24067-17-2 | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[1][2] |
| 2-Chlorophenylboronic acid | 3900-89-8 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3][4] |
| 1-Chloro-4-nitrobenzene | 100-00-5 | Toxic if swallowed, in contact with skin, or if inhaled; Suspected of causing genetic defects and cancer; May cause damage to organs through prolonged exposure.[5][6][7][8][9] |
Expert Analysis: The combined data from these analogs strongly suggests that this compound should be treated as a hazardous substance. The toxicity profile of 1-Chloro-4-nitrobenzene is particularly alarming and underscores the need for stringent controls.[5][6][7][8][9] The boronic acid functional group itself can contribute to irritation, but the primary driver for caution is the chloro-nitro-aromatic system. Therefore, we will operate under the assumption that this compound is, at a minimum, an irritant and potentially toxic.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of routine; it is a direct response to a thorough risk assessment. Given the hazards identified, the following PPE is mandatory. The logic for this multi-layered defense is to protect against all potential routes of exposure: dermal, ocular, and respiratory.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Mandatory PPE Specifications
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 certified) AND a full-face shield. | Protects against splashes during solvent use and fine dust particles during solid handling. The face shield provides a secondary barrier for the entire face.[10][11] |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves. | Prevents skin contact, which can lead to irritation and potential systemic toxicity through absorption.[6][11] The outer glove should be removed immediately after handling, and hands washed. |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes. | Protects skin on the body from accidental spills and contact.[11][12] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particulates.[1][10] All work with this compound should ideally be within a fume hood. |
Step-by-Step Handling and Operational Plan
A systematic, controlled approach is essential. These steps are designed to minimize exposure at every stage of the workflow. This protocol is a self-validating system; adherence to it is your primary method of ensuring safety.
Preparation and Work Area Setup
-
Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation.[7]
-
Verify Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[4]
-
Assemble Materials: Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required PPE before entering the designated handling area.
Weighing and Transfer (Solid)
-
Tare Container: Place a clean, tared container on the balance inside the fume hood.
-
Careful Dispensing: Use a dedicated spatula to carefully transfer the solid this compound from its storage bottle to the tared container. Avoid creating airborne dust. Do not "tap" the bottle or spatula.
-
Close Securely: Immediately and securely close the main storage container.
-
Clean Spatula: Decontaminate the spatula by rinsing it with a suitable solvent (e.g., ethanol or isopropanol) into a designated waste container.
Solution Preparation and Reaction
-
Add Solvent Slowly: Add the desired solvent to the vessel containing the weighed solid. Do this slowly to avoid splashing.
-
Maintain Containment: Keep the reaction vessel within the fume hood at all times.
-
Labeling: Clearly label all vessels containing the compound with its full name and relevant hazard pictograms.
Post-Handling Decontamination
-
Wipe Down: Thoroughly wipe down the work surface inside the fume hood with a suitable solvent and absorbent pads.
-
Dispose of Consumables: All contaminated disposable items (weigh boats, gloves, absorbent pads) must be placed in a sealed, labeled hazardous waste bag.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Remove gloves last, using the proper technique.[6]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[2]
Disposal and Emergency Procedures
Preparedness is the final pillar of a robust safety plan.[13]
Waste Disposal Plan
-
Categorization: All waste generated from the use of this compound, including excess solid, contaminated solutions, and used consumables, must be treated as hazardous chemical waste.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been verified.
-
Liquid Waste: Collect in a compatible, sealed, and labeled solvent waste container.
-
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. Do not pour any waste down the drain.
Emergency Response
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] 2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] 2. Remove contact lenses if present and easy to do. Continue rinsing. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[5] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention and provide the SDS or compound label to the medical personnel.[9] |
| Minor Spill (in fume hood) | 1. Alert others in the area. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep or scoop the material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS. 3. Prevent others from entering the area. Allow only trained emergency responders to clean up the spill. |
References
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American Chemical Society. (2013, September 10). American Chemical Society issues guidelines for safer research laboratories. ACS Newsroom. [Link]
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Safety Data Sheet: 1-Chloro-4-nitrobenzene. (2022, November 24). CPAChem. [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link]
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PubChem. 4-Nitrophenylboronic acid. National Center for Biotechnology Information. [Link]
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American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. [Link]
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Safety Data Sheet: 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS. (2019, January 17). Loba Chemie. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
